Antimony oxalate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
antimony(3+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Sb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYPOELGNTXHPU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sb+3].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6O12Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16455-98-4 | |
| Record name | Antimony oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Antimony Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of antimony oxalate (B1200264), with a primary focus on the well-documented antimony oxalate hydroxide (B78521), Sb(C₂O₄)OH. Additionally, it addresses the less commonly characterized anhydrous antimony(III) oxalate, Sb₂(C₂O₄)₃. This document furnishes detailed experimental protocols, comprehensive characterization data, and visual representations of workflows to support research and development in chemistry, materials science, and drug development.
Introduction
Antimony compounds have long been of interest for their diverse applications, including in catalysis, as flame retardants, and in pharmaceuticals. Antimony oxalates, in particular, serve as valuable precursors for the synthesis of various antimony-based materials due to their relatively low decomposition temperatures. This guide delineates the prevalent methods for the synthesis of this compound and the analytical techniques employed for its thorough characterization.
Synthesis of Antimony Oxalates
The scientific literature predominantly describes the synthesis of this compound in its hydroxide form, Sb(C₂O₄)OH. Information regarding the synthesis of pure, anhydrous antimony(III) oxalate, Sb₂(C₂O₄)₃, is sparse, suggesting it may be less stable or less commonly isolated.
Synthesis of this compound Hydroxide (Sb(C₂O₄)OH)
Two primary methods are reported for the synthesis of this compound hydroxide.
Method 1: Refluxing Antimony(III) Oxide in Oxalic Acid
This is the most frequently cited method for producing a stable, colorless precipitate of Sb(C₂O₄)OH.[1]
Method 2: Precipitation from Antimony Trichloride (B1173362)
This method involves the addition of oxalic acid to a solution of antimony trichloride (SbCl₃) in hydrochloric acid, resulting in the formation of a colorless precipitate of Sb(C₂O₄)OH.[1]
Synthesis of Antimony(III) Oxalate (Sb₂(C₂O₄)₃)
Experimental Protocols
Detailed Protocol for Sb(C₂O₄)OH Synthesis (Method 1)
This protocol is adapted from established laboratory procedures.
Materials:
-
Antimony(III) oxide (Sb₂O₃)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Procedure:
-
A slurry is prepared by suspending 25 g of antimony(III) oxide and 22 g of oxalic acid dihydrate in 300 ml of deionized water in a round-bottom flask.
-
The mixture is refluxed for 3 hours with continuous stirring.
-
After refluxing, the mixture is allowed to cool to room temperature.
-
The resulting white solid is collected by filtration.
-
The product is washed several times with deionized water to remove any unreacted starting materials.
-
The final product, Sb(C₂O₄)OH, is dried at 110 °C for 3 hours.
A yield of 96% has been reported for this method.
Caption: Workflow for the synthesis of Sb(C₂O₄)OH via the reflux method.
Characterization of Antimony Oxalates
A suite of analytical techniques is used to confirm the identity, purity, structure, and thermal properties of antimony oxalates.
X-ray Diffraction (XRD)
XRD is fundamental for determining the crystalline structure and phase purity. For Sb(C₂O₄)OH, XRD analysis reveals an orthorhombic crystal system with the space group Pnma.
Thermogravimetric Analysis (TGA)
TGA is employed to study the thermal stability and decomposition profile. Sb(C₂O₄)OH exhibits a single-step decomposition to antimony(III) oxide (Sb₂O₃) at approximately 563-564 K (290-291 °C).[1] The decomposition reaction is as follows:
2 Sb(C₂O₄)OH → Sb₂O₃ + H₂O + 2 CO₂ + 2 CO
The observed mass loss of 34.8% is in close agreement with the calculated theoretical value of 35.7%.[1]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Sb(C₂O₄)OH shows a characteristic O-H stretching frequency at 3390 cm⁻¹. Other significant bands correspond to the vibrations of the oxalate group.
Scanning Electron Microscopy (SEM)
SEM is utilized to visualize the surface morphology, particle shape, and size of the synthesized powder.
Caption: General workflow for the characterization of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound compounds.
Table 1: Physicochemical Properties of Antimony Oxalates
| Property | This compound Hydroxide (Sb(C₂O₄)OH) | Antimony(III) Oxalate (Sb₂(C₂O₄)₃) |
| Molecular Formula | C₂H O₆Sb | C₆O₁₂Sb₂ |
| Molecular Weight | 228.78 g/mol | 507.58 g/mol [3] |
| Appearance | Colorless/White Solid | White Powder[2] |
| Solubility in Water | Insoluble | Highly Insoluble[2] |
Table 2: Crystallographic Data for Sb(C₂O₄)OH
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Lattice Parameters | a = 5.827 Å, b = 11.294 Å, c = 6.313 Å |
Table 3: Thermal Analysis Data for Sb(C₂O₄)OH
| Parameter | Value |
| Decomposition Temperature | 563 - 564 K (290 - 291 °C)[1] |
| Decomposition Product | Sb₂O₃ |
| Mass Loss (Experimental) | 34.8%[1] |
| Mass Loss (Theoretical) | 35.7%[1] |
Table 4: Spectroscopic Data for Sb(C₂O₄)OH
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FTIR | 3390 | O-H Stretch |
Conclusion
This technical guide has detailed the synthesis and characterization of this compound, with a significant focus on this compound hydroxide (Sb(C₂O₄)OH) due to the wealth of available scientific information. The provided protocols and characterization data offer a solid foundation for researchers and professionals working with this compound. Conversely, the lack of detailed information on anhydrous antimony(III) oxalate (Sb₂(C₂O₄)₃) highlights an area for potential future research to develop reliable synthesis methods and fully characterize this compound. The use of antimony oxalates as precursors will likely continue to be a key strategy in the development of advanced antimony-containing materials.
References
Unraveling the Crystal Structure of Antimony Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of antimony oxalate (B1200264), focusing on the well-characterized antimony oxalate hydroxide (B78521), Sb(C₂O₄)OH. The following sections detail the crystallographic data, experimental methodologies for structure determination, and a visual representation of the experimental workflow. While various forms of this compound exist, including antimony(III) oxalate (Sb₂(C₂O₄)₃), detailed crystallographic information is most readily available for the hydroxide variant.
Crystallographic Data Summary
The crystal structure of this compound hydroxide (Sb(C₂O₄)OH) has been determined through powder X-ray diffraction and neutron diffraction studies.[1][2] The compound crystallizes in the orthorhombic space group Pnma.[1][3] Key crystallographic and structural parameters are summarized in the tables below for easy comparison.
Table 1: Crystal Data and Structure Refinement for Sb(C₂O₄)OH
| Parameter | Value | Reference |
| Empirical Formula | C₂H O₅Sb | [1] |
| Formula Weight | 233.78 g/mol | Calculated |
| Crystal System | Orthorhombic | [1][3] |
| Space Group | Pnma | [1][3] |
| Unit Cell Parameters | ||
| a | 5.82713(3) Å | [1] |
| b | 11.29448(10) Å | [1] |
| c | 6.31377(3) Å | [1] |
| Volume | 415.537(5) ų | [1] |
| Z | 4 | [1] |
| Radiation Type | ||
| X-ray | Cu Kα | [1] |
Table 2: Selected Interatomic Distances for Sb(C₂O₄)OH
| Bond | Length (Å) | Reference |
| Sb-O1 | 1.970(8) | [2] |
| Sb-O2 | 2.411(5) (x2) | [2] |
| Sb-O3 | 2.246(6) (x2) | [2] |
| C-C | 1.515(5) | [2] |
| C-O2 | 1.258(5) | [2] |
| C-O3 | 1.267(5) | [2] |
Table 3: Selected Bond Angles for Sb(C₂O₄)OH
| Angle | Degree (°) | Reference |
| O3-C5-O4 | 126(5) | [1] |
Structural Description
The crystal structure of Sb(C₂O₄)OH is characterized by pentagonal pyramidal Sb³⁺ cations. These cations are bridged by hydroxyl groups, forming zigzag chains that extend along the a-axis.[1] Each oxalate anion acts as a chelating ligand to two antimony atoms within the ab plane, effectively linking the chains to create a three-dimensional framework.[1] The antimony ions exhibit a one-sided coordination, which is a common feature for ns² cations like Sb³⁺.[2] The hydroxyl group's hydrogen atom is likely disordered, contributing to the formation of stronger, more linear hydrogen bonds.[1]
Experimental Protocols
The determination of the crystal structure of this compound hydroxide involved synthesis followed by characterization using powder X-ray and neutron diffraction techniques.
Synthesis of this compound Hydroxide
This compound hydroxide can be synthesized by refluxing freshly prepared antimony(III) oxide in a solution of oxalic acid.[2] An alternative method involves the addition of oxalic acid to a solution of antimony(III) chloride in hydrochloric acid, which results in the formation of a colorless precipitate of Sb(C₂O₄)OH.[2] For deuterated samples (SbC₂O₄OD), the synthesis is modified by using water-free oxalic acid and D₂O.[2]
Powder X-ray Diffraction (PXRD)
The crystal structure was solved and refined using data from laboratory powder X-ray diffraction.[1]
-
Sample Preparation: The synthesized white powder of Sb(C₂O₄)OH is examined as is. For analysis, the sample is ground to a fine, homogeneous powder, typically with an agate mortar and pestle, and mounted on a zero-background sample holder.[3]
-
Instrumentation and Data Collection: Data is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) at a voltage of 40 kV and a current of 40 mA.[1][3] A typical 2θ scan range is from 10° to 80° with a step size of 0.02°.[3]
-
Structure Solution and Refinement: The crystal structure was solved using charge flipping and difference Fourier techniques.[1] Rietveld refinement was then employed to refine the structural model.[1] Restraints were applied to certain bond distances and angles to stabilize the refinement.[1]
Neutron Powder Diffraction
To accurately locate the position of the hydrogen/deuterium (B1214612) atoms, neutron powder diffraction was utilized, as hydrogen has a very small atomic form factor for X-rays.[2]
-
Sample Preparation: A deuterated sample, SbC₂O₄OD, was synthesized to minimize the incoherent scattering from hydrogen.
-
Data Analysis: The neutron diffraction data revealed that the deuterium atoms are disordered and located on either side of a mirror plane with a half occupation.[2]
Visualizations
The following diagrams illustrate the experimental workflow for the characterization of this compound and the fundamental coordination of the antimony cation.
References
Antimony oxalate chemical formula and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical formula, properties, synthesis, and potential biological activities of antimony oxalate (B1200264). The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications of antimony compounds.
Chemical Formula and Structure
Antimony oxalate, also known as antimony(III) oxalate or diantimony (B1203571) trioxalate, is an inorganic compound with the chemical formula Sb₂(C₂O₄)₃ .[1][2][3][4] Its linear formula is also represented as C₆O₁₂Sb₂.[1][5] The molecule consists of two antimony(III) cations (Sb³⁺) and three oxalate anions (C₂O₄²⁻).
The chemical structure of this compound can be visualized as a coordination complex where the antimony ions are coordinated to the oxygen atoms of the oxalate ligands.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | Sb₂(C₂O₄)₃ / C₆O₁₂Sb₂ | [1][2][3][4][5] |
| Molecular Weight | 507.58 g/mol | [1][3][5] |
| Appearance | White powder | [5] |
| Solubility in Water | Highly insoluble | [5] |
| Decomposition Temperature | Decomposes to Sb₂O₃ upon heating (Sb(C₂O₄)OH decomposes at ~291 °C) | [5][6] |
| CAS Number | 16455-98-4 | [3] |
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound is adapted from the synthesis of this compound hydroxide (B78521).[7] This procedure involves the reaction of antimony(III) oxide with oxalic acid.
Materials:
-
Antimony(III) oxide (Sb₂O₃)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Procedure:
-
A slurry is prepared by suspending antimony(III) oxide and a stoichiometric excess of oxalic acid dihydrate in deionized water in a round-bottom flask.
-
The mixture is heated to reflux with constant stirring for several hours.
-
After reflux, the mixture is allowed to cool to room temperature.
-
The resulting white precipitate of this compound is collected by vacuum filtration.
-
The product is washed several times with deionized water to remove any unreacted starting materials.
-
The purified this compound is then dried in an oven at a temperature below its decomposition point (e.g., 110 °C).
Caption: Experimental workflow for this compound.
Purification
The primary method for purifying this compound is by washing the precipitated product thoroughly with deionized water to remove soluble impurities.[7] Due to its insolubility in water, this is an effective means of purification.
Analytical Procedures
The purity of the synthesized this compound can be determined by redox titration.[8][9][10][11] The oxalate content can be quantified by titrating a solution of the dissolved sample with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in an acidic medium.
Procedure:
-
A known mass of the this compound sample is dissolved in a hot, acidic solution (e.g., sulfuric acid).
-
The hot solution is then titrated with a standardized potassium permanganate solution.
-
The endpoint is indicated by the persistence of a faint pink color from the excess permanganate ions.
-
The amount of oxalate in the sample is calculated based on the stoichiometry of the reaction between oxalate and permanganate.
Biological Activity and Potential Applications in Drug Development
While specific studies on the biological activity of this compound are limited, the broader class of antimony compounds has well-documented therapeutic applications, particularly as antileishmanial and potential anticancer agents.[5][12][13][14] Antimony(III) compounds, such as this compound, are considered the active form of the more commonly administered pentavalent antimonial drugs.[3][4]
Mechanism of Action in Leishmaniasis
Pentavalent antimonials are believed to act as prodrugs that are reduced to the trivalent form (Sb³⁺) within the host's macrophages and the Leishmania parasite.[3][4] The resulting Sb³⁺ exerts its leishmanicidal effect through multiple mechanisms:
-
Inhibition of Trypanothione (B104310) Reductase: Sb³⁺ inhibits trypanothione reductase, a key enzyme in the parasite's thiol metabolism, leading to an increase in oxidative stress and cell death.[2][4][15]
-
Interaction with Thiols: Sb³⁺ binds to thiol-containing molecules, disrupting the parasite's redox balance.[2][16]
-
Induction of Apoptosis: Antimony compounds can induce apoptosis in Leishmania parasites.[4]
Anticancer Potential and Signaling Pathways
Antimony compounds have shown promise as anticancer agents.[5][12][13][14][17] Antimony trioxide, for instance, has been shown to induce apoptosis in acute promyelocytic leukemia (APL) cells.[1] The cytotoxic effects of antimony compounds are often mediated through the following signaling pathways:
-
Generation of Reactive Oxygen Species (ROS): Antimony compounds can induce the production of ROS, leading to oxidative stress and subsequent apoptosis.[1][18]
-
Activation of the JNK Pathway: The stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway can be activated by antimony-induced ROS, leading to the activation of downstream targets like AP-1 and ultimately apoptosis.[1][19]
-
Inhibition of Protein Tyrosine Phosphatases (PTPs): Antimony compounds have been identified as inhibitors of PTPs, enzymes that play crucial roles in cellular signaling.[20][21][22][23][24] Inhibition of PTPs can disrupt signaling cascades that control cell growth and proliferation.
References
- 1. Antimony trioxide-induced apoptosis is dependent on SEK1/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives of antimony compounds in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structure of this compound hydroxide, Sb(C2O4)OH | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. ChemTeam: Redox Titration [chemteam.info]
- 9. Titrations- The Reaction Between Oxalate Ion With Permanganate – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances on antimony(III/V) compounds with potential activity against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimony and bismuth compounds in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimony transport mechanisms in resistant leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Antimony, a novel nerve poison, triggers neuronal autophagic death via reactive oxygen species-mediated inhibition of the protein kinase B/mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimony trioxide-induced apoptosis is dependent on SEK1/JNK signaling. | Sigma-Aldrich [sigmaaldrich.com]
- 20. Covalent inhibition of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of protein tyrosine phosphatases causes phosphorylation of tyrosine-331 in the p60 TNF receptor and inactivates the receptor-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of tyrosine phosphatases induces apoptosis independent from the CD95 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Antimony(3+);oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony(III) oxalate (B1200264), with the chemical formula Sb₂(C₂O₄)₃, is an inorganic compound of interest in various fields of chemical research and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data. It also outlines generalized experimental protocols for its synthesis and characterization, designed to be a valuable resource for laboratory professionals.
Physical and Chemical Properties
Antimony(III) oxalate is a solid, typically appearing as a powder.[1] A summary of its key physical and chemical identifiers is provided in Table 1.
Table 1: Physical and Chemical Identifiers of Antimony(III) Oxalate
| Property | Value | Reference |
| Molecular Formula | C₆O₁₂Sb₂ | [2][3] |
| Molecular Weight | 507.58 g/mol | [1][2][3] |
| CAS Number | 16455-98-4 | [2][3] |
| Appearance | Powder | [1] |
| Melting Point | Not available (decomposes) | [1] |
| Boiling Point | Not available | [1] |
Solubility
Antimony(III) oxalate is characterized by its low solubility in water.[1] Quantitative solubility data in various common solvents is not extensively documented in publicly available literature.[4]
Thermal Properties
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of pure Antimony(III) oxalate are not widely published. The following sections provide generalized methodologies based on standard inorganic chemistry techniques for the preparation and analysis of insoluble metal oxalates.
Synthesis of Antimony(III) Oxalate
A plausible method for the synthesis of Antimony(III) oxalate is through a precipitation reaction involving a soluble Antimony(III) salt and an oxalate source, such as oxalic acid or a soluble oxalate salt.
Materials:
-
Antimony(III) chloride (SbCl₃) or Antimony(III) sulfate (B86663) (Sb₂(SO₄)₃)
-
Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Preparation of Antimony(III) Solution: Dissolve a stoichiometric amount of a soluble Antimony(III) salt (e.g., SbCl₃) in a minimal amount of deionized water. Gentle heating may be required to aid dissolution.
-
Preparation of Oxalate Solution: In a separate beaker, dissolve a 1.5 molar equivalent of oxalic acid or a soluble oxalate salt in deionized water.
-
Precipitation: While stirring vigorously, slowly add the oxalate solution to the Antimony(III) solution. A white precipitate of Antimony(III) oxalate should form immediately.
-
Digestion: Continue stirring the mixture for a period (e.g., 1-2 hours) to allow the precipitate to fully form and age. This process, known as digestion, can improve the filterability of the precipitate.
-
Isolation: Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the precipitate on the filter paper several times with deionized water to remove any unreacted starting materials and soluble byproducts. Follow with a wash of ethanol to aid in drying.
-
Drying: Dry the purified Antimony(III) oxalate in a drying oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.
Logical Workflow for Synthesis
Caption: Generalized workflow for the synthesis of Antimony(III) oxalate.
Characterization of Antimony(III) Oxalate
The synthesized Antimony(III) oxalate can be characterized using a variety of analytical techniques to confirm its identity and purity.
Protocol:
-
Accurately weigh a small sample of the dried product.
-
Submit the sample for elemental analysis (C, H, O, and Sb).
-
Compare the experimentally determined weight percentages of each element to the theoretical values calculated from the molecular formula Sb₂(C₂O₄)₃.
Protocol:
-
Grind a small amount of the dried sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the powder XRD pattern over a suitable 2θ range (e.g., 10-80°).
-
The resulting diffractogram will provide information about the crystalline structure of the material.
Protocol:
-
Prepare a sample by either mixing a small amount of the product with KBr powder and pressing it into a pellet or by using an ATR (Attenuated Total Reflectance) accessory.
-
Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Identify characteristic absorption bands for the oxalate ligand (e.g., C=O and C-O stretching vibrations).
Protocol:
-
Place a small, accurately weighed sample into an appropriate crucible (e.g., alumina).
-
Heat the sample in a thermogravimetric analyzer (TGA) under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The TGA will record the mass loss as a function of temperature, indicating decomposition steps.
-
Simultaneous Differential Scanning Calorimetry (DSC) can be used to identify endothermic or exothermic events associated with decomposition.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of synthesized Antimony(III) oxalate.
Safety Information
Antimony compounds should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for Antimony(III) oxalate.[4]
Conclusion
This technical guide has summarized the available physical and chemical properties of Antimony(III) oxalate and provided generalized experimental protocols for its synthesis and characterization. While specific data for some properties remain limited in the public domain, the information and methodologies presented here offer a solid foundation for researchers and scientists working with this compound. Further research is encouraged to fully elucidate the properties and potential applications of Antimony(III) oxalate.
References
In-Depth Technical Guide to Antimony Oxalate (CAS No. 16455-98-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of antimony oxalate (B1200264) (CAS No. 16455-98-4), a compound of interest in various chemical and material science applications. This document details its chemical and physical properties, synthesis methodologies, thermal behavior, and key applications, with a focus on presenting quantitative data and detailed experimental protocols.
Chemical and Physical Properties
Antimony oxalate, with the chemical formula Sb₂(C₂O₄)₃, is an antimony(III) salt of oxalic acid. While many of its physical properties are not extensively documented in readily available literature, a compilation of known data is presented below. For comparison, data for the related and more extensively studied compound, this compound hydroxide (B78521) (Sb(C₂O₄)OH), is also included where relevant.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound (Sb₂(C₂O₄)₃) | This compound Hydroxide (Sb(C₂O₄)OH) | Antimony (Sb) | Antimony Trioxide (Sb₂O₃) |
| CAS Number | 16455-98-4 | 65345-53-1 | 7440-36-0 | 1309-64-4 |
| Molecular Formula | C₆O₁₂Sb₂ | C₂H O₅Sb | Sb | Sb₂O₃ |
| Molecular Weight | 507.58 g/mol [1] | 228.78 g/mol | 121.76 g/mol | 291.52 g/mol |
| Appearance | White crystalline solid/powder[2] | White solid | Silvery-white, brittle solid | White crystalline solid |
| Melting Point | Not determined | Decomposes | 630 °C[3] | 656 °C |
| Boiling Point | Not determined | Decomposes | 1380 °C[3] | 1425 °C |
| Density | Not determined | --- | 6.69 g/cm³[3] | 5.2 - 5.67 g/cm³ |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Sparingly soluble |
| Solubility in Other Solvents | Not determined | --- | Insoluble in alcohol; soluble in aqua regia and concentrated sulfuric acid | Soluble in acids and bases |
Note: Data for this compound is often limited in safety data sheets and chemical databases. The information for related compounds is provided for context.
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of pure this compound (Sb₂(C₂O₄)₃) is not widely published, a common method for preparing antimony-containing oxalate compounds involves the reaction of an antimony(III) source with oxalic acid. The synthesis of the closely related this compound hydroxide is well-documented and provides a foundational experimental workflow.
Synthesis of this compound Hydroxide (Sb(C₂O₄)OH)
This protocol is adapted from the literature and describes the preparation of this compound hydroxide, which can serve as a precursor or a related reference material.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, slurry 25 g of antimony(III) oxide (Sb₂O₃) and 22 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in 300 mL of deionized water.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours with continuous stirring.
-
Isolation: After cooling the mixture to room temperature, filter the resulting slurry to collect the solid product.
-
Washing and Drying: Wash the collected white solid product several times with deionized water to remove any unreacted starting materials. Dry the product at 110 °C for 3 hours.
-
Yield: This process typically results in a high yield (approximately 96%) of this compound hydroxide.
Diagram 1: Experimental Workflow for the Synthesis of this compound Hydroxide
Caption: Workflow for the synthesis of this compound hydroxide.
Thermal Decomposition
The thermal stability of this compound and its derivatives is a critical parameter for its application as a precursor in materials synthesis. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study its decomposition behavior.
The thermal decomposition of this compound hydroxide (Sb(C₂O₄)OH) has been shown to occur in a single step.[4]
-
Decomposition Temperature: The onset of mass loss occurs at 564 K (291 °C).[4]
-
Decomposition Products: The decomposition in an inert atmosphere yields antimony(III) oxide (Sb₂O₃), water (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO).[4]
-
Reaction: 2 Sb(C₂O₄)OH → Sb₂O₃ + H₂O + 2CO₂ + 2CO[4]
Studies on commercial this compound indicate that in an air atmosphere, it decomposes to antimony oxide, while in a nitrogen atmosphere, it can decompose to the metal or a lower oxide.
Diagram 2: Thermal Decomposition Pathway of this compound Hydroxide
Caption: Products of the thermal decomposition of Sb(C₂O₄)OH.
Applications
Antimony compounds, including this compound, are utilized in various industrial applications, most notably as catalysts in the production of polyesters and as precursors for the synthesis of antimony-based materials.
Catalysis in Polyester (B1180765) Production
Diagram 3: General Role of Antimony Catalyst in PET Synthesis
Caption: Role of antimony catalysts in PET production.
Precursor for Antimony Oxides
The controlled thermal decomposition of this compound can be utilized to synthesize antimony oxides with specific morphologies and properties.[4] By carefully controlling the temperature and atmosphere during calcination, it is possible to produce antimony(III) oxide (Sb₂O₃) or other antimony oxides, which have applications in areas such as flame retardants, pigments, and electronic materials.
Experimental Protocol for Antimony Oxide Synthesis (General):
-
Precursor: Place a known amount of this compound in a crucible suitable for high-temperature reactions.
-
Calcination: Heat the sample in a furnace under a controlled atmosphere (e.g., air or nitrogen) to the desired decomposition temperature. The specific temperature and heating rate will influence the properties of the resulting oxide.
-
Cooling and Characterization: After holding at the desired temperature for a set time, cool the sample to room temperature. The resulting powder can then be characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to determine its crystal structure and morphology.
Safety and Handling
This compound is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[6] When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Precautionary Statement |
| H302+H332: Harmful if swallowed or if inhaled.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |
| H411: Toxic to aquatic life with long lasting effects.[6] | P270: Do not eat, drink or smoke when using this product.[6] |
| --- | P273: Avoid release to the environment.[6] |
| --- | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] |
| --- | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
Conclusion
This compound (CAS No. 16455-98-4) is a compound with potential applications in catalysis and materials science. While detailed physical and chemical data for the pure compound are limited, information on the closely related this compound hydroxide provides valuable insights into its synthesis and thermal properties. Its role as a catalyst in polyester production is analogous to other antimony(III) compounds. Further research is needed to fully characterize this compound and explore its potential in various applications. Researchers should exercise caution and adhere to appropriate safety protocols when handling this compound.
References
- 1. This compound | C6O12Sb2 | CID 22141538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diantimony trioxide: Chemical property and Uses_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. Safety of antimony compounds as catalyst for PET bottles [chemycal.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Antimony Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of antimony oxalate (B1200264). Given the limited availability of quantitative data in publicly accessible literature, this document summarizes the known qualitative solubility information and presents a detailed, robust experimental protocol for the precise determination of its solubility in various solvents. This guide is intended to be a valuable resource for researchers and professionals working with antimony compounds in fields such as materials science, catalysis, and pharmaceutical development.
Introduction to Antimony Oxalate
This compound (Sb₂(C₂O₄)₃) is an inorganic compound of antimony. Like many metal oxalates, it is noted for its low solubility in aqueous solutions. Understanding its solubility is crucial for various applications, including its use as a catalyst, in the manufacturing of other antimony compounds, and for assessing its environmental and biological impact.
Solubility of this compound: A Qualitative Overview
Quantitative solubility data for this compound is not extensively reported in scientific literature. However, based on available safety data sheets and chemical supplier information, a qualitative understanding of its solubility can be established. It is consistently described as being highly insoluble in water.[1] The solubility in other common organic solvents is also not well-documented, suggesting it is sparingly soluble at best in most standard laboratory solvents.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Reference |
| Water | Highly Insoluble | [1] |
| Alcohols (e.g., Ethanol, Methanol) | Not Determined | |
| Common Organic Solvents (e.g., Acetone, Chloroform) | Not Determined | |
| Acidic Solutions (e.g., dilute HCl, H₂SO₄) | Likely to react or show increased solubility | [2][3] |
| Basic Solutions (e.g., NaOH, NH₄OH) | Likely to react or decompose | [3] |
Note: The increased solubility or reaction in acidic and basic solutions is inferred from the general chemical behavior of metal oxalates and antimony compounds.[3][4] Antimony compounds can dissolve in hot concentrated acids.[2]
Contextual Solubility of Related Antimony and Metal Oxalates
To provide a broader context, the solubilities of other relevant antimony compounds and the general behavior of metal oxalates are presented. Many metal oxalates are known to be sparingly soluble in water.[5] The solubility of antimony compounds, in general, is highly dependent on the specific compound and the nature of the solvent.[6][7]
Table 2: Quantitative Solubility of Selected Antimony Compounds
| Compound | Solvent | Solubility | Temperature (°C) |
| Antimony Trioxide (Sb₂O₃) | Water | Slightly soluble | Room Temperature |
| Antimony Trichloride (SbCl₃) | Water | Very soluble (reacts) | Room Temperature |
| Antimony Potassium Tartrate (K₂Sb₂(C₄H₂O₆)₂) | Water | 8.3 g/100 mL | 0 |
| Water | 35.9 g/100 mL | 100 |
Note: This table provides context and is not indicative of the solubility of this compound.
Experimental Protocol for the Determination of this compound Solubility
The following is a detailed experimental protocol for determining the solubility of this compound. This method is based on the principle of achieving equilibrium between the solid solute and the solvent, followed by the quantitative analysis of the dissolved antimony in the supernatant.
4.1. Principle
A saturated solution of this compound is prepared by allowing an excess of the solid to equilibrate with the solvent of interest over a sufficient period. After equilibration, the solid and liquid phases are separated by filtration and centrifugation. The concentration of antimony in the clear supernatant is then determined using a highly sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[8][9][10][11][12][13][14][15][16][17][18]
4.2. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., deionized water, ethanol, methanol, buffered solutions of various pH)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm pore size)
-
Volumetric flasks and pipettes
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) or Atomic Absorption Spectrometer (AAS) with a hydride generation system
-
Antimony standard solutions for calibration
-
Acids (e.g., nitric acid, hydrochloric acid) for sample preservation and digestion
4.3. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of sealed containers, each containing a precisely measured volume of the desired solvent.
-
Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, allow the containers to stand undisturbed at the controlled temperature for a sufficient time to allow the majority of the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any suspended solid particles.
-
To further ensure the removal of any colloidal particles, centrifuge the filtered supernatant at high speed.
-
-
Sample Preparation for Analysis:
-
Accurately pipette a known volume of the clear, saturated solution into a volumetric flask.
-
Acidify the sample by adding a small volume of concentrated nitric acid to prevent precipitation of antimony and to match the matrix of the calibration standards.
-
Dilute the sample to the final volume with deionized water. The dilution factor will depend on the expected solubility and the linear dynamic range of the analytical instrument.
-
-
Quantitative Analysis of Antimony:
-
Prepare a series of calibration standards of known antimony concentrations from a certified stock solution.
-
Analyze the prepared samples and calibration standards using a calibrated ICP-MS or AAS instrument.[8][9][10][11][12][13][14][15][16][17][18]
-
Determine the concentration of antimony in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of antimony in the original saturated solution by accounting for the dilution factor.
-
Convert the concentration of antimony to the solubility of this compound in the desired units (e.g., g/L, mol/L) using its molar mass.
-
4.4. Quality Control
-
Run blank samples (solvent without this compound) to check for contamination.
-
Analyze replicate samples to assess the precision of the method.
-
Perform spike-recovery experiments to evaluate the accuracy of the analytical measurement in the specific solvent matrix.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a comprehensive qualitative overview and a detailed experimental protocol for its determination. The proposed methodology, employing established techniques for handling sparingly soluble salts and sensitive analytical instrumentation, offers a reliable pathway for researchers to obtain the precise solubility data required for their specific applications. The provided workflow and contextual information aim to facilitate further research and a deeper understanding of the chemical properties of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. Antimony: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sciencemadness Discussion Board - Oxalate solubility and basic questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. scispace.com [scispace.com]
- 6. cot.food.gov.uk [cot.food.gov.uk]
- 7. cot.food.gov.uk [cot.food.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. analysis.rs [analysis.rs]
- 10. DSpace [scholarworks.umass.edu]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. epa.gov [epa.gov]
- 13. Inductively coupled plasma mass spectrometry method for plasma and intracellular antimony quantification applied to pharmacokinetics of meglumine antimoniate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pjoes.com [pjoes.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 18. researchgate.net [researchgate.net]
Unveiling the Molecular Weight of Antimony Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of antimony oxalate (B1200264), a compound of interest in various scientific and pharmaceutical applications. This document will delve into its chemical properties, detail methods for its molecular weight determination, and explore its relevance in biological systems.
Core Properties of Antimony Oxalate
This compound, with the chemical formula C₆O₁₂Sb₂, is a key compound in various industrial and research applications. A precise understanding of its molecular weight is fundamental for accurate stoichiometric calculations in chemical reactions, formulation development, and analytical testing.
| Property | Value | Source |
| Molecular Formula | C₆O₁₂Sb₂ | [1][2][3][4][5][6] |
| Molecular Weight | 507.58 g/mol | [1][2][5][6] |
| CAS Number | 16455-98-4 | [1][2][3][4] |
| Appearance | Powder | [3][6] |
| Purity | 98% | [3][4] |
Determination of Molecular Weight: Experimental Protocols
The accurate determination of a compound's molecular weight is a cornerstone of chemical analysis. While modern techniques like mass spectrometry provide high-precision data, classical methods are also instructive.
Mass Spectrometry
Mass spectrometry is the gold standard for determining the molecular weight of a compound. This technique ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Experimental Workflow for Mass Spectrometry:
Caption: Workflow for molecular weight determination using mass spectrometry.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system that ensures its stability and ionization efficiency.
-
Ionization: The prepared sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for organometallic compounds, where a high voltage is applied to the liquid to create an aerosol of charged droplets.
-
Mass Analysis: The generated ions are directed into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a signal is generated for each ion.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion of this compound. The molecular weight is determined from this peak.
Titration
A classical method for the determination of the oxalate content, which can be used to infer the molecular weight of this compound, involves redox titration with potassium permanganate (B83412).
Experimental Workflow for Titration:
Caption: Workflow for determining oxalate content via redox titration.
Methodology:
-
Sample Preparation: An accurately weighed sample of this compound is dissolved in a solution of dilute sulfuric acid.
-
Titration: The solution is heated to approximately 60°C and then titrated with a standardized solution of potassium permanganate (KMnO₄).
-
Endpoint Detection: The endpoint of the titration is indicated by the first persistent pink color of the permanganate ion.
-
Calculation: The amount of oxalate in the sample can be calculated from the volume and concentration of the KMnO₄ solution used. From the known mass of the initial this compound sample and the calculated moles of oxalate, the molecular weight can be determined.
Relevance in Drug Development and Signaling Pathways
Antimony-containing compounds have a long history in medicine, particularly in the treatment of leishmaniasis. While the direct signaling pathways of this compound are not extensively characterized, the biological activity of antimony ions (Sb³⁺) is of significant interest. Antimony compounds are known to induce oxidative stress in parasites, leading to their death.
Hypothesized Cellular Impact of Antimony:
Caption: Hypothesized mechanism of antimony-induced cell death.
Further research is necessary to fully elucidate the specific interactions and signaling cascades initiated by this compound in biological systems. Understanding these pathways is crucial for the development of novel therapeutic strategies and for assessing the toxicological profile of such compounds.
References
- 1. This compound | C6O12Sb2 | CID 22141538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. This compound | Lab chemical supplier, Lab chemical distributors, Lab chemical manufacturer, Laboratory Chemicals, Lab chemicals exporter, Laboratory chemicals manufacturer, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]
- 5. chembk.com [chembk.com]
- 6. americanelements.com [americanelements.com]
In-Depth Technical Guide to the Health and Safety of Antimony Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for antimony oxalate (B1200264), compiled from available safety data sheets and toxicological literature. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
Antimony oxalate is an inorganic compound that is highly insoluble in water. Upon heating (calcination), it converts to antimony oxide.[1]
| Property | Value | Source |
| Molecular Formula | C₆O₁₂Sb₂ | [2][3][4] |
| Molecular Weight | 507.58 g/mol | [1][2][3] |
| CAS Number | 16455-98-4 | [2][3][4] |
| EC Number | 240-506-0 | [1][2] |
| Appearance | Powder | [1] |
| Solubility in H₂O | Insoluble | [1] |
| Synonyms | Antimony(III) oxalate; diantimony(3+) trioxalate | [1][2] |
Toxicological Information
This compound is classified as harmful if swallowed or inhaled.[5] It is also toxic to aquatic life with long-lasting effects.[5]
Acute Toxicity
Skin and Eye Irritation
This compound is not classified as a skin or eye irritant.[5]
Chronic Toxicity and Carcinogenicity
There is no classification for this compound regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5] However, some studies on other antimony compounds have suggested a potential for carcinogenicity with chronic inhalation exposure in animal studies.[7]
Toxicokinetics
Antimony compounds can be absorbed through inhalation, ingestion, and dermal contact.[8] The trivalent form of antimony, which includes this compound, is primarily excreted in the feces, with a smaller amount eliminated in the urine.[9] Pentavalent antimony, in contrast, is mainly excreted through urine.[9][10] Antimony can distribute throughout the body, with higher concentrations found in the liver, red blood cells, and thyroid.[9] The trivalent form of antimony has a slower elimination rate compared to the pentavalent form.[10]
Molecular Mechanism of Toxicity
The toxicity of antimony compounds is believed to stem from their ability to inactivate various enzymes, particularly those containing thiol groups.[10] A key mechanism of antimony-induced cellular damage is the generation of oxidative stress.
Signaling Pathway of Antimony-Induced Oxidative Stress
Antimony (III) compounds can enter the cell and induce the production of reactive oxygen species (ROS). This leads to a cascade of events including lipid peroxidation and a decrease in the mitochondrial membrane potential, which can ultimately trigger apoptosis (programmed cell death).
Caption: Antimony (III) induced oxidative stress pathway.
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity (oral) | 4 | H302: Harmful if swallowed |
| Acute toxicity (inhalation) | 4 | H332: Harmful if inhaled |
| Hazardous to the aquatic environment - chronic hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Source:[5]
Safe Handling and Storage
Handling
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][11]
-
Use only outdoors or in a well-ventilated area.[5]
-
Obtain special instructions before use.[11]
-
Keep the container tightly closed in a cool, well-ventilated place.[11]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. General recommendations include:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: A NIOSH-approved particulate respirator (e.g., N95) if dust is generated and ventilation is inadequate.[12]
Emergency Procedures
First Aid Measures
Caption: First aid procedures for this compound exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: A solid water stream may be inefficient.
-
Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[5]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 5.2). Avoid dust formation.
-
Environmental Precautions: Avoid release to the environment.[5] Prevent entry into drains and waterways.
-
Methods for Cleaning Up: Use a dust suppressant if necessary. Collect spilled material mechanically (e.g., with a HEPA-filtered vacuum) and place it in a suitable, labeled container for disposal.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, national, and international regulations. This compound is considered hazardous waste and should be disposed of at an approved waste disposal plant.[5]
Experimental Protocols
Representative In Vitro Cytotoxicity Assay Workflow
This is a general workflow for assessing the cytotoxicity of a compound like this compound using a colorimetric assay such as the MTT assay. This protocol would need to be optimized for the specific cell line and experimental conditions.
Caption: General workflow for an in vitro cytotoxicity assay.
Chemical Safety Risk Assessment Workflow
A systematic risk assessment is crucial before handling any hazardous chemical. The following diagram outlines a general workflow for conducting a chemical risk assessment.
Caption: Workflow for chemical safety risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms underlying the toxic effects of antimony species in human embryonic kidney cells (HEK-293) and their comparison with arsenic species [jstage.jst.go.jp]
- 3. Frontiers | Plant Responses to Antimony Pollution: Biochemical and Molecular Mechanisms [frontiersin.org]
- 4. Mechanisms of genotoxicity and proteotoxicity induced by the metalloids arsenic and antimony - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. Antimony compounds - IDLH | NIOSH | CDC [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Antimony on Reactive Oxygen and Nitrogen Species (ROS and RNS) and Antioxidant Mechanisms in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. intersolia.com [intersolia.com]
- 11. Cardiovascular Effects of Environmental Metal Antimony: Redox Dyshomeostasis as the Key Pathogenic Driver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimony induces oxidative stress to impair enteroendocrine cells and disrupt glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thermal Behavior of Antimony Oxalate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal behavior of antimony oxalate (B1200264) compounds. It consolidates available data on their synthesis, decomposition pathways, and the analytical techniques used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals working with these compounds in materials science, catalysis, and pharmaceutical development.
Introduction
Antimony and its compounds have a long history of use in various fields, including medicine and materials science. Antimony oxalates, in particular, are of interest as precursors for the synthesis of antimony oxides and mixed-metal oxides with controlled morphologies and properties. The thermal decomposition of these oxalates is a critical step in such applications, as the conditions of this process directly influence the characteristics of the final product. Understanding the thermal behavior of antimony oxalate compounds is therefore essential for optimizing synthetic routes and ensuring the desired material properties.
This guide focuses on the synthesis and thermal analysis of key this compound compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of decomposition processes.
Synthesis of this compound Compounds
The synthesis of this compound compounds typically involves the reaction of an antimony source with oxalic acid or an oxalate salt. The specific compound obtained can be influenced by the starting materials, solvent, and reaction conditions.
Synthesis of Antimony(III) Oxalate Hydroxide (B78521) (SbC₂O₄OH)
A commonly studied this compound is antimony(III) oxalate hydroxide. Two primary methods for its synthesis have been reported:
-
Method 1: Refluxing freshly prepared antimony(III) oxide (Sb₂O₃) in a solution of oxalic acid.[1]
-
Method 2: Adding oxalic acid to a solution of antimony(III) chloride (SbCl₃) in hydrochloric acid, which results in the formation of a colorless precipitate of SbC₂O₄OH.[1]
Experimental Protocols for Thermal Analysis
The thermal behavior of this compound compounds is primarily investigated using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA), often coupled with mass spectrometry (MS).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. Together, these techniques provide information about decomposition temperatures, mass loss, and the endothermic or exothermic nature of the thermal events.
General Experimental Protocol:
-
Sample Preparation: A small amount of the this compound compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: The crucible is placed in a simultaneous TGA/DSC analyzer.
-
Atmosphere: The analysis is typically carried out under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) or a reactive gas (e.g., air), at a specified flow rate (e.g., 50-100 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves are analyzed to determine the onset and peak temperatures of decomposition, the percentage of mass loss at each step, and the associated enthalpy changes.
Evolved Gas Analysis-Mass Spectrometry (EGA-MS)
EGA-MS is a powerful technique used to identify the gaseous products released during the thermal decomposition of a material. The gas evolved from the TGA furnace is introduced directly into a mass spectrometer, which separates and detects the gaseous species based on their mass-to-charge ratio. This provides crucial information for elucidating the decomposition mechanism.
Thermal Decomposition of this compound Compounds
The thermal decomposition of this compound compounds is a complex process that is highly dependent on the specific composition of the compound and the atmospheric conditions.
Antimony(III) Oxalate Hydroxide (SbC₂O₄OH)
The thermal decomposition of antimony(III) oxalate hydroxide has been shown to be a single-step process.[1]
-
Decomposition Temperature: The decomposition occurs at approximately 564 K (291 °C).[1]
-
Decomposition Products: The solid residue is antimony(III) oxide (Sb₂O₃), and the gaseous products are water (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO).[1]
-
Reaction Stoichiometry: The overall decomposition reaction can be represented as: 2 SbC₂O₄OH(s) → Sb₂O₃(s) + H₂O(g) + 2 CO₂(g) + 2 CO(g)[1]
Comparative Analysis with Bismuth Oxalate
Due to the limited availability of detailed data for a wide range of this compound compounds, it is informative to consider the behavior of analogous compounds, such as bismuth oxalates. Bismuth, being in the same group as antimony in the periodic table, forms compounds with similar properties.
Studies on bismuth(III) oxalate heptahydrate (Bi₂(C₂O₄)₃·7H₂O) show a multi-step decomposition:
-
Dehydration: The compound first loses its water of hydration in one or more steps at temperatures typically below 150 °C.
-
Decomposition of Anhydrous Oxalate: The anhydrous bismuth oxalate then decomposes at higher temperatures.
-
In an inert atmosphere or vacuum: The decomposition leads to the formation of metallic bismuth (Bi) and carbon dioxide (CO₂).
-
In an oxidizing atmosphere (air): The decomposition yields bismuth(III) oxide (β-Bi₂O₃) at around 270 °C.
-
This suggests that the decomposition pathway of simple antimony(III) oxalate (Sb₂(C₂O₄)₃) could also be highly dependent on the atmosphere, potentially yielding metallic antimony under inert conditions and antimony oxide in the presence of an oxidant.
Quantitative Data Summary
The following table summarizes the available quantitative data on the thermal decomposition of selected antimony and bismuth oxalate compounds.
| Compound | Decomposition Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Final Solid Product | Atmosphere |
| SbC₂O₄OH | ~291 | - | 34.8 (obs.) | Sb₂O₃ | Inert |
| 35.7 (calc.) | |||||
| Bi₂(C₂O₄)₃·7H₂O (in air) | ~270 (for oxalate decomposition) | - | - | β-Bi₂O₃ | Air |
| Bi₂(C₂O₄)₃·7H₂O (under vacuum) | 200 - 300 | - | - | Bi | Vacuum |
Obs. - Observed, Calc. - Calculated
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz provide a clear visual representation of the processes involved in the study of the thermal behavior of this compound compounds.
Caption: Experimental workflow for the synthesis and thermal analysis of this compound compounds.
Caption: Thermal decomposition pathway of antimony(III) oxalate hydroxide.
Conclusion
This technical guide has summarized the current understanding of the thermal behavior of this compound compounds, with a particular focus on antimony(III) oxalate hydroxide. The available data indicates that these compounds serve as effective precursors for antimony oxides, with their decomposition pathways being sensitive to their specific composition and the surrounding atmosphere. The use of analogous compounds like bismuth oxalates provides valuable insights where direct data on antimony oxalates is scarce.
Further research is needed to fully characterize the thermal properties of a wider range of this compound compounds, including simple antimony(III) oxalate. Detailed mechanistic studies, particularly those employing advanced techniques like in-situ XRD and TGA-FTIR, would greatly enhance the understanding of the decomposition processes and enable finer control over the synthesis of antimony-based materials.
References
An In-depth Technical Guide to the Synthesis of Deuterated Antimony Oxalate Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated antimony oxalate (B1200264) hydroxide (B78521), Sb(C₂O₄)OD. This isotopically labeled compound is of significant interest for structural studies, particularly for the precise localization of hydrogen/deuterium (B1214612) atoms using neutron diffraction, which is challenging with standard X-ray diffraction techniques due to hydrogen's low scattering factor.[1] The information presented herein is intended to equip researchers with the necessary details to replicate and potentially scale the synthesis of this material for applications in materials science and drug development, where understanding isotopic effects and structural details at the atomic level is crucial.
Quantitative Data Summary
The synthesis of deuterated antimony oxalate hydroxide is a reproducible process with well-defined parameters. The following tables summarize the key quantitative data associated with the synthesis and structural characterization of both the deuterated and non-deuterated forms for comparative purposes.
Table 1: Reactant and Product Specifications
| Parameter | Value | Source |
| Reactants | ||
| Antimony(III) Oxide (Sb₂O₃) | Stoichiometric amount | [1][2] |
| Anhydrous Oxalic Acid (C₂H₂O₄) | Stoichiometric amount | [1] |
| Deuterium Oxide (D₂O) | Sufficient for reflux | [1] |
| Product | ||
| Chemical Formula | Sb(C₂O₄)OD | [1] |
| Appearance | Colorless precipitate/White solid | [1][2] |
| Yield | High (e.g., 96% for non-deuterated analogue) | [2] |
Table 2: Crystallographic Data for Sb(C₂O₄)OD (at T = 298 K)
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnma | [1][2] |
| Lattice Parameter, a | 582.07(3) pm | [1] |
| Lattice Parameter, b | 1128.73(5) pm | [1] |
| Lattice Parameter, c | 631.26(4) pm | [1] |
| Unit Cell Volume, V | 415.537(5) ų (for non-deuterated) | [2] |
| Molecules per unit cell, Z | 4 | [2] |
Table 3: Spectroscopic Data Comparison
| Vibrational Mode | Sb(C₂O₄)OH Wavenumber (cm⁻¹) | Sb(C₂O₄)OD Wavenumber (cm⁻¹) | Isotopic Shift Factor | Source |
| O-H/O-D Stretching | 3390 | 2513 | 1.35 | [1] |
Experimental Protocols
The synthesis of deuterated this compound hydroxide is achieved by adapting the established method for its non-deuterated analogue, with the critical substitution of deuterated reagents.[1]
Synthesis of Deuterated this compound Hydroxide (Sb(C₂O₄)OD)
This protocol is based on the successful synthesis reported in the literature.[1]
Materials:
-
Antimony(III) oxide (Sb₂O₃)
-
Anhydrous oxalic acid (C₂H₂O₄)
-
Deuterium oxide (D₂O, heavy water)
-
Deionized water (for washing non-deuterated analogue)
-
Ethanol (B145695) (for washing)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask, a slurry is prepared by combining a stoichiometric amount of antimony(III) oxide and anhydrous oxalic acid in deuterium oxide (D₂O).
-
Reflux: The mixture is heated to reflux and maintained at this temperature for approximately 3 hours with continuous stirring.
-
Cooling and Precipitation: After the reflux period, the reaction mixture is allowed to cool to room temperature. A colorless precipitate of deuterated this compound hydroxide will form.
-
Filtration: The precipitate is collected by filtration.
-
Washing: The collected solid is washed sequentially with deionized water and ethanol to remove any unreacted starting materials and impurities.
-
Drying: The final product is dried in an oven at 110 °C for 3 hours.[2]
Synthesis of Non-Deuterated this compound Hydroxide (Sb(C₂O₄)OH) for Comparison
A similar procedure is followed for the synthesis of the non-deuterated analogue, which can serve as a control for characterization.
Procedure:
-
Reaction Setup: 25 g of antimony(III) oxide (Sb₂O₃) and 22 g of oxalic acid dihydrate are slurried in 300 ml of deionized water in a round-bottom flask.[2]
-
Reflux: The mixture is refluxed for 3 hours with stirring.[2]
-
Cooling and Filtration: After cooling, the resulting slurry is filtered to recover the white solid product.[2]
-
Washing and Drying: The solid is washed several times with deionized water and then dried at 110 °C for 3 hours. A yield of 96% has been reported for this method.[2]
Characterization Methods
To confirm the successful synthesis and deuteration of this compound hydroxide, a combination of analytical techniques is essential.
-
Neutron Diffraction: This is the definitive method for locating the deuterium atoms in the crystal structure and confirming the O-D bond formation.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the deuteration by observing the isotopic shift of the O-H stretching frequency to a lower wavenumber for the O-D bond. A shift factor of approximately 1.35 is expected.[1]
-
X-ray Diffraction (XRD): Powder XRD is used to confirm the crystal structure and phase purity of the synthesized material. The diffraction pattern should be consistent with the orthorhombic Pnma space group.[1][2]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis and differential scanning calorimetry can be employed to study the thermal stability and decomposition of the compound. Sb(C₂O₄)OH is known to decompose to antimony(III) oxide around 563 K.[1]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of deuterated this compound hydroxide.
References
Methodological & Application
Application Notes and Protocols: Preparation of Antimony Standard Solutions from Antimony Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony and its compounds are of significant interest in various fields, including materials science, toxicology, and drug development. Accurate quantification of antimony often relies on the use of precisely prepared standard solutions for the calibration of analytical instrumentation such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Antimony oxalate (B1200264) (Sb₂(C₂O₄)₃) is a solid antimony compound. A significant challenge in utilizing antimony oxalate for standard solution preparation is its high insolubility in water.[1] This document provides detailed application notes and a comprehensive protocol for the preparation of antimony standard solutions starting from this compound. The procedure involves a robust acid digestion step to quantitatively dissolve the antimony, followed by dilution to the desired concentration.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in Table 1. Understanding these properties, particularly its insolubility, is crucial for developing an appropriate preparation method.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Sb₂(C₂O₄)₃ | American Elements |
| Molecular Weight | 507.58 g/mol | American Elements |
| Appearance | White powder | American Elements |
| Solubility in Water | Highly Insoluble | [1] |
| Stability | Converts to oxide upon heating | [1] |
Principle of Preparation
Due to the insolubility of this compound in water, a direct dissolution approach is not feasible. The protocol described herein is based on the principle of acid digestion . This process involves treating the solid this compound with a strong oxidizing acid, typically concentrated nitric acid, often in combination with other acids, to decompose the oxalate matrix and convert the antimony into a soluble salt.[2][3][4]
The fundamental steps of this process are:
-
Digestion: The organic oxalate portion of the molecule is destroyed by oxidation, and the antimony is brought into solution as a stable ionic species.
-
Dilution: The resulting acidic solution containing the solubilized antimony is then carefully diluted with deionized water to achieve the desired final concentration for the standard solution.
Experimental Protocol: Preparation of a 1000 ppm Antimony Standard Solution
This protocol details the preparation of a 1000 ppm (mg/L) antimony stock solution from this compound. This stock solution can then be serially diluted to prepare working standards of lower concentrations.
4.1. Materials and Reagents
-
This compound (Sb₂(C₂O₄)₃), high purity
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Deionized Water (ASTM Type I)
-
Volumetric flasks (Class A), 100 mL and 1000 mL
-
Pipettes (Class A)
-
Hot plate or microwave digestion system
-
Fume hood
-
Personal Protective Equipment (safety glasses, gloves, lab coat)
4.2. Procedure
-
Weighing: Accurately weigh a calculated amount of this compound. To prepare a 1000 ppm Sb solution, the required mass of Sb₂(C₂O₄)₃ is calculated as follows:
-
The molar mass of Sb is 121.76 g/mol .
-
The molar mass of Sb₂(C₂O₄)₃ is 507.58 g/mol .
-
The mass fraction of Sb in this compound is (2 * 121.76) / 507.58 = 0.4797.
-
To obtain 1.000 g (1000 mg) of Sb, the mass of this compound required is 1.000 g / 0.4797 = 2.0846 g.
-
Weigh approximately 2.085 g of this compound into a clean, dry 250 mL beaker.
-
-
Digestion:
-
Place the beaker in a fume hood.
-
Carefully add 20 mL of concentrated nitric acid to the beaker.
-
Gently heat the mixture on a hot plate at a low to medium temperature (e.g., 90-120 °C). Caution: The reaction may produce fumes; ensure adequate ventilation.
-
Continue heating until the this compound is completely dissolved and the solution is clear. The solution may be pale yellow.
-
If dissolution is slow, the addition of a small amount of hydrochloric acid can be considered to facilitate the process, though this may affect the final matrix of the standard.[2]
-
-
Cooling and Transfer:
-
Remove the beaker from the hot plate and allow it to cool to room temperature.
-
Carefully and quantitatively transfer the cooled solution to a 1000 mL Class A volumetric flask.
-
Rinse the beaker several times with small volumes of deionized water and add the rinsings to the volumetric flask to ensure all the antimony is transferred.
-
-
Dilution:
-
Dilute the solution in the volumetric flask to the 1000 mL mark with deionized water.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Storage:
-
Transfer the prepared 1000 ppm antimony standard solution to a clean, labeled polyethylene (B3416737) or borosilicate glass bottle for storage.
-
Store the solution at room temperature. The acidic nature of the solution helps to maintain the stability of the dissolved antimony.
-
Table 2: Typical Concentrations for Antimony Standard Solutions
| Solution Type | Concentration Range | Analytical Application |
| Stock Solution | 1000 - 10,000 ppm (mg/L) | Preparation of working standards |
| Working Standards | 1 - 100 ppb (µg/L) | Graphite Furnace Atomic Absorption (GFAAS) |
| Working Standards | 10 - 1000 ppb (µg/L) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Working Standards | 1 - 50 ppm (mg/L) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
Visualization of the Workflow
The following diagrams illustrate the logical workflow for the preparation of an antimony standard solution from this compound.
Caption: Experimental workflow for preparing an antimony standard solution.
Caption: Logical relationship of chemical transformation and application.
Safety Precautions
-
Always work in a well-ventilated fume hood when handling concentrated acids.
-
Wear appropriate personal protective equipment, including safety glasses, acid-resistant gloves, and a lab coat.
-
Handle antimony compounds with care, as they are toxic. Avoid inhalation of dust and skin contact.
-
Follow all institutional safety guidelines for handling and disposal of chemicals.
Conclusion
While the insolubility of this compound presents an initial challenge, a reliable standard solution can be prepared through a carefully executed acid digestion procedure. This method ensures the complete dissolution of antimony, allowing for the accurate preparation of stock and working standards for various analytical applications in research and drug development. Adherence to the detailed protocol and safety precautions is essential for obtaining accurate results and ensuring laboratory safety.
References
Antimony Oxalate: A Versatile Precursor for Advanced Antimony-Based Materials
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Antimony oxalate (B1200264) serves as a valuable and versatile precursor in the synthesis of a variety of functional antimony-based materials. Its ability to decompose cleanly at relatively low temperatures into antimony oxides makes it an attractive starting material for the production of oxides, sulfides, and complex ternary metal oxides. This document provides detailed application notes and experimental protocols for the synthesis of several key antimony-containing materials using antimony oxalate as the primary precursor.
Synthesis of Antimony(III) Oxide (Sb₂O₃)
Antimony(III) oxide is a crucial material in various industrial applications, including as a flame retardant, a catalyst in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), and as a fining agent in glass manufacturing. The thermal decomposition of this compound hydroxide (B78521) (SbC₂O₄OH) offers a straightforward route to produce antimony(III) oxide.
Quantitative Data: Thermal Decomposition of this compound Hydroxide
| Parameter | Value | Reference |
| Decomposition Temperature (Onset) | 564 K (291 °C) | [1] |
| Decomposition Product | Antimony(III) Oxide (Sb₂O₃) | [1] |
| Theoretical Mass Loss | 35.7% | [1] |
| Observed Mass Loss | 34.8% | [1] |
| Reaction | 2 SbC₂O₄OH → Sb₂O₃ + H₂O + 2 CO₂ + 2 CO | [1] |
Experimental Protocol: Thermal Decomposition of this compound Hydroxide
Objective: To synthesize antimony(III) oxide by the thermal decomposition of this compound hydroxide.
Materials:
-
This compound hydroxide (SbC₂O₄OH)
-
Tube furnace with temperature controller
-
Ceramic boat
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Place a known quantity of this compound hydroxide into a ceramic boat.
-
Position the ceramic boat in the center of the tube furnace.
-
Purge the furnace tube with an inert gas for 15-20 minutes to remove any residual air.
-
While maintaining a gentle flow of inert gas, heat the furnace to a target temperature of 573 K (300 °C) at a controlled ramp rate.
-
Hold the temperature at 573 K for a sufficient duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor.
-
After the hold time, turn off the furnace and allow it to cool to room temperature under the inert atmosphere.
-
Once cooled, carefully remove the ceramic boat containing the resulting white powder of antimony(III) oxide.
Expected Outcome: A white, crystalline powder of antimony(III) oxide.
Logical Workflow for Sb₂O₃ Synthesis
Caption: Synthesis of Sb₂O₃ from this compound Hydroxide.
Synthesis of Ternary Zinc Antimony Oxides
This compound hydroxide can also be employed as a precursor to synthesize more complex ternary metal oxides, such as zinc antimony oxides (e.g., ZnSb₂O₆). These materials are of interest for applications in electronics and catalysis.
Quantitative Data: Synthesis of Zinc Antimony Oxides
| Reactants | Temperature (K) | Products | Reference |
| Zn + SbC₂O₄OH (10:1 molar ratio) | 573 | ZnO + Zn₄Sb₃ | [1] |
| Product from 573 K | 773 | ZnO + Sb₂O₃ | [1] |
| Product from 773 K | 973 | ZnSb₂O₆ | [1] |
Experimental Protocol: Synthesis of Zinc Antimony Oxides
Objective: To synthesize ternary zinc antimony oxides using this compound hydroxide and a zinc source.
Materials:
-
This compound hydroxide (SbC₂O₄OH)
-
Zinc powder (Zn), Zinc oxide (ZnO), or Zinc carbonate (ZnCO₃)
-
High-temperature furnace
-
Alumina (B75360) crucible
Procedure:
-
Prepare a homogeneous mixture of this compound hydroxide and the zinc source (e.g., zinc powder) in the desired molar ratio (e.g., 1:10).
-
Place the mixture in an alumina crucible.
-
Heat the crucible in a furnace under an air atmosphere according to the following temperature program:
-
Heat to 573 K and hold for 12 hours (overnight). This step is expected to yield a mixture of ZnO and Zn₄Sb₃.[1]
-
Increase the temperature to 773 K and hold for a specified duration to promote the oxidation of the intermediate phase to ZnO and Sb₂O₃.[1]
-
Further increase the temperature to 973 K and hold for several hours to facilitate the formation of the ternary oxide, ZnSb₂O₆.[1]
-
-
After the final heating step, allow the furnace to cool to room temperature.
-
Collect the resulting powder for characterization.
Experimental Workflow for Ternary Oxide Synthesis
Caption: Multi-step synthesis of ZnSb₂O₆.
Antimony-Based Catalysts for Polyester (B1180765) Production
Antimony compounds, including antimony trioxide and antimony acetate (B1210297), are widely used as polycondensation catalysts in the production of polyesters like PET.[2] While this compound is not the most common catalyst, its decomposition product, antimony trioxide, is a key catalytic species. The use of an oxalate precursor can be advantageous in certain formulations.
Application Notes:
Antimony catalysts are effective in the polycondensation step of polyester synthesis, which involves the reaction of diacids or their esters with glycols. The antimony compound facilitates the polymerization to achieve high molecular weight polyesters. While antimony trioxide is a common choice, antimony acetate is also used due to its higher solubility and catalytic activity.[3] this compound can be considered an in-situ source of catalytically active antimony species.
Antimony-Based Nanoparticles for Drug Delivery
The development of nanoparticle-based drug delivery systems is a significant area of research in medicine, particularly for the treatment of diseases like leishmaniasis, where antimony compounds are a first-line therapy. Encapsulating antimonial drugs within nanoparticles can improve their therapeutic index by targeting infected cells and reducing systemic toxicity.
Application Notes:
While specific protocols for synthesizing drug-delivery nanoparticles directly from this compound are not widely reported, the principle involves creating a nanocarrier that encapsulates an antimony-based drug. For instance, meglumine (B1676163) antimoniate, a pentavalent antimony drug, has been successfully loaded into polycaprolactone (B3415563) nanoparticles.[3] These nanoparticles have been shown to preferentially target organs like the liver and spleen, which are primary sites of infection in visceral leishmaniasis.[3] The general workflow involves preparing the nanoparticles, loading them with the antimonial drug, and then characterizing their size, drug-loading efficiency, and biodistribution.
General Workflow for Nanoparticle Drug Delivery System Preparation
References
Application Notes and Protocols: Antimony Oxalate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of antimony oxalate (B1200264) in materials science. Primarily, antimony oxalate serves as a precursor for the synthesis of antimony oxides, which are subsequently utilized in various applications, most notably as flame retardants and catalysts. This document details the synthesis of the this compound precursor, its conversion to functional antimony oxides, and the protocols for its key applications.
Synthesis of this compound Hydroxide (B78521) Precursor
This compound, specifically this compound hydroxide (Sb(C₂O₄)OH), is a key precursor for producing various antimony-based materials. Its synthesis is a straightforward process, making it an attractive starting point for materials synthesis.[1][2]
Experimental Protocol: Synthesis of this compound Hydroxide
This protocol outlines the laboratory-scale synthesis of this compound hydroxide from antimony(III) oxide and oxalic acid.[1]
Materials:
-
Antimony(III) oxide (Sb₂O₃)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
In a round-bottom flask, create a slurry of antimony(III) oxide (25 g) and oxalic acid dihydrate (22 g) in 300 ml of deionized water.[1]
-
Place the flask in a heating mantle on a magnetic stirrer and attach a reflux condenser.
-
Heat the mixture to reflux and maintain for 3 hours with continuous stirring.[1]
-
After 3 hours, turn off the heat and allow the slurry to cool to room temperature.
-
Filter the resulting white precipitate using a Buchner funnel.
-
Wash the collected solid several times with deionized water to remove any unreacted starting materials.
-
Dry the final product, this compound hydroxide, in an oven at 110 °C for 3 hours.[1]
-
A typical yield for this process is approximately 96%.[1]
Visualization of Synthesis Workflow
Application as a Precursor to Antimony Oxides
The primary application of this compound in materials science is as a precursor for the synthesis of antimony oxides, such as antimony(III) oxide (Sb₂O₃), through thermal decomposition.[2] Antimony oxides are valuable in various industrial applications.
Experimental Protocol: Thermal Decomposition of this compound Hydroxide
This protocol describes the conversion of this compound hydroxide to antimony(III) oxide.
Materials:
-
This compound hydroxide (Sb(C₂O₄)OH)
Equipment:
-
Tube furnace with atmospheric control
-
Crucible (e.g., alumina)
-
Thermogravimetric Analyzer (TGA) (for analysis)
Procedure:
-
Place a known amount of dried this compound hydroxide into a crucible.
-
Position the crucible in the center of a tube furnace.
-
Heat the sample in a controlled atmosphere (e.g., air or nitrogen). The decomposition of this compound hydroxide to antimony(III) oxide occurs in a single step at approximately 563-564 K (290-291 °C).[2]
-
The reaction for the decomposition is: 2 Sb(C₂O₄)OH → Sb₂O₃ + H₂O + 2 CO₂ + 2 CO.[2]
-
Hold the temperature for a sufficient duration to ensure complete decomposition.
-
Cool the furnace to room temperature and collect the resulting antimony(III) oxide powder.
Thermal Decomposition Data
Thermogravimetric analysis (TGA) can be used to monitor the decomposition process. The expected mass loss for the conversion of this compound hydroxide to antimony(III) oxide is approximately 35.7%.[2]
| Precursor | Decomposition Temperature (Onset) | Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| Sb(C₂O₄)OH | 564 K (291 °C) | Sb₂O₃ | 35.7 | ~34.8 |
Data synthesized from information in[2]
Visualization of Precursor to Product Workflow
Application of Derived Antimony Oxide as a Flame Retardant
Antimony(III) oxide, synthesized from this compound, is a well-known synergistic flame retardant, particularly when used in combination with halogenated compounds.[3]
Mechanism of Flame Retardancy
Antimony trioxide itself is not a flame retardant. However, in the presence of a halogen source (e.g., from a halogenated polymer or additive), it forms antimony trihalides or antimony oxyhalides at combustion temperatures. These compounds act as free radical traps in the vapor phase, inhibiting the chemical reactions that sustain the flame. In the solid phase, antimony oxide can promote the formation of a protective char layer, which insulates the underlying material from heat and oxygen.
Experimental Protocol: Evaluation of Flame Retardancy in a Polymer Matrix
This protocol provides a general method for incorporating antimony(III) oxide into a polymer and evaluating its flame retardant properties.
Materials:
-
Polymer resin (e.g., Polypropylene, PVC)
-
Antimony(III) oxide (from oxalate precursor)
-
Halogenated flame retardant (e.g., chlorinated paraffin)
-
Melt blender or extruder
-
Compression molder
-
Limiting Oxygen Index (LOI) apparatus
-
UL-94 vertical burn test chamber
Procedure:
-
Dry the polymer resin and antimony(III) oxide powder to remove any moisture.
-
Melt-blend the polymer with the antimony(III) oxide and a halogenated flame retardant at a specified temperature and mixing speed. A typical loading of Sb₂O₃ might be 2-10 wt%.
-
Compression mold the resulting blend into test specimens of appropriate dimensions for LOI and UL-94 testing.
-
Conduct the Limiting Oxygen Index test (ASTM D2863) to determine the minimum oxygen concentration required to support combustion.
-
Perform the UL-94 vertical burn test to classify the material's flammability (e.g., V-0, V-1, V-2).
Quantitative Flame Retardant Performance Data
The following table summarizes representative data on the effect of antimony trioxide on the flame retardancy of polymers.
| Polymer System | Sb₂O₃ Loading (wt%) | Synergist | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| Polypropylene (PP) / APP / PER | 0 | - | 27.8 | - |
| Polypropylene (PP) / APP / PER | 2 | Ammonium Polyphosphate / Pentaerythritol | 36.6 | V-0 |
| PBT / BEO | 0 | - | 22.0 | - |
| PBT / BEO | 2.0 | Brominated Epoxy Oligomer | 27.8 | - |
Data synthesized from information in[4][5]
Application of Derived Antimony Oxide as a Catalyst in Polyester (B1180765) Synthesis
Antimony compounds, including antimony(III) oxide, are widely used as polycondensation catalysts in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET).[6]
Role in Catalysis
During the polycondensation stage of polyester synthesis, antimony(III) oxide catalyzes the esterification and transesterification reactions, leading to an increase in the polymer's molecular weight. It is valued for its high activity and the good quality of the resulting polymer.[6]
Experimental Protocol: Polyester Polycondensation
This protocol outlines a general procedure for using antimony(III) oxide as a catalyst in the synthesis of polyester.
Materials:
-
Purified terephthalic acid (PTA) or Dimethyl terephthalate (DMT)
-
Monoethylene glycol (MEG)
-
Antimony(III) oxide (from oxalate precursor)
-
Stabilizers (e.g., phosphoric acid)
-
Colorants (optional, e.g., cobalt compounds)
Equipment:
-
High-temperature, high-vacuum polymerization reactor with a stirrer
-
Esterification column
-
Vacuum system
Procedure:
-
Esterification: React PTA or DMT with MEG at elevated temperatures (e.g., 260 °C) to form a low molecular weight oligomer.
-
Polycondensation: Transfer the oligomer to a polycondensation reactor.
-
Add the antimony(III) oxide catalyst (typically 100-400 ppm based on the weight of the final polymer) along with any stabilizers or colorants.
-
Increase the temperature (e.g., to 290 °C) and apply a high vacuum to remove the ethylene (B1197577) glycol byproduct, driving the polymerization reaction forward.
-
Continue the reaction until the desired intrinsic viscosity (a measure of molecular weight) is achieved.
-
Extrude the molten polyester and pelletize it.
Note on this compound in Catalysis
While antimony(III) oxide is the more common catalyst, patents exist that describe catalyst systems containing various metal oxalates, including the potential for antimony-containing oxalates in combination with other metallic catalysts like those based on tin or titanium.[7] These mixed-metal systems can offer synergistic effects, potentially reducing polymerization times and improving the properties of the final polyester.
Safety and Handling
Antimony compounds, including this compound and antimony oxides, should be handled with care. They are classified as hazardous substances.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection (especially when handling fine powders), should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for each specific compound.
Drug Development Professionals Advisory
While the primary applications of this compound in materials science are in industrial polymers, antimony compounds have a history of use in medicine, for example, in the treatment of leishmaniasis. The synthesis protocols for antimony oxides from an oxalate precursor could be relevant for the preparation of antimony-based active pharmaceutical ingredients (APIs) or their intermediates. The controlled thermal decomposition of the oxalate precursor allows for the potential production of antimony oxide nanoparticles with specific sizes and morphologies, which could influence their biological activity and toxicity. However, any material intended for pharmaceutical use must be synthesized under strict Good Manufacturing Practices (GMP) and undergo rigorous purification and toxicological evaluation. The toxicity of antimony is a significant concern, and its speciation (trivalent vs. pentavalent) greatly influences its biological effects. Therefore, careful characterization and control of the final antimony oxide product are paramount in any drug development context.
References
- 1. Crystal structure of this compound hydroxide, Sb(C2O4)OH | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. Antimony-Based Catalysts [um-material.com]
- 7. US6372879B1 - Polyester polycondensation with catalyst and a catalyst enhancer - Google Patents [patents.google.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for the Synthesis of Mixed Crystal Oxides Using Antimony Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of mixed crystal oxides using antimony oxalate (B1200264) as a precursor. The oxalate method offers significant advantages, including the formation of homogenous, high-purity products at relatively lower temperatures compared to traditional ceramic methods.[1][2] This approach is particularly useful for creating complex oxides with tailored properties for applications in catalysis, electronics, and materials science.
Overview of the Antimony Oxalate Precursor Method
The synthesis of mixed crystal oxides via the this compound route is a versatile technique that relies on the thermal decomposition of a homogeneous precursor mixture. The key precursor, antimony(III) oxalate hydroxide (B78521) (Sb(C₂O₄)OH), is a stable compound that can be readily synthesized.[3] When mixed with other metal oxalates or oxides and heated, it decomposes to form highly reactive antimony oxide species that readily form complex mixed-oxide structures.[3][4]
The general workflow for this method involves three main stages:
-
Synthesis of the this compound Precursor: Preparation of stable antimony(III) oxalate hydroxide.
-
Preparation of the Precursor Mixture: Homogenous mixing of the this compound with other metal precursors.
-
Thermal Decomposition (Calcination): Controlled heating of the precursor mixture to induce decomposition and formation of the desired mixed crystal oxide.
Experimental Protocols
Protocol 1: Synthesis of Antimony(III) Oxalate Hydroxide (Sb(C₂O₄)OH) Precursor
This protocol details the synthesis of the essential this compound precursor.
Materials:
-
Antimony(III) oxide (Sb₂O₃)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Procedure:
-
In a round-bottom flask, create a slurry of 25 g of antimony(III) oxide and 22 g of oxalic acid dihydrate in 300 ml of deionized water.
-
Heat the mixture to reflux and maintain for 3 hours with continuous stirring.
-
Allow the slurry to cool to room temperature.
-
Filter the mixture to recover the solid product.
-
Wash the collected white solid multiple times with deionized water to remove any unreacted starting materials.
-
Dry the final product, antimony(III) oxalate hydroxide (Sb(C₂O₄)OH), at 110 °C for 3 hours. A yield of approximately 96% can be expected.
Protocol 2: Synthesis of Zinc Antimony Oxide (ZnSb₂O₆)
This protocol describes the synthesis of the spinel-structured zinc antimony oxide.
Materials:
-
Antimony(III) oxalate hydroxide (Sb(C₂O₄)OH)
-
Zinc oxide (ZnO)
Procedure:
-
Prepare a homogeneous mixture of Sb(C₂O₄)OH and ZnO. The molar ratio should be adjusted based on the desired stoichiometry of the final product. For ZnSb₂O₆, a 1:1 molar ratio of ZnO to Sb₂O₃ (derived from the decomposition of two moles of Sb(C₂O₄)OH) is required.
-
Place the precursor mixture in a ceramic crucible.
-
Calcine the mixture in a furnace under an air atmosphere. The temperature should be ramped up to 700 °C (973 K) and held for a sufficient time to ensure complete reaction and crystallization.[3]
-
After calcination, allow the furnace to cool down to room temperature.
-
The resulting white powder is zinc antimony oxide.
Protocol 3: Synthesis of Barium Bismuth Antimony Oxide (BaBi₀.₅Sb₀.₅O₃)
This protocol outlines the synthesis of a perovskite-type mixed oxide.
Materials:
-
Antimony(III) oxalate hydroxide (Sb(C₂O₄)OH)
-
Barium oxalate hydrate (B1144303) (Ba(COO)₂·0.5H₂O)
-
Bismuth(III) oxide (Bi₂O₃)
Procedure:
-
Prepare an equimolar physical mixture of Ba(COO)₂·0.5H₂O, Sb(C₂O₄)OH, and Bi₂O₃.[5] Ensure the mixture is thoroughly homogenized by grinding in a mortar and pestle.
-
Transfer the homogenized powder to a high-temperature crucible.
-
Calcine the mixture in a furnace. The temperature should be raised to 950 °C to facilitate the formation of the single-phase BaBi₀.₅Sb₀.₅O₃.[5]
-
After the calcination process is complete, cool the furnace to room temperature.
-
The product is the desired perovskite-type mixed oxide.
Data Presentation
The properties of the final mixed oxide product are highly dependent on the synthesis conditions, particularly the calcination temperature. The following tables provide a summary of how these parameters can influence the characteristics of the resulting materials, based on studies of similar oxide systems prepared via the oxalate route.
Table 1: Effect of Calcination Temperature on the Properties of ZnO Nanoparticles from Zinc Oxalate
| Calcination Temperature (°C) | Average Crystallite Size (nm) |
| 400 | 32.07 |
| 500 | 32.89 |
| 600 | 35.63 |
| 700 | 38.48 |
Data synthesized from information on the co-precipitation synthesis of ZnO.[6]
Table 2: Textural Properties of CuO-NiO Mixed Oxides from Oxalate Precursors (Calcined at 400°C)
| NiO Content (wt.%) | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (Å) |
| 0 (Pure CuO) | 25.5 | 0.0309 | 48.5 |
| 1 | 22.7 | 0.0269 | 47.3 |
| 5 | 13.9 | 0.0156 | 44.8 |
| 10 | 7.8 | 0.0119 | 69.6 |
| 50 | 3.5 | 0.0050 | 81.8 |
| 100 (Pure NiO) | 12.4 | 0.0161 | 52.0 |
Data from the synthesis of CuO-NiO mixed oxides.[2]
Applications
Mixed crystal oxides containing antimony synthesized via the oxalate route have potential applications in various fields, particularly in catalysis. The high surface area and homogeneity of the materials prepared by this method can lead to enhanced catalytic activity.[7] For instance, manganese oxides prepared by an oxalate route have demonstrated superior performance in the total oxidation of volatile organic compounds (VOCs) compared to those prepared by other methods.[7] The temperature for 90% benzene (B151609) conversion on an oxalate-derived manganese oxide catalyst was 209 °C, significantly lower than that required for a catalyst prepared by a conventional NaOH route (341 °C).[7]
Furthermore, mixed antimony-metal oxides are being explored as durable electrocatalysts for water oxidation, a critical process in renewable energy technologies.[8]
Conclusion
The use of this compound as a precursor provides a reliable and efficient method for the synthesis of a wide range of mixed crystal oxides. The protocols outlined in these application notes serve as a starting point for researchers to explore the synthesis of novel materials with tailored properties for various advanced applications. The key advantages of this method, including lower synthesis temperatures and the ability to achieve high homogeneity, make it a valuable tool in modern materials chemistry.[1]
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. hrpub.org [hrpub.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of ZnO nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 7. Oxalate route for promoting activity of manganese oxide catalysts in total VOCs’ oxidation: effect of calcination temperature and preparation method - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Antimony(III) Fluoride Oxalate for Birefringent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of antimony(III) fluoride (B91410) oxalate (B1200264) compounds as promising birefringent materials. The unique crystal structures of these materials, arising from the interplay between the stereochemically active lone pair of electrons on the Sb³⁺ cation, the planar π-conjugated oxalate anions ([C₂O₄]²⁻), and the high electronegativity of fluorine, result in exceptionally large birefringence. This property makes them highly suitable for applications in optical communication, laser technology, and other areas requiring the manipulation of polarized light.
Quantitative Data Summary
The following tables summarize the key optical and crystallographic properties of several recently synthesized antimony(III) fluoride oxalate birefringent materials.
Table 1: Birefringence and Optical Properties of Antimony(III) Fluoride Oxalate Compounds
| Compound | Birefringence (Δn) @ 546 nm | UV Cutoff Edge (nm) |
| KSb₂C₂O₄F₅ | 0.170[1] | ~300 |
| NH₄Sb(C₂O₄)F₂·H₂O | 0.111 | <280 |
| [C(NH₂)₃]Sb(C₂O₄)F₂·H₂O | 0.323 | <280 |
| RbSb(C₂O₄)F₂·H₂O | 0.162 | Not Reported |
| (NH₄)₄Sb₂(C₂O₄)₃F₄·2H₂O | Not Reported | Not Reported |
| [C(NH₂)₃]₃Sb(C₂O₄)₂F₂·2H₂O | Not Reported | Not Reported |
Table 2: Crystallographic Data for Selected Antimony(III) Fluoride Oxalate Compounds
| Compound | Crystal System | Space Group |
| KSb₂C₂O₄F₅ | Monoclinic | P2₁/c |
| Sb₃O₄F | Monoclinic | P21/c[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of antimony(III) fluoride oxalate single crystals.
Synthesis of Antimony(III) Fluoride Oxalate Single Crystals via Hydrothermal Method
This protocol describes a general hydrothermal synthesis route for producing high-quality single crystals of antimony(III) fluoride oxalates. The specific reactants and molar ratios should be adjusted based on the target compound.
Materials:
-
Antimony(III) oxide (Sb₂O₃)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Alkali metal or ammonium (B1175870) fluoride (e.g., KF, NH₄F) or guanidinium (B1211019) fluoride
-
Hydrofluoric acid (HF, 40% aqueous solution)
-
Deionized water
Equipment:
-
23 mL Teflon-lined stainless steel autoclave
-
Programmable oven
-
Fume hood
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
Precursor Mixture Preparation: In a typical synthesis, stoichiometric amounts of Sb₂O₃, oxalic acid dihydrate, and the desired fluoride salt are mixed in deionized water. A small amount of hydrofluoric acid is often added to aid in dissolution and act as a mineralizer. The specific molar ratios will vary depending on the target compound.
-
Hydrothermal Reaction: The resulting mixture is transferred to a 23 mL Teflon-lined stainless steel autoclave. The autoclave is sealed and heated in a programmable oven to a specific temperature (typically between 180-230 °C) for a period of several days (e.g., 5 days).
-
Controlled Cooling: After the reaction period, the oven is slowly cooled to room temperature over several days (e.g., 3-5 days). This slow cooling process is crucial for the growth of large, high-quality single crystals.
-
Crystal Isolation and Cleaning: The autoclave is opened in a fume hood, and the solid products are isolated by filtration. The resulting crystals are washed thoroughly with deionized water and ethanol (B145695) to remove any unreacted starting materials or byproducts.
-
Drying: The cleaned crystals are dried in an oven at a low temperature (e.g., 60 °C) or in a desiccator at room temperature.
Characterization of Birefringent Properties
The birefringence of the synthesized crystals can be measured using a polarizing microscope equipped with a Berek or quartz wedge compensator.
Equipment:
-
Polarizing microscope
-
Berek or quartz wedge compensator
-
Monochromatic light source (e.g., with a 546 nm filter)
-
Digital camera for imaging
Procedure:
-
Crystal Selection: A high-quality single crystal with flat, parallel faces is selected for measurement.
-
Microscope Setup: The crystal is placed on the rotating stage of the polarizing microscope.
-
Measurement: The optical path difference (retardation) is measured at various points on the crystal using the compensator.
-
Thickness Measurement: The thickness of the crystal at the points of retardation measurement is determined using a micrometer or the focusing mechanism of the microscope.
-
Birefringence Calculation: The birefringence (Δn) is calculated using the formula: Δn = R / d, where R is the optical path difference and d is the thickness of the crystal.
Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is used to determine the precise crystal structure of the synthesized compounds.
Equipment:
-
Single-crystal X-ray diffractometer with a CCD detector
-
Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å)
Procedure:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam, and diffraction data are collected at room temperature. A series of frames are collected with different crystal orientations.
-
Data Processing: The collected data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the compounds.
Equipment:
-
Simultaneous TGA/DSC instrument
Procedure:
-
Sample Preparation: A small amount of the crystalline sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
TGA/DSC Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) from room temperature to a higher temperature (e.g., 800-1000 °C).
-
Data Analysis: The TGA curve shows the weight loss as a function of temperature, indicating decomposition temperatures. The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions or decomposition events.
Visualizations
Structure-Property Relationship in Antimony(III) Fluoride Oxalates
Caption: Key structural features contributing to large birefringence.
General Experimental Workflow
Caption: Workflow for synthesis and characterization.
References
Application Notes and Protocols: The Role of Antimony Oxalate in Flame-Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony compounds are critical components in the formulation of flame-retardant materials, acting as synergists that significantly enhance the efficacy of halogenated flame retardants. While antimony trioxide (Sb₂O₃) is the most commonly used compound, other antimony species, such as antimony oxalate (B1200264), are of interest due to their specific chemical properties.[1][2][3] This document provides a detailed overview of the role of antimony compounds, with a focus on antimony oxalate, in flame-retardant systems. It includes theoretical mechanisms, experimental protocols for evaluation, and data presentation guidelines.
Antimony compounds are not typically effective flame retardants on their own.[1][3] Their primary function is to work synergistically with chlorine- or bromine-containing flame retardants.[1][3] This synergistic interaction is crucial for achieving high levels of flame retardancy in a variety of polymers used in electronics, construction, and textiles.[1][2]
Mechanism of Action: The Antimony-Halogen Synergy
The flame-retardant action of antimony compounds in the presence of a halogen source is a two-fold process, occurring in both the gas phase and the condensed (solid) phase of the burning polymer.
2.1 Gas Phase Inhibition
During combustion, the halogenated flame retardant decomposes and releases hydrogen halides (HX, where X is Cl or Br).[3] These hydrogen halides then react with the antimony compound (e.g., antimony trioxide) to form volatile antimony trihalides (SbX₃) and antimony oxyhalides (SbOX).[3]
-
Reaction: Sb₂O₃ + 6HX → 2SbX₃ + 3H₂O[3]
These volatile antimony species act as radical traps in the flame.[4] They scavenge highly reactive H• and OH• radicals, which are essential for the propagation of the combustion chain reaction, thus quenching the flame.[5]
2.2 Condensed Phase Charring
In the solid phase, the formation of antimony oxyhalide promotes the dehydration of the polymer backbone, leading to the formation of a stable, insulating char layer on the material's surface.[2][3] This char layer acts as a physical barrier, limiting the heat transfer to the underlying material and restricting the flow of flammable volatile gases to the flame front.[2][3]
Role of this compound
Direct quantitative data on the flame-retardant performance of this compound is limited in publicly available literature. However, its role can be inferred from the well-understood chemistry of antimony synergists and the thermal decomposition behavior of metal oxalates.
It is hypothesized that this compound acts as a precursor to the active antimony oxide species. Upon heating, metal oxalates typically decompose to form metal oxides and gaseous byproducts (CO and CO₂). It is therefore expected that this compound will decompose to form antimony trioxide (Sb₂O₃), which can then participate in the synergistic flame-retardant cycle as described above. The organic oxalate portion would decompose, potentially influencing the char formation process.
The decomposition temperature of this compound is a critical parameter. An ideal precursor would decompose at a temperature slightly below or coincident with the decomposition of the halogenated flame retardant and the polymer matrix to ensure the timely release of the active antimony species.
Quantitative Data Presentation
Effective evaluation of flame-retardant systems relies on standardized testing methodologies that provide quantitative data. The following tables present illustrative data for common flame-retardancy tests.
Table 1: Limiting Oxygen Index (LOI) Data
The LOI test determines the minimum oxygen concentration required to sustain combustion. A higher LOI value indicates better flame retardancy.[6][7]
| Formulation | LOI (%) |
| Base Polymer (e.g., ABS) | 18.5 |
| Base Polymer + Halogenated FR (15 wt%) | 24.0 |
| Base Polymer + Halogenated FR (15 wt%) + Sb₂O₃ (5 wt%) | 29.5 |
| Base Polymer + Halogenated FR (15 wt%) + this compound (5 wt%) | 28.0 - 30.0 (Expected) |
Note: Data for this compound is an expected range based on its function as a precursor.
Table 2: UL 94 Vertical Burn Test Ratings
The UL 94 test classifies materials based on their self-extinguishing characteristics. V-0 is the highest rating for this test, indicating that burning stops within 10 seconds after two applications of a flame, with no flaming drips.[8][9]
| Formulation | UL 94 Rating |
| Base Polymer (e.g., Polypropylene) | HB (Horizontal Burn) |
| Base Polymer + Halogenated FR (20 wt%) | V-2 |
| Base Polymer + Halogenated FR (20 wt%) + Sb₂O₃ (7 wt%) | V-0 |
| Base Polymer + Halogenated FR (20 wt%) + this compound (7 wt%) | V-0 (Expected) |
Note: Data for this compound is an expected rating based on its function as a precursor.
Table 3: Cone Calorimetry Data
Cone calorimetry is a comprehensive test that measures various combustion parameters, including Heat Release Rate (HRR), Peak Heat Release Rate (PHRR), and Total Heat Released (THR).[10] Lower values for these parameters indicate improved flame retardancy.
| Formulation | PHRR (kW/m²) | THR (MJ/m²) |
| Base Polymer (e.g., Polyamide 6) | 1100 | 95 |
| Base Polymer + Halogenated FR (18 wt%) | 750 | 70 |
| Base Polymer + Halogenated FR (18 wt%) + Sb₂O₃ (6 wt%) | 450 | 55 |
| Base Polymer + Halogenated FR (18 wt%) + this compound (6 wt%) | 450 - 500 (Expected) | 55 - 60 (Expected) |
Note: Data for this compound is an expected range based on its function as a precursor.
Experimental Protocols
5.1 Protocol for Preparation of Flame-Retardant Polymer Composites
This protocol describes a standard melt-blending procedure for incorporating this compound and a halogenated flame retardant into a thermoplastic polymer.
-
Drying: Dry the base polymer resin, this compound, and halogenated flame retardant in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for ABS) for at least 4 hours to remove any absorbed moisture.
-
Pre-mixing: Weigh the desired amounts of the dried polymer, this compound, and halogenated flame retardant and physically pre-mix them in a container.
-
Melt Blending:
-
Set the temperature profile of a twin-screw extruder suitable for the base polymer.
-
Feed the pre-mixed material into the extruder.
-
The melt-blended extrudate is then cooled in a water bath and pelletized.
-
-
Specimen Preparation:
-
Dry the compounded pellets in a vacuum oven.
-
Use an injection molding machine to prepare test specimens of the required dimensions for LOI, UL 94, and cone calorimetry testing.
-
5.2 Protocol for Limiting Oxygen Index (LOI) Test (ASTM D2863)
-
Apparatus: A standardized LOI apparatus consisting of a heat-resistant glass chimney, a specimen holder, and gas flow control for oxygen and nitrogen.
-
Procedure:
-
Mount the conditioned test specimen vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.
-
Ignite the top of the specimen with a propane (B168953) torch.
-
Observe the combustion behavior of the specimen.
-
Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that supports sustained flaming combustion for a specified duration or extent of burning is determined.
-
This minimum oxygen concentration is recorded as the LOI value.[6][7]
-
5.3 Protocol for UL 94 Vertical Burn Test
-
Apparatus: A test chamber free from drafts, a specimen holder, a Bunsen burner, and a timer. A piece of dry absorbent cotton is placed below the specimen.
-
Procedure:
-
Clamp the conditioned specimen vertically.
-
Apply a specified blue flame from the Bunsen burner to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time.
-
As soon as the afterflame ceases, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time and the afterglow time.
-
Note if any flaming drips ignite the cotton below.
-
The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.[8]
-
5.4 Protocol for Cone Calorimetry Test (ASTM E1354)
-
Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell to measure mass loss, and an exhaust system with gas analysis instrumentation.
-
Procedure:
-
Wrap the test specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder on the load cell.
-
Expose the specimen to a specified level of constant heat flux (e.g., 35 or 50 kW/m²) from the conical heater.
-
A spark igniter is used to ignite the flammable gases evolved from the specimen's surface.
-
The test continues until flaming ceases or for a predetermined period.
-
Throughout the test, the instrument continuously records data, including the rate of heat release, mass loss rate, time to ignition, and smoke production.
-
Visualizations
Caption: Synergistic flame-retardant mechanism of antimony compounds with halogenated flame retardants.
Caption: Experimental workflow for evaluating flame-retardant materials.
Caption: Logical relationships between flame retardancy tests and material properties.
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 3. Antimony Trioxide: The Classic Synergist for Highly Effective Flame Retardancy - Liaoning Victory Fire-retardant Material Technology Co., Ltd. [vtalc.com]
- 4. Flame Retardant Mechanism of Antimony Trioxide Combined with Halogen Compounds - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. aerofiltri.it [aerofiltri.it]
- 6. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 7. Limiting Oxygen Index [iitr.ac.in]
- 8. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimony Oxalate in Laboratory Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of antimony oxalate (B1200264) in various laboratory chemical analysis techniques. The following sections detail the preparation of standard solutions, its application in titrimetry and electrochemical analysis, and its use as a precursor in the synthesis of analytical materials.
Application Note 1: Preparation of Standard Solutions
Antimony oxalate, with a defined stoichiometric formula (Sb₂(C₂O₄)₃), serves as a stable and reliable primary standard for both antimony and oxalate ions in analytical chemistry. Its high purity and stability make it an excellent starting material for the preparation of accurate standard solutions for a variety of analytical applications, including atomic spectroscopy and chromatographic techniques.
Quantitative Data: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | Sb₂(C₂O₄)₃ | |
| Molecular Weight | 507.58 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | Sparingly soluble in water, soluble in acids |
Protocol 1: Preparation of a 1000 ppm Antimony (Sb) Standard Solution
This protocol describes the preparation of a 1000 ppm (mg/L) antimony standard solution for use in atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
Materials:
-
This compound (Sb₂(C₂O₄)₃), analytical grade
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water (ASTM Type I)
-
Volumetric flasks (100 mL and 1000 mL)
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
The molar mass of Sb is 121.76 g/mol .
-
The molar mass of Sb₂(C₂O₄)₃ is 507.58 g/mol .
-
The mass of Sb₂(C₂O₄)₃ needed to prepare 1000 mg of Sb is: (1000 mg Sb) * (507.58 g Sb₂(C₂O₄)₃ / (2 * 121.76 g Sb)) = 2084.2 mg or 2.0842 g.
-
-
Weighing and Dissolution:
-
Accurately weigh 2.0842 g of this compound and transfer it to a 100 mL beaker.
-
Add approximately 20 mL of concentrated HCl and gently heat on a hot plate in a fume hood until the this compound is completely dissolved.
-
-
Dilution:
-
Allow the solution to cool to room temperature.
-
Carefully transfer the solution to a 1000 mL volumetric flask.
-
Rinse the beaker several times with small volumes of deionized water and add the rinsings to the volumetric flask.
-
Dilute the solution to the mark with deionized water.
-
-
Homogenization and Storage:
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, labeled polyethylene (B3416737) bottle for storage. This solution is a 1000 ppm Sb standard.
-
Application Note 2: Use in Redox Titrimetry
The oxalate component of this compound can be used as a primary standard for the standardization of strong oxidizing agents, most notably potassium permanganate (B83412) (KMnO₄). This redox titration is a fundamental analytical technique for determining the concentration of permanganate solutions, which are subsequently used in the analysis of a wide range of analytes.
Protocol 2: Standardization of Potassium Permanganate Solution with this compound
This protocol outlines the procedure for standardizing an approximately 0.02 M potassium permanganate solution.
Materials:
-
This compound (Sb₂(C₂O₄)₃), analytical grade, dried at 110°C
-
Potassium Permanganate (KMnO₄) solution (~0.02 M)
-
Sulfuric Acid (H₂SO₄), 1 M
-
Deionized Water
-
Analytical balance
-
Burette, pipette, conical flasks
-
Hot plate
Procedure:
-
Preparation of the Oxalate Standard:
-
Accurately weigh approximately 0.2 g of dried this compound into a 250 mL conical flask.
-
Add 100 mL of 1 M sulfuric acid to dissolve the sample. Gentle warming may be required.
-
-
Titration:
-
Heat the oxalate solution to 80-90°C.
-
Fill a clean burette with the potassium permanganate solution and record the initial volume.
-
Titrate the hot oxalate solution with the permanganate solution. The permanganate solution will be decolorized as it is added.
-
The endpoint is reached when a faint, persistent pink color is observed throughout the solution.
-
Record the final volume of the permanganate solution used.
-
-
Calculation:
-
The reaction is: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O
-
Calculate the moles of oxalate from the mass of this compound used.
-
From the stoichiometry of the reaction (5 moles of oxalate react with 2 moles of permanganate), calculate the moles of permanganate consumed.
-
Calculate the molarity of the potassium permanganate solution.
-
Repeat the titration at least two more times and calculate the average molarity.
-
Application Note 3: Use in Electrochemical Analysis
This compound can be utilized in the preparation of standard solutions for the determination of antimony(III) by electrochemical methods such as anodic stripping voltammetry (ASV). ASV is a highly sensitive technique for trace metal analysis.
Protocol 3: Determination of Antimony(III) by Anodic Stripping Voltammetry
This protocol provides a general procedure for the determination of Sb(III) using a glassy carbon electrode, where a standard solution prepared from this compound can be used for calibration.
Materials:
-
Antimony(III) standard solution (prepared from this compound as in Protocol 1 and diluted as required)
-
Supporting electrolyte (e.g., 0.1 M HCl)
-
Glassy carbon electrode (working electrode), Ag/AgCl electrode (reference electrode), Platinum wire (counter electrode)
-
Voltammetric analyzer
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of Sb(III) standard solutions in the desired concentration range (e.g., 10-100 µg/L) by diluting the 1000 ppm stock solution with the supporting electrolyte.
-
-
Electrochemical Measurement:
-
Place a known volume of the standard or sample solution into the electrochemical cell.
-
Immerse the electrodes in the solution.
-
Apply a deposition potential (e.g., -0.8 V vs. Ag/AgCl) for a specified time (e.g., 120 s) while stirring the solution. This preconcentrates Sb onto the working electrode.
-
Stop the stirring and allow the solution to become quiescent (e.g., 30 s).
-
Scan the potential in the positive direction (e.g., from -0.8 V to 0.2 V).
-
Record the resulting stripping voltammogram. The peak current at a potential characteristic of Sb oxidation is proportional to its concentration.
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting the peak current versus the concentration of the Sb(III) standards.
-
Determine the concentration of Sb(III) in the unknown sample by measuring its peak current and interpolating from the calibration curve.
-
Application Note 4: Precursor in Material Synthesis for Analytical Applications
This compound can serve as a precursor for the synthesis of antimony-containing materials, such as antimony oxide (Sb₂O₃) nanoparticles, which can be used to modify electrodes for electrochemical sensors or as catalysts in analytical reactions. The thermal decomposition of this compound yields antimony oxide.
Protocol 4: Synthesis of Antimony Oxide Nanoparticles
This protocol describes the synthesis of antimony oxide nanoparticles by thermal decomposition of this compound.
Materials:
-
This compound (Sb₂(C₂O₄)₃)
-
Furnace
-
Crucible (ceramic)
Procedure:
-
Decomposition:
-
Place a known amount of this compound into a ceramic crucible.
-
Place the crucible in a furnace.
-
Heat the sample in air at a controlled rate (e.g., 5°C/min) to a final temperature of 400-500°C.
-
Hold the temperature for a specified time (e.g., 2 hours) to ensure complete decomposition. The oxalate will decompose into gaseous CO and CO₂, leaving behind antimony oxide.
-
-
Characterization:
-
Allow the furnace to cool down to room temperature.
-
Collect the resulting white powder, which is antimony oxide (Sb₂O₃).
-
The synthesized material can be characterized by techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm its composition and morphology.
-
Application Notes and Protocols for Experimental Use of Antimony Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Antimony oxalate (B1200264) (Sb₂(C₂O₄)₃) is an inorganic compound that serves as a precursor in the synthesis of various antimony-based materials and finds potential applications in catalysis and textile dyeing.[1] Unlike other antimony compounds such as antimony potassium tartrate, which has a history in medicine for treating parasitic diseases, antimony oxalate is not typically used in direct therapeutic applications.[2][3] Its primary utility in a research and development setting lies in its role as a source of antimony for the preparation of oxides, mixed-metal catalysts, and as a mordant in dyeing processes. This document provides an overview of its properties, potential applications, and detailed, representative experimental protocols.
Given the limited availability of specific, validated protocols for this compound in peer-reviewed literature, the following methodologies are based on established chemical principles for metal oxalates and related antimony compounds. Researchers should treat these as starting points and optimize the procedures for their specific experimental contexts.
Properties and Safety Data
This compound is a solid that is highly insoluble in water and decomposes upon heating to form antimony oxide.[1] It is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[4]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| Chemical Formula | Sb₂(C₂O₄)₃ | [1] |
| Molecular Weight | 507.58 g/mol | [1][5] |
| CAS Number | 16455-98-4 | [1][4] |
| Appearance | Powder | [1] |
| Solubility in Water | Highly insoluble | [1] |
| Hazard Classifications | Acute Toxicity (Oral), Category 4; Acute Toxicity (Inhalation), Category 4; Hazardous to the Aquatic Environment (Chronic), Category 2 | [4] |
| Hazard Statements | H302: Harmful if swallowed. H332: Harmful if inhaled. H411: Toxic to aquatic life with long lasting effects. | [4] |
| Precautionary Statements | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P501: Dispose of contents/container to industrial combustion plant. | [4] |
Application: Precursor for Antimony Oxide Nanoparticles
This compound can serve as a precursor for the synthesis of antimony oxide (Sb₂O₃) nanoparticles through thermal decomposition. The oxalate method offers a route to producing fine, high-purity oxide powders at lower temperatures than traditional ceramic methods.[2] The morphology and particle size of the resulting oxide can be influenced by the decomposition conditions.
Experimental Protocol: Thermal Decomposition of this compound
This protocol describes the synthesis of antimony oxide nanoparticles by the thermal decomposition of this compound in a controlled atmosphere.
Materials:
-
This compound (Sb₂(C₂O₄)₃)
-
Tube furnace with gas flow control
-
Ceramic boat
-
Inert gas (e.g., Nitrogen or Argon)
-
Characterization equipment (e.g., XRD, SEM, TEM)
Procedure:
-
Place a known quantity (e.g., 1-2 grams) of this compound powder into a ceramic boat.
-
Position the ceramic boat in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., nitrogen) at a flow rate of 100 mL/min for 30 minutes to remove any residual air.
-
While maintaining the inert gas flow, heat the furnace to the desired decomposition temperature. A temperature ramp of 5-10°C/min is recommended. The decomposition of metal oxalates typically occurs in the range of 200-500°C.[2] A thermogravimetric analysis (TGA) of this compound is advised to determine the precise decomposition temperature.
-
Hold the furnace at the target temperature for a set duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor.
-
After the hold time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Once cooled, carefully retrieve the ceramic boat containing the resulting antimony oxide powder.
-
Characterize the synthesized powder using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase (e.g., senarmontite or valentinite forms of Sb₂O₃), Scanning Electron Microscopy (SEM) to observe particle morphology, and Transmission Electron Microscopy (TEM) to determine particle size.[6]
References
Application Notes and Protocols: Antimony Oxalate in the Fabrication of Metal/Metal Oxide Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony oxalate (B1200264) serves as a valuable precursor in the synthesis of antimony-based metal/metal oxide composites. Its primary advantage lies in its ability to decompose cleanly upon heating, yielding antimony oxide (Sb₂O₃) nanoparticles. This thermal decomposition, or calcination, allows for the controlled formation of antimony oxide, which can then be integrated into various metal or mixed-metal oxide composite materials.[1] These composites are of significant interest for a range of applications, including catalysis, energy storage, and flame retardants.
The oxalate co-precipitation route is a particularly effective method for achieving a homogeneous distribution of different metal cations at the atomic level, leading to the formation of finely dispersed mixed metal oxides upon calcination.[2] This approach offers excellent stoichiometric control over the final product.[3]
This document provides detailed application notes and experimental protocols for the use of antimony oxalate in the fabrication of metal/metal oxide composites.
Data Presentation
Table 1: Thermal Decomposition Parameters for Metal Oxalate Precursors
| Metal Oxalate Precursor | Decomposition Temperature Range (°C) | Resulting Oxide | Reference |
| This compound (Sb₂(C₂O₄)₃) | ~550 | Sb₂O₃ | [4] |
| Iron(II) Oxalate (FeC₂O₄·2H₂O) | Decomposes to form HFOs | Hydrous Ferric Oxides | [5] |
| Nickel Oxalate (NiC₂O₄·2H₂O) | ~400-900 | NiO | [2] |
| Zinc Oxalate (ZnC₂O₄·2H₂O) | ~400-900 | ZnO | [2] |
| Manganese Oxalate (MnC₂O₄·2H₂O) | ~400-900 | MnₓOᵧ | [2] |
| Copper Oxalate (CuC₂O₄) | Not specified | CuO | [3] |
Table 2: Properties of Antimony Oxide and Related Composites
| Material | Synthesis Method | Particle/Crystallite Size | Key Properties/Applications | Reference |
| Antimony Oxide (Sb₂O₃) Nanoparticles | Vapor Transport and Condensation | 10-250 nm | Catalyst, flame retardant, optical materials | [6] |
| Antimony-doped Iron Oxide (Sb-Fe₂O₃) | Wet Synthesis | ~15 nm | Not specified | [7] |
| Nanoscale Antimony (from SbCl₃) | Reduction with Aluminum | 25.3 nm (crystallite), 50 nm (particle) | Anodes for sodium-ion batteries | [8] |
| Mixed Transition-Metal Ferrites (from oxalates) | Co-precipitation and Calcination | 30-190 nm | Magnetic properties | [3] |
Experimental Protocols
Protocol 1: Synthesis of Antimony Oxide (Sb₂O₃) Nanoparticles via Thermal Decomposition of this compound
This protocol describes the conversion of this compound to antimony oxide nanoparticles through calcination.
Materials:
-
Antimony(III) oxalate (Sb₂(C₂O₄)₃) powder
-
Tube furnace with programmable temperature control
-
Inert gas supply (e.g., Nitrogen, Argon)
-
Ceramic crucible
Procedure:
-
Place a known quantity of this compound powder into a ceramic crucible.
-
Position the crucible in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen.
-
While maintaining a constant inert gas flow, heat the furnace to a target temperature of approximately 550°C.[4] The heating rate can be programmed, for example, at 5°C/minute.
-
Hold the temperature at 550°C for a specified duration, typically 2-4 hours, to ensure complete decomposition of the this compound.
-
After the calcination period, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Once cooled, carefully remove the crucible containing the resulting white antimony oxide (Sb₂O₃) powder.
-
Characterize the synthesized Sb₂O₃ nanoparticles using techniques such as X-ray diffraction (XRD) to confirm the crystal phase and Transmission Electron Microscopy (TEM) to determine particle size and morphology.
Protocol 2: Fabrication of a Mixed Metal-Antimony Oxide Composite via Co-precipitation and Calcination
This protocol outlines the synthesis of a mixed metal-antimony oxide composite using a co-precipitation method followed by thermal decomposition. This example uses iron as the second metal.
Materials:
-
Antimony(III) oxalate (Sb₂(C₂O₄)₃)
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or other soluble iron salt
-
Oxalic acid (H₂C₂O₄) solution
-
Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution for pH adjustment
-
Deionized water
-
Beakers, magnetic stirrer, and pH meter
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
-
Tube furnace
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare an aqueous solution of a soluble iron salt (e.g., iron(II) sulfate) of a desired molarity.
-
Prepare an aqueous solution of oxalic acid. The molar ratio of metal ions to oxalate ions is crucial for complete precipitation.
-
-
Co-precipitation:
-
In a beaker, dissolve a stoichiometric amount of this compound and the iron salt in deionized water.
-
While stirring vigorously, slowly add the oxalic acid solution to the metal salt solution.
-
Monitor the pH of the solution and adjust it to a value that ensures the precipitation of both metal oxalates. A pH below 5 is generally required to avoid the formation of metal hydroxides.[2]
-
Continue stirring for several hours to ensure complete precipitation and homogenization of the mixed oxalate precursor.
-
-
Filtration and Drying:
-
Filter the resulting precipitate using a Büchner funnel and wash it several times with deionized water to remove any soluble impurities.
-
Dry the collected mixed oxalate powder in an oven at a low temperature (e.g., 80-100°C) overnight.
-
-
Calcination:
-
Place the dried mixed oxalate powder in a ceramic crucible and transfer it to a tube furnace.
-
Purge the furnace with an inert gas.
-
Heat the furnace to the desired calcination temperature. The optimal temperature will depend on the specific metals and the desired final oxide phase, but a range of 400-900°C is common for mixed oxalates.[2]
-
Hold at the calcination temperature for several hours.
-
Cool the furnace to room temperature under an inert atmosphere.
-
-
Characterization:
-
Analyze the resulting mixed metal-antimony oxide powder using XRD to identify the crystalline phases and TEM/SEM to observe the morphology and particle size distribution.
-
Mandatory Visualizations
Experimental Workflow for Composite Fabrication
Caption: Workflow for fabricating metal/metal oxide composites using this compound.
Logical Relationship of Synthesis Steps
Caption: Decision-making process in the synthesis of metal/metal oxide composites.
References
- 1. americanelements.com [americanelements.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Antimony Oxide Nanoparticles by Thermal Oxidation – TechConnect Briefs [briefs.techconnect.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication and Characterization of Antimony doped Iron oxide Nanoparticles | Quaid-e-Awam University Research Journal of Engineering Science and Technology [publications.quest.edu.pk]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Fibyrous Metal Oxalate Synthesis via Ammonia Coordination Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of fibrous metal oxalates using the ammonia (B1221849) coordination method. This technique offers a simple and economical route to produce high-aspect-ratio metal oxalate (B1200264) precursors, which can be further processed into fibrous metals or metal oxides. Such materials are of significant interest in catalysis, energy storage, and drug delivery systems due to their unique anisotropic properties.
Introduction
The ammonia coordination method is a wet-chemical precipitation technique that utilizes ammonia to control the morphology of metal oxalate crystals, promoting their growth in one dimension to form fibrous or needle-like structures.[1][2][3] The underlying mechanism involves the formation of metal-ammine complexes ([M(NH₃)ₙ]²⁺) in the solution. These complexes influence the crystal growth kinetics, leading to anisotropic development. The presence of ammonia molecules can increase the surface energy of specific crystal planes, encouraging preferential growth along a particular crystallographic axis.[1][2] This method is applicable to a range of transition metals, including nickel, cobalt, iron, copper, and silver.[1][4]
Key Influencing Factors
The morphology and dimensions of the resulting fibrous metal oxalates are sensitive to several experimental parameters:
-
pH: This is a critical factor. An alkaline pH is necessary to ensure the presence of free ammonia (NH₃) to form metal-ammine complexes. At lower pH values, ammonia is protonated to form ammonium (B1175870) ions (NH₄⁺), which do not participate in the coordination and typically result in granular or rod-like precipitates.[2]
-
Temperature: Reaction temperature affects the kinetics of both the complex formation and the precipitation reaction, thereby influencing the aspect ratio of the fibers.
-
Reactant Concentration: The concentration of the metal salt, oxalate source, and ammonia can impact the supersaturation of the solution, which in turn affects the nucleation and growth rates of the crystals.
-
Aging Time: An aging period following the initial precipitation allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, leading to more uniform and well-defined fibrous structures.[1]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of various fibrous metal oxalates. The protocol for nickel oxalate is well-established, while the protocols for other metals are based on available literature and the general principles of the ammonia coordination method, and may require further optimization.
Fibrous Nickel(II) Oxalate Synthesis
This protocol is adapted from the work of Ma et al. (2022).[2]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Ammonia solution (25-28%)
-
Polyvinylpyrrolidone K30 (PVP K30) - optional surfactant
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck flask
-
Magnetic stirrer with heating mantle
-
Peristaltic pumps
-
pH meter
-
Vacuum filtration apparatus
-
Drying oven
Protocol:
-
Solution A (Nickel-Ammonia Solution): Dissolve 2.38 g of NiCl₂·6H₂O and 4.26 mL of ammonia solution (25-28%) in 50 mL of deionized water.
-
Solution B (Oxalate Solution): Dissolve 1.34 g of sodium oxalate in 50 mL of deionized water.
-
Substrate Solution: Dissolve 0.31 g of PVP K30 in 25 mL of deionized water in the three-neck flask.
-
pH Adjustment: Adjust the pH of all three solutions to 9.5 using HCl or NaOH.
-
Reaction Setup: Place the three-neck flask containing the substrate solution on the magnetic stirrer and heat to 80°C.
-
Precipitation: Simultaneously pump Solution A and Solution B into the three-neck flask at a constant rate (e.g., 1 mL/min) with continuous stirring (e.g., 200 rpm).
-
Aging: After the addition of both solutions is complete, maintain the reaction mixture at 80°C for 4 hours for particle aging.
-
Washing: Separate the light blue precipitate by vacuum filtration. Wash the solid product three times with deionized water and then three times with ethanol.
-
Drying: Dry the final product in a vacuum oven at 25°C for 24 hours.
Expected Product: Fibrous nickel oxalate with the approximate formula Ni(NH₃)₁.₇C₂O₄·2.2H₂O.[1]
Fibrous Cobalt(II) Oxalate Synthesis (Generalized Protocol)
This protocol is a composite based on the principles of the ammonia coordination method and available literature on fibrous cobalt oxalate formation.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Ammonium oxalate ((NH₄)₂C₂O₄)
-
Ammonia solution (25-28%)
-
Deionized water
-
Ethanol
Protocol:
-
Solution A (Cobalt Solution): Prepare an aqueous solution of the cobalt salt (e.g., 0.1 M CoCl₂).
-
Solution B (Oxalate-Ammonia Solution): Prepare an aqueous solution of ammonium oxalate (e.g., 0.1 M) and add ammonia solution to achieve an alkaline pH (e.g., pH 8-10).
-
Reaction Setup: Heat a vessel containing deionized water to a desired temperature (e.g., 60-80°C) with stirring.
-
Precipitation: Simultaneously and slowly add Solution A and Solution B to the heated water.
-
Aging: Allow the resulting precipitate to age in the mother liquor for a period of 1 to 4 hours at the reaction temperature.
-
Washing and Drying: Filter, wash with deionized water and ethanol, and dry the product as described for nickel oxalate.
Expected Product: Fibrous ammoniacal complex of cobalt oxalate, potentially with a formula similar to Co(NH₃)₁.₅C₂O₄·2H₂O.
Generalized Protocol for Fibrous Iron(II), Copper(II), and Zinc(II) Oxalates
Detailed protocols for the synthesis of fibrous iron, copper, and zinc oxalates using the ammonia coordination method are not extensively reported. The following generalized protocol serves as a starting point for optimization.
Materials:
-
A water-soluble salt of the desired metal (e.g., FeCl₂·4H₂O, CuSO₄·5H₂O, Zn(NO₃)₂·6H₂O)
-
An oxalate source (e.g., sodium oxalate, ammonium oxalate, or oxalic acid)
-
Ammonia solution (25-28%)
-
Deionized water
-
Ethanol
Protocol:
-
Metal-Ammonia Complex Formation: Prepare an aqueous solution of the metal salt and add ammonia solution to form the metal-ammine complex. The pH should be adjusted to an alkaline range (typically 8-10) to ensure the stability of the complex.
-
Oxalate Solution Preparation: Prepare an aqueous solution of the oxalate source.
-
Precipitation: While stirring vigorously, add the oxalate solution to the metal-ammine complex solution at a controlled temperature (e.g., 50-90°C).
-
Aging: Allow the precipitate to age in the solution for a defined period (e.g., 1-4 hours) to promote fibrous growth.
-
Isolation: Isolate the product by filtration, followed by washing with deionized water and ethanol, and then dry under vacuum.
Note: The optimal pH, temperature, reactant concentrations, and aging time will need to be determined empirically for each specific metal oxalate to achieve the desired fibrous morphology.
Data Presentation
Table 1: Summary of a Typical Synthesis Protocol for Fibrous Nickel(II) Oxalate
| Parameter | Value |
| Nickel Salt | NiCl₂·6H₂O |
| Oxalate Source | Na₂C₂O₄ |
| Ammonia Concentration | 25-28% |
| Surfactant (optional) | PVP K30 |
| Reaction Temperature | 80°C |
| pH | 9.5 |
| Aging Time | 4 hours |
| Stirring Rate | 200 rpm |
| Final Product Formula | Ni(NH₃)₁.₇C₂O₄·2.2H₂O[1] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for fibrous metal oxalate synthesis.
Proposed Formation Mechanism
Caption: Proposed mechanism for fibrous metal oxalate formation.
References
- 1. researchgate.net [researchgate.net]
- 2. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00605G [pubs.rsc.org]
- 3. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Antimony Oxalate Thermal Decomposition Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of antimony oxalate (B1200264).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the thermal decomposition analysis of antimony oxalate.
Issue 1: Inconsistent Decomposition Temperatures
-
Question: Why are the onset decomposition temperatures for my this compound samples varying between experiments?
-
Answer: Variations in decomposition temperature can be attributed to several factors:
-
Heating Rate: Different heating rates can shift the apparent decomposition temperature. Faster rates may result in higher observed onset temperatures.
-
Sample Mass and Packing: Larger sample masses or densely packed samples can lead to temperature gradients within the sample, causing inconsistent results.
-
Atmosphere: The composition of the purge gas (e.g., inert vs. oxidizing) and its flow rate can influence the decomposition pathway and temperature.
-
Sample Purity: Impurities in the this compound can alter its thermal stability.
-
Troubleshooting Steps:
-
Standardize Heating Rate: Use a consistent heating rate for all analyses, typically between 5°C/min and 20°C/min.
-
Consistent Sample Preparation: Use a similar sample mass (typically 5-10 mg) and ensure consistent, loose packing in the crucible.
-
Control Atmosphere: Maintain a constant flow rate of the purge gas (e.g., 20-50 mL/min) to ensure a consistent atmosphere around the sample.
-
Verify Sample Purity: If possible, verify the purity of your this compound using techniques like X-ray Diffraction (XRD).
Caption: Troubleshooting inconsistent decomposition temperatures.
Issue 2: Mass Loss Does Not Match Theoretical Values
-
Question: The observed mass loss in my TGA curve for this compound hydroxide (B78521) is significantly different from the calculated theoretical value of 35.7%. What could be the cause?
-
Answer: Discrepancies between experimental and theoretical mass loss can arise from:
-
Incomplete Decomposition: The final temperature may not have been high enough for the decomposition to go to completion.
-
Instrument Calibration: The thermobalance may require calibration.
-
Reaction with Crucible: The sample or its decomposition products might react with the crucible material.
-
Formation of Intermediates: Stable intermediate compounds may form that do not fully decompose under the experimental conditions.
-
Atmosphere Effects: In an oxidizing atmosphere (like air), further reactions can occur, such as the oxidation of Sb2O3 to Sb2O4, leading to a mass gain at higher temperatures.
-
Troubleshooting Steps:
-
Verify Final Temperature: Ensure the experiment is run to a temperature where the TGA curve shows a stable plateau, indicating the completion of the reaction.
-
Calibrate the TGA: Perform a mass calibration of the TGA instrument using standard calibration weights.
-
Use Inert Crucibles: Employ inert crucibles, such as alumina (B75360) or platinum, to minimize the risk of reactions.
-
Analyze Residue: Analyze the final product using techniques like XRD to identify the composition and confirm if the expected Sb2O3 has been formed.
-
Control Atmosphere: For decomposition to Sb2O3, use an inert atmosphere like nitrogen or argon.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of this compound hydroxide (SbC2O4OH)?
A1: this compound hydroxide undergoes a single-step decomposition to antimony(III) oxide (Sb2O3).[1] This endothermic reaction has an onset temperature of mass loss at approximately 564 K (291°C).[1] The expected mass loss is around 34.8%, which is in close agreement with the calculated theoretical value of 35.7%.[1]
Q2: What are the gaseous products of the thermal decomposition of this compound hydroxide?
A2: The decomposition of this compound hydroxide releases water (H2O), carbon dioxide (CO2), and carbon monoxide (CO).[1] The overall reaction is: 2 SbC2O4OH → Sb2O3 + H2O + 2 CO2 + 2 CO.[1]
Q3: How does the decomposition of this compound differ in an inert versus an oxidizing atmosphere?
A3: In an inert atmosphere (like nitrogen or argon), this compound hydroxide decomposes to Sb2O3. In an oxidizing atmosphere (like air), the resulting Sb2O3 can be further oxidized to Sb2O4 at higher temperatures.[1] This will be visible as a mass gain in the TGA curve following the initial decomposition.
Q4: What is a suitable experimental protocol for the thermogravimetric analysis (TGA) of this compound?
A4: A general protocol for TGA of this compound is as follows. Specific parameters may need to be optimized for your instrument and research question.
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound Hydroxide
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Instrument: A calibrated thermogravimetric analyzer.
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Sample Preparation: Weigh approximately 5-10 mg of the this compound sample into an inert crucible (e.g., alumina).
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Atmosphere: Use a high-purity inert gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min.
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Temperature Program:
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Equilibrate at 30°C.
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Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
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Data Collection: Record the mass loss as a function of temperature.
Caption: Experimental workflow for TGA of this compound.
Data Presentation
Table 1: Thermal Decomposition Data for this compound Hydroxide (SbC2O4OH)
| Parameter | Value | Reference |
| Decomposition Reaction | Single Step | [1] |
| Onset Temperature of Mass Loss | 564 K (291°C) | [1] |
| Final Decomposition Product | Antimony(III) Oxide (Sb2O3) | [1] |
| Theoretical Mass Loss | 35.7% | [1] |
| Experimental Mass Loss | 34.8% | [1] |
| Gaseous Byproducts | H2O, CO2, CO | [1] |
| Reaction Type | Endothermic | [1] |
Table 2: Recommended TGA Experimental Parameters
| Parameter | Recommended Value |
| Sample Mass | 5 - 10 mg |
| Heating Rate | 5 - 20 °C/min |
| Atmosphere | Inert (Nitrogen or Argon) |
| Gas Flow Rate | 20 - 50 mL/min |
| Temperature Range | Room Temperature to ~600°C |
| Crucible Type | Alumina or Platinum |
References
Technical Support Center: Antimony Oxalate & Radiation Experiments
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with antimony oxalate (B1200264) in experiments involving ionizing radiation. It addresses potential issues related to radiation-induced changes in the compound and subsequent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with antimony oxalate in a radiation environment?
A1: Working with this compound requires adherence to standard chemical safety protocols, and the addition of radiation introduces further hazards. Antimony compounds can be toxic if inhaled or swallowed.[1] Key safety measures include:
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Chemical Safety : Always handle this compound in a well-ventilated area or fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and disposable gloves.[2][3] Avoid creating dust.[1]
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Radiation Safety : Follow the ALARA (As Low As Reasonably Achievable) principle to minimize radiation exposure.[4] Use appropriate shielding and wear any required dosimetry badges to monitor your occupational dose.[3][4] All work areas and equipment must be monitored for radioactive contamination.[4]
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Combined Hazards : Be aware that irradiated materials may have altered chemical properties. All waste, including contaminated PPE and solutions, must be disposed of according to your institution's specific radioactive and chemical waste procedures.[4][5]
Q2: My this compound solution appears to have changed color after irradiation. What could this indicate?
A2: A color change in your sample post-irradiation often indicates a chemical alteration. Ionizing radiation can induce the formation of defect centers or cause changes in the oxidation state of the antimony ions (e.g., Sb³⁺ to Sb⁴⁺), which can alter the material's optical properties.[6] This phenomenon, known as photo-darkening, has been observed in antimony-modified glasses where radiation leads to reduced optical transparency.[6][7] This suggests a structural or electronic change in your compound that should be investigated.
Q3: How can I analytically determine if my this compound sample has been damaged or altered by radiation?
A3: Several analytical methods can be employed to detect radiation-induced changes. The choice depends on the expected alteration.
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Spectroscopy : Techniques like UV-Vis Spectroscopy can identify changes in optical properties, as mentioned above.
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Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect degradation products or changes in the primary compound's structure.[8][9]
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Atomic Spectroscopy : Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) is a highly sensitive method for quantifying the concentration of antimony, which can help verify sample integrity or detect leaching if the sample is in a solution.[10]
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Luminescence Techniques : Thermoluminescence (TL) is a validated method for identifying if a material has been irradiated. It measures the light emitted when the material is heated, which is proportional to the absorbed radiation dose.[9][11]
Q4: I am observing inconsistent biological effects in my cell culture experiments when using irradiated this compound. What are the potential causes?
A4: Inconsistent biological effects can stem from several factors related to both the compound and the experimental procedure.
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Compound Instability : Radiation may have fragmented the oxalate or altered the antimony's oxidation state, creating new chemical species. These new species could have different toxicities or biological activities. Trivalent antimony compounds, for instance, have been shown to impair DNA damage repair mechanisms.[12]
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Formation of Reactive Oxygen Species (ROS) : Ionizing radiation can interact with the sample and any solvent (especially aqueous solutions) to generate ROS. These highly reactive molecules can cause oxidative stress in cell cultures, leading to variable results that may not be directly caused by the this compound itself.[12][13]
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Experimental Error : Standard sources of experimental error, such as inconsistent cell densities, incubation times, or measurement fluctuations, can be magnified when working with an unstable or reactive compound.[14][15]
Troubleshooting Guides
Guide 1: Inconsistent Analytical Measurements Post-Irradiation
| Problem/Observation | Potential Cause | Recommended Action |
| Shifting or new peaks in HPLC or GC-MS. | Radiation has caused degradation or alteration of the this compound, creating new chemical species. | 1. Attempt to identify the new peaks using a mass spectrometry detector. 2. Run a non-irradiated control sample in parallel under identical conditions for comparison. 3. Evaluate if the irradiation dose or solvent needs to be modified to minimize degradation. |
| Decreased concentration of the parent compound. | The compound is not stable under the applied radiation dose. | 1. Perform a dose-response study to find the stability threshold. 2. Consider irradiating the sample in a solid state or at cryogenic temperatures to reduce molecular mobility and degradation. |
| Changes in UV-Vis absorbance spectrum. | Alteration of the electronic structure or formation of color centers.[6] | 1. Correlate absorbance changes with the radiation dose. 2. Use this as a potential screening method for radiation effects before proceeding with more complex analyses. |
Guide 2: Unexpected Cellular Responses
| Problem/Observation | Potential Cause | Recommended Action |
| Higher than expected cytotoxicity. | 1. Synergistic effect of radiation-induced ROS and antimony toxicity.[12] 2. Formation of a more toxic degradation product. | 1. Include a "vehicle control" that has been irradiated under the same conditions (e.g., irradiated buffer) to assess the effect of ROS alone. 2. Analyze the irradiated sample for degradation products (See Guide 1). 3. Incorporate an antioxidant (e.g., N-acetylcysteine) in a control experiment to see if it mitigates the effect. |
| High variability between experimental replicates. | 1. Inconsistent sample degradation. 2. Random experimental errors (pipetting, timing).[16] 3. Cellular sensitivity to subtle changes in the compound. | 1. Prepare a single, large batch of irradiated this compound to use for all replicates. 2. Increase the number of replicates to improve statistical power. 3. Review and standardize all steps of the experimental protocol. |
| Effects diminish over time after irradiation. | The radiation-induced reactive species are unstable and decay over time. | 1. Standardize the time between sample irradiation and its introduction to the cell culture. 2. Consider analyzing the sample at different time points post-irradiation to characterize the decay of the effect. |
Experimental Protocols
Protocol 1: Quantifying this compound Degradation via HPLC
This protocol provides a general framework for assessing the stability of this compound after irradiation.
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Sample Preparation :
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., deionized water or buffer).
-
Divide the stock solution into aliquots. Keep a portion as a non-irradiated control.
-
Expose the experimental aliquots to the desired dose of ionizing radiation.
-
-
HPLC Analysis :
-
System : An HPLC system equipped with a UV detector and a C18 column is a common starting point.
-
Mobile Phase : A gradient of acetonitrile (B52724) and water with 0.1% formic acid is often effective for polar compounds. This must be optimized for this compound.
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Injection : Inject equal volumes (e.g., 10 µL) of the control and irradiated samples.
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Detection : Monitor at a wavelength determined by a UV scan of the parent compound (e.g., 254 nm).
-
-
Data Analysis :
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Compare the chromatograms of the irradiated and control samples.
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Quantify the peak area of the parent this compound peak. A decrease in the peak area in the irradiated sample indicates degradation.
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Note the appearance of any new peaks, which represent degradation products. The percentage degradation can be calculated as: % Degradation = [(Area_Control - Area_Irradiated) / Area_Control] * 100
-
Visualizations
Workflow for Troubleshooting Experimental Inconsistencies
Caption: A logical workflow for diagnosing the source of inconsistent experimental results.
Potential Mechanism for Radiation-Induced Cellular Damage
References
- 1. chemos.de [chemos.de]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. publicwebuploads.uwec.edu [publicwebuploads.uwec.edu]
- 5. montclair.edu [montclair.edu]
- 6. researchgate.net [researchgate.net]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. analysis.rs [analysis.rs]
- 11. researchgate.net [researchgate.net]
- 12. Antimony Trioxide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. study.com [study.com]
- 16. quora.com [quora.com]
Technical Support Center: Optimizing Antimony Oxalate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield and purity of antimony oxalate (B1200264). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your synthesis experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of antimony oxalate, presented in a question-and-answer format. Many of the principles are based on established methods for precipitating metal oxalates.
Q1: My this compound yield is significantly lower than expected. What are the potential reasons, and how can I improve it?
A1: Low yields can stem from several factors, including incomplete precipitation, loss of product during washing, or suboptimal reaction conditions.
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Potential Causes & Solutions:
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Incomplete Precipitation: The reaction may not have gone to completion.
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Solution: Ensure you are using the correct stoichiometric ratios of reactants. A slight excess of oxalic acid may drive the reaction to completion. Also, allow for a sufficient reaction time with adequate stirring to ensure thorough mixing.
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Suboptimal pH: The pH of the reaction medium plays a crucial role in the solubility of metal oxalates. A highly acidic environment can increase the solubility of this compound, thus reducing the precipitate yield.
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Solution: Carefully adjust the pH of the solution. While specific optimal pH ranges for this compound are not widely published, experiments with other metal oxalates suggest that a less acidic medium can improve precipitation. This can be achieved by the controlled addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. However, be cautious not to raise the pH too high, which could lead to the precipitation of antimony hydroxides.
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Product Loss During Washing: this compound has low, but non-zero, solubility in water, which can be exacerbated by washing with large volumes of room temperature or warm solvent.
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Solution: Use cold deionized water or a cold, dilute solution of oxalic acid for washing the precipitate to minimize dissolution. Use the minimum volume of washing solvent necessary to remove impurities.
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Inadequate Cooling/Crystallization Time: Insufficient time for the precipitate to form and crystallize out of the solution can lead to lower recovery.
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Solution: After precipitation, cool the reaction mixture in an ice bath and allow it to "age" or "digest" for a period, which can promote the formation of larger, more easily filterable crystals and increase the recovered yield.
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Q2: The synthesized this compound is not a pure white powder; it has a yellowish or off-white tint. What is the likely cause and solution?
A2: Discoloration often indicates the presence of impurities, which can arise from starting materials or side reactions.
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Potential Causes & Solutions:
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Presence of Iron or Other Metal Impurities: If the antimony precursor (e.g., antimony(III) oxide or antimony(III) chloride) contains iron or other transition metal impurities, these can co-precipitate as colored oxalates.
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Solution: Use high-purity starting materials. If necessary, analyze the antimony precursor for trace metal content using techniques like ICP-MS.
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Formation of Antimony Oxides: Incomplete reaction or decomposition during drying can lead to the presence of antimony oxides (e.g., Sb₂O₃), which can impart a yellowish tint.
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Solution: Ensure the reaction goes to completion by optimizing reaction time and stoichiometry. Control the drying conditions carefully; avoid excessive temperatures that could lead to thermal decomposition. Drying under vacuum at a moderate temperature is recommended.
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Oxidation of Antimony(III): While less common for the oxalate, oxidation to Antimony(V) species under certain conditions could potentially lead to different products.
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Solution: Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected, although for most standard aqueous preparations, this is not typically necessary.
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Q3: The final product contains significant impurities, such as residual chlorides. How can I improve the purity?
A3: Achieving high purity requires careful control of the precipitation and purification steps.
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Potential Causes & Solutions:
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Trapped Mother Liquor: The precipitate can trap the solution from which it was formed, leading to contamination with unreacted starting materials and byproducts.
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Solution: Ensure thorough washing of the precipitate. Multiple washing steps with an appropriate cold solvent are recommended. Reslurrying the precipitate in fresh cold solvent before filtration can be more effective than simply washing on the filter.
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Co-precipitation of Other Salts: If the starting materials are not pure, or if side reactions occur, other insoluble species may precipitate along with the this compound.
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Solution: Use high-purity reagents. Control the reaction conditions (pH, temperature) to favor the precipitation of the desired product.
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Ineffective Washing: The washing procedure itself may not be sufficient to remove all soluble impurities.
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Solution: After filtration, test the filtrate for the presence of the suspected impurity (e.g., adding a silver nitrate (B79036) solution to test for chlorides). Continue washing until the test is negative.
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-
Frequently Asked Questions (FAQs)
Q: What are the common starting materials for this compound synthesis? A: Common methods involve the reaction of an antimony(III) source with oxalic acid. The most frequently cited antimony precursors are antimony(III) oxide (Sb₂O₃) and antimony(III) chloride (SbCl₃).[1] For the synthesis of related complexes like antimony potassium oxalate, potassium hydroxide is also used.
Q: What is the role of temperature in the synthesis of this compound? A: Temperature affects both the reaction kinetics and the solubility of the product. Generally, carrying out the precipitation at a slightly elevated temperature can lead to the formation of larger, more easily filterable crystals. However, excessively high temperatures can increase the solubility of the product, leading to lower yields, and may also promote decomposition. For many metal oxalate precipitations, temperatures in the range of 40-60°C are often a good starting point.
Q: How can I improve the filterability of the this compound precipitate? A: Fine, poorly crystalline precipitates can be difficult to filter. To improve filterability, you can try the following:
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Increase the precipitation temperature (within a reasonable range, as discussed above).
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Allow for an "aging" or "digestion" period after precipitation, where the suspension is stirred gently at a constant temperature. This allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening).
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Ensure slow addition of the precipitating agent with vigorous stirring to avoid localized high supersaturation, which can lead to the formation of many small nuclei.
Q: What are suitable solvents for recrystallizing this compound to improve purity? A: this compound is generally insoluble in water and common organic solvents.[2] Recrystallization is therefore challenging. Purification is typically achieved through thorough washing of the precipitate. If minor soluble impurities are present, washing with hot water followed by cold water and then a solvent like ethanol (B145695) to aid drying can be effective.
Q: What analytical techniques can be used to assess the purity of the synthesized this compound? A: Several techniques can be employed:
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X-ray Diffraction (XRD): To confirm the crystalline phase of the product and identify any crystalline impurities.
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Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the oxalate group and Sb-O bonds.
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Thermogravimetric Analysis (TGA): To determine the thermal decomposition profile and confirm the absence of hydrated water or other volatile impurities.
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Elemental Analysis (e.g., ICP-OES or AAS): To determine the elemental composition (Sb, C, O) and quantify any metallic impurities.
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Titration Methods: While less common for the direct analysis of this compound, titrimetric methods could be adapted to determine the oxalate content after dissolving the sample in a suitable acidic medium.
Data Presentation
The following table summarizes the expected qualitative effects of key reaction parameters on the yield and purity of this compound, based on general principles of precipitation chemistry and analogies with other metal oxalate systems.
| Parameter | Effect on Yield | Effect on Purity | Notes |
| Temperature | Can decrease if too high (increased solubility) | Can improve (larger crystals, less surface adsorption) | Optimal temperature balances kinetics and solubility. |
| pH | Highly influential; very low pH increases solubility | Can be improved by avoiding co-precipitation of hydroxides at high pH | An optimal pH window exists for maximizing yield and purity. |
| Reactant Conc. | Increases up to a point | May decrease at very high concentrations due to impurity trapping | Higher concentrations can increase throughput but may require more rigorous purification. |
| Stirring Rate | Can improve by ensuring homogeneity | Can improve by promoting uniform crystal growth | Vigorous stirring is generally beneficial during reactant addition. |
| Aging Time | Generally increases | Can improve through Ostwald ripening | Allowing the precipitate to digest in the mother liquor can be beneficial. |
| Washing Solvent | Can decrease if product is soluble | Significantly improves by removing soluble impurities | Use of a cold solvent is recommended. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound and a related compound, antimony potassium oxalate.
Protocol 1: Synthesis of Antimony(III) Oxalate from Antimony(III) Chloride
This protocol is based on the principle of precipitating this compound from an acidic solution of antimony(III) chloride.[1]
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Preparation of Antimony(III) Chloride Solution: Carefully dissolve a known amount of antimony(III) chloride (SbCl₃) in a minimal amount of dilute hydrochloric acid to prevent the formation of antimony oxychloride (SbOCl). The solution should be clear.
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Preparation of Oxalic Acid Solution: Prepare a saturated or near-saturated solution of oxalic acid (H₂C₂O₄) in deionized water.
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Precipitation: While stirring the antimony(III) chloride solution vigorously, slowly add the oxalic acid solution dropwise. A white precipitate of this compound will form.
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Digestion: After the addition is complete, continue to stir the mixture, gently warming it to approximately 40-50°C for 30-60 minutes to promote crystal growth.
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Cooling and Crystallization: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation.
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Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid several times with cold deionized water to remove residual chloride ions. Test the filtrate with a silver nitrate solution to ensure complete removal of chlorides. Follow with a wash using a small amount of cold ethanol to aid in drying.
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Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
Protocol 2: Synthesis of Antimony Potassium Oxalate
This protocol describes a method for synthesizing the complex salt, antimony potassium oxalate.
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Reaction Mixture Preparation: In a reaction vessel, combine antimony(III) oxide (Sb₂O₃), potassium hydroxide (KOH), and oxalic acid (H₂C₂O₄) in a stoichiometric ratio in deionized water.
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Reaction: Heat the mixture with constant stirring. The solids will gradually dissolve as the reaction proceeds to form the soluble antimony potassium oxalate complex.
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Filtration: Filter the hot solution to remove any unreacted starting materials or insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystallization.
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Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a small amount of cold water, followed by a cold ethanol-water mixture, and finally with cold ethanol.
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Drying: Dry the crystals in a desiccator or in a low-temperature oven.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Troubleshooting logic for purity issues in this compound synthesis.
References
Challenges in handling and storing antimony oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antimony oxalate (B1200264).
Frequently Asked Questions (FAQs)
1. What is antimony oxalate and what are its common applications?
This compound (Sb₂(C₂O₄)₃) is a chemical compound used in various laboratory applications. Due to the known biological activity of antimony compounds, it is of interest in drug development, particularly in the synthesis of antimonial drugs for treating diseases like leishmaniasis.[1] It can also serve as a precursor for the synthesis of other antimony-containing materials.
2. What are the primary hazards associated with this compound?
This compound is classified as harmful if swallowed or inhaled.[1] It is also toxic to aquatic life with long-lasting effects.[1] Care should be taken to avoid creating and inhaling dust.
3. What are the recommended storage conditions for this compound?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1]
4. Is this compound soluble in water or common organic solvents?
5. What is the thermal stability of this compound?
This compound decomposes upon heating. The decomposition temperature can vary depending on the atmosphere. When heated, it converts to antimony oxide.
Troubleshooting Guide
Issue: The this compound powder appears discolored or clumpy.
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Possible Cause: The material may have absorbed moisture. Antimony compounds can be sensitive to moisture.
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Solution: Ensure the container is always tightly sealed after use. Store in a desiccator if working in a humid environment. Do not use the material if significant discoloration or clumping is observed, as it may indicate decomposition or impurity formation.
Issue: Inconsistent results in experiments using this compound.
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Possible Cause 1: Incomplete dissolution/dispersion. Due to its high insolubility, achieving a homogenous reaction mixture can be challenging.
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Solution 1: Employ vigorous stirring, sonication, or the use of a high-shear mixer to ensure the best possible dispersion of the solid in the reaction medium.
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Possible Cause 2: Hydrolysis. Antimony salts can hydrolyze in the presence of water, especially under certain pH conditions, to form antimony oxides or oxychlorides if chloride ions are present.[3][4]
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Solution 2: If the reaction is sensitive to water, use anhydrous solvents and handle the material under an inert atmosphere (e.g., nitrogen or argon). Control the pH of the reaction mixture where applicable.
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Possible Cause 3: Incompatibility with other reagents. this compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[5]
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Solution 3: Avoid using these reagents in direct combination with this compound. If their use is necessary, consider a multi-step synthesis where the incompatible reagent is introduced after the this compound has been consumed or transformed.
Issue: Difficulty in removing antimony byproducts from the final product.
-
Possible Cause: The high insolubility of antimony compounds can make them difficult to remove by simple washing.
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Solution: Consider using a chelating agent to form a more soluble antimony complex that can be washed away. The choice of chelating agent will depend on the specific reaction conditions and the nature of your desired product.
Data and Protocols
Quantitative Data
Table 1: Thermal Decomposition of this compound
| Atmosphere | Decomposition Temperature Range | Final Product |
| Air | 250 - 350 °C | Antimony Oxide (Sb₂O₃) |
| Nitrogen | 250 - 350 °C | Antimony Oxide (Sb₂O₃) |
Note: Decomposition temperatures can be influenced by heating rate and sample purity.
Table 2: Solubility of Antimony Compounds in Aqueous Solutions at Different pH
| Antimony Compound | pH | Solubility | Notes |
| Antimony(III) Oxide | < 2 | Increases | Forms positively charged species.[3] |
| Antimony(III) Oxide | 2 - 10 | Low | Exists as the neutral species Sb(OH)₃.[3] |
| Antimony(III) Oxide | > 11 | Increases | Forms anionic species. |
| Antimony(V) Oxide | < 2.7 | Increases | |
| Antimony(V) Oxide | 2.7 - 10.4 | Low | Exists as the anion Sb(OH)₆⁻.[3] |
Note: This table provides general trends for antimony oxides, which are the decomposition products of this compound. The solubility of this compound itself in aqueous solutions is very low across the pH range.
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound Powder
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Preparation: Work in a well-ventilated area, preferably within a fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of generating dust, a respirator is recommended.[1]
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Weighing: To minimize dust generation, handle the powder gently. Use a spatula to carefully transfer the required amount to a tared weighing vessel. Avoid pouring the powder directly from the bottle.
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Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to collect any spilled powder. Do not dry sweep, as this can create dust.[6]
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Storage: Tightly seal the container immediately after use and return it to its designated storage location.
Protocol 2: General Procedure for a Reaction Using this compound as a Solid Reagent
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Reaction Setup: Assemble the reaction apparatus in a fume hood. If the reaction is air or moisture-sensitive, use oven-dried glassware and perform the reaction under an inert atmosphere.
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Addition of Reagents: Add the solvent and other soluble reagents to the reaction flask.
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Dispersion of this compound: While stirring the reaction mixture vigorously, slowly add the pre-weighed this compound powder.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the solid components by filtration. The filtrate and the solid residue should be treated as hazardous waste containing antimony.
Protocol 3: Disposal of this compound Waste
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Waste Collection: All solid waste contaminated with this compound (e.g., filter paper, used gloves, weighing paper) and liquid waste (e.g., reaction filtrates) must be collected in a designated, labeled hazardous waste container.[7][8]
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Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
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Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
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Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[7] Do not dispose of antimony-containing waste down the drain or in regular trash.[9]
Visualizations
References
- 1. chemos.de [chemos.de]
- 2. americanelements.com [americanelements.com]
- 3. Chemical Identification and Properties - Report on Carcinogens Monograph on Antimony Trioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. alchemyextrusions.com [alchemyextrusions.com]
- 9. tedpella.com [tedpella.com]
Incompatible materials with antimony oxalate
This technical support center provides guidance on the safe handling and use of antimony oxalate (B1200264), with a focus on material compatibility. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is antimony oxalate and what are its common uses?
This compound (Sb₂(C₂O₄)₃) is a chemical compound used in various industrial applications, including as a catalyst, in textile dyeing, and as a component in some flame retardants. In research and development, it may be used as a precursor for the synthesis of other antimony-containing compounds.
Q2: What are the primary hazards associated with this compound?
This compound is harmful if swallowed or inhaled.[1] It is also toxic to aquatic life with long-lasting effects.[1] When heated, it decomposes and can release hazardous combustion products such as carbon monoxide and carbon dioxide.[1]
Q3: Are there any specific materials that are known to be incompatible with this compound?
Specific data on the incompatibility of this compound with a wide range of materials is limited.[1] However, based on general chemical principles and the reactivity of related compounds, certain categories of materials should be avoided.
Q4: What is the thermal stability of this compound?
This compound decomposes upon heating. In air, it typically decomposes directly to antimony(III) oxide (Sb₂O₃).[2] In an inert atmosphere, such as nitrogen, the decomposition may initially form metallic antimony, which is subsequently oxidized to antimony(III) oxide if exposed to air.[2] A related compound, this compound hydroxide (B78521) (SbC₂O₄OH), decomposes at approximately 290°C (563 K) to form antimony(III) oxide, carbon monoxide, carbon dioxide, and water.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change or gas evolution when mixing this compound with another substance. | A chemical reaction may be occurring. This could be due to incompatibility with acids, bases, oxidizing agents, or reducing agents. | Immediately cease the experiment, ensure adequate ventilation, and consult the Safety Data Sheet (SDS) for both substances. Conduct a small-scale compatibility test before proceeding with larger quantities. |
| Formation of a precipitate when dissolving this compound. | This compound is highly insoluble in water.[4] Hydrolysis may also occur, especially in neutral or near-neutral aqueous solutions, leading to the formation of insoluble antimony compounds.[5] | Use appropriate solvents and consider the pH of the solution. For some applications, dissolution in acidic conditions may be necessary, but this can also lead to reactions. |
| Inconsistent experimental results. | The purity and stability of the this compound may be a factor. It can decompose with heat. | Store this compound in a cool, dry, and well-ventilated place away from heat sources. Use fresh, high-purity material for sensitive experiments. |
Incompatible Materials
While specific data for this compound is scarce, the following materials are potentially incompatible based on the known reactivity of antimony compounds and oxalates.
| Material Category | Potential Hazard | Explanation |
| Strong Acids | Vigorous reaction, release of toxic gases. | Antimony compounds can react with strong acids.[6][7] For example, antimony dissolves in hot concentrated sulfuric acid and nitric acid.[6][7] |
| Strong Bases | Formation of precipitates or soluble antimonite complexes. | Antimony(III) is amphoteric and reacts with strong bases.[8] |
| Strong Oxidizing Agents | Fire and explosion hazard. | Oxalates can be oxidized. The reaction with strong oxidizing agents can be highly exothermic. |
| Strong Reducing Agents | Reduction of antimony(III) to metallic antimony. | At elevated temperatures, this compound can be reduced by agents like carbon monoxide, which is a product of its own decomposition.[3] |
| Heat | Decomposition, releasing hazardous gases. | Thermal decomposition can produce carbon monoxide and carbon dioxide.[3] |
Quantitative Data: Thermal Decomposition
The thermal decomposition of metal oxalates is a key consideration for their handling and use. The following table summarizes the decomposition behavior of this compound in different atmospheres.
| Compound | Atmosphere | Decomposition Products | Decomposition Temperature | Reference |
| This compound | Air | Antimony(III) Oxide (Sb₂O₃) | Not specified | [2] |
| This compound | Nitrogen | Metallic Antimony (Sb), then Antimony(III) Oxide (Sb₂O₃) in air | Not specified | [2] |
| This compound Hydroxide | Inert | Antimony(III) Oxide (Sb₂O₃), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Water (H₂O) | ~290 °C (563 K) | [3] |
Experimental Protocols
Protocol: Material Compatibility Testing
Objective: To determine the compatibility of a material with this compound at a specified temperature.
Disclaimer: This is a general protocol and should be adapted based on the specific material and experimental conditions. A thorough risk assessment should be conducted before starting any new experiment.
Materials:
-
This compound
-
Material to be tested (e.g., container material, solvent, reagent)
-
Small-scale reaction vessel (e.g., test tube, vial) with a loose-fitting cap or vent
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves
Procedure:
-
In a clean and dry reaction vessel, place a small, representative sample of the material to be tested.
-
Add a small, measured amount of this compound to the vessel.
-
If testing compatibility with a liquid, add a small, measured volume of the liquid.
-
Loosely cap the vessel to prevent pressure buildup.
-
Place the vessel in a secondary container within a fume hood.
-
Observe the mixture for any immediate signs of reaction (e.g., color change, gas evolution, temperature change, precipitate formation).
-
If no immediate reaction is observed, monitor the mixture over a period relevant to the intended application (e.g., 24 hours) at the intended operating temperature.
-
Record all observations.
-
If any signs of incompatibility are observed, the materials should be considered incompatible.
-
If no signs of incompatibility are observed, a more quantitative analysis (e.g., spectroscopy, chromatography) may be performed to detect subtle changes.
Diagrams
References
- 1. chemos.de [chemos.de]
- 2. 488. The thermal decomposition of oxalates. Part II. Thermogravimetric analysis of various oxalates in air and in nitrogen - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [webelements.com]
- 7. Antimony: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Contamination in Antimony Oxalate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting contamination in antimony oxalate (B1200264) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of contamination in antimony oxalate synthesis?
A1: The most prevalent source of contamination is the hydrolysis of the antimony precursor, particularly when using antimony(III) chloride (SbCl₃). Contact with water or insufficient acidic conditions can lead to the formation of insoluble antimony oxychlorides (SbOCl) or antimony trioxide (Sb₂O₃), which will co-precipitate with your desired this compound product.
Q2: My this compound precipitate is not white. What does this indicate?
A2: A non-white precipitate, such as a yellowish or greyish powder, often suggests the presence of impurities. This could be due to the hydrolysis products mentioned in Q1, or contamination from the starting materials, such as iron from the antimony precursor, which can form colored oxalates. In some cases, unexpected side reactions or decomposition of the oxalate under harsh conditions can also lead to discoloration.
Q3: How does pH affect the purity of the this compound precipitate?
A3: pH is a critical factor in the synthesis of this compound. A sufficiently acidic environment is necessary to prevent the hydrolysis of antimony(III) ions.[1] However, if the solution is too acidic, the solubility of this compound may increase, leading to lower yields.[1] The optimal pH range will depend on the specific reactants and concentrations used but should be maintained on the acidic side to suppress the formation of oxides and hydroxides.
Q4: Can I use tap water for my this compound synthesis?
A4: It is strongly advised to use deionized or distilled water for all steps of the synthesis, including solution preparation and washing of the precipitate. Tap water contains various ions, such as chlorides and carbonates, which can react with antimony(III) ions and introduce impurities into your final product.
Q5: How should I store my antimony precursors and the final this compound product?
A5: Antimony precursors, especially antimony trichloride, are sensitive to moisture and should be stored in a tightly sealed container in a dry environment, such as a desiccator. The final this compound product should also be stored in a dry, well-sealed container to prevent moisture absorption and potential degradation over time.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Precipitation | Ensure the stoichiometric ratio of reactants is correct. A slight excess of oxalic acid can sometimes drive the reaction to completion. Allow for sufficient reaction time with adequate stirring. |
| High Acidity | While acidity is necessary to prevent hydrolysis, excessively low pH can increase the solubility of this compound.[1] If the yield is consistently low, consider a stepwise neutralization to a less acidic pH, while carefully monitoring for any signs of oxide precipitation. |
| Premature Hydrolysis of Precursor | When using antimony trichloride, ensure it is dissolved in a sufficiently acidic medium (e.g., concentrated HCl) before reacting with oxalic acid to prevent the formation of insoluble oxychlorides.[1] |
| Loss during Washing | This compound is generally considered insoluble in water.[2] However, excessive washing with large volumes of water could lead to minor losses. Use cold deionized water and minimize the washing volume required to remove soluble impurities. |
Issue 2: Discolored or Impure Precipitate
| Potential Cause | Recommended Solution |
| Hydrolysis of Antimony Precursor | This is a common issue, especially with SbCl₃. Ensure a sufficiently acidic reaction medium to keep the antimony ions in solution before precipitation with oxalate.[1] |
| Contaminated Starting Materials | Use high-purity antimony precursors and oxalic acid. Analyze starting materials for common metal impurities like iron, lead, or arsenic. |
| Co-precipitation of Other Metal Oxalates | If your antimony precursor is contaminated with other metals (e.g., iron), their oxalates may co-precipitate.[3] Iron(III) oxalate, for instance, is a pale yellow solid.[4] Purify the antimony precursor if necessary. |
| Formation of Antimony Oxides during Drying | Drying the precipitate at excessively high temperatures can lead to the decomposition of this compound into antimony oxides. Dry the product under vacuum at a moderate temperature. |
| Reaction with Container Material | Ensure the reaction is carried out in inert glassware (e.g., borosilicate glass) to prevent leaching of impurities from the container. |
Data Presentation
The following table summarizes key physicochemical properties and parameters relevant to this compound reactions.
| Property | Value / Range | Notes |
| Molecular Formula | Sb₂(C₂O₄)₃ | |
| Molecular Weight | 507.58 g/mol | [3][5] |
| Appearance | White powder/crystalline solid | [2] |
| Solubility in Water | Highly insoluble | [2] Specific quantitative data is not readily available. |
| Solubility in Acid | Soluble in strong acids, with increased solubility at lower pH.[1] | The solubility of metal oxalates generally increases in acidic solutions due to the protonation of the oxalate ion.[1] |
| Thermal Decomposition | Decomposes upon heating to form antimony oxides.[2] | For this compound hydroxide (B78521), decomposition to antimony(III) oxide occurs around 290°C (563 K).[6] |
Experimental Protocols
Synthesis of this compound Hydroxide from Antimony(III) Oxide
This protocol is adapted from the synthesis of this compound hydroxide (SbC₂O₄OH) as described in the literature.[6]
Materials:
-
Antimony(III) oxide (Sb₂O₃)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 5.00 g of antimony(III) oxide and 4.40 g of oxalic acid dihydrate.
-
Add 60 mL of deionized water to the flask.
-
Heat the mixture to reflux with constant stirring for 3 hours.
-
Allow the mixture to cool to room temperature. The this compound hydroxide will precipitate as a colorless solid.
-
Isolate the precipitate by vacuum filtration.
-
Wash the precipitate with deionized water to remove any unreacted starting materials.
-
Dry the product in a desiccator or under vacuum at a low temperature.
Purity Analysis by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the concentration of trace metal impurities in the final this compound product.
Procedure:
-
Accurately weigh a sample of the dried this compound.
-
Digest the sample in a suitable acid matrix (e.g., aqua regia) until fully dissolved. This should be performed in a clean environment using trace-metal grade acids to avoid external contamination.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the diluted solution using a calibrated ICP-MS instrument to quantify the concentration of potential metal contaminants such as iron, lead, arsenic, and others.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound hydroxide.
Caption: Troubleshooting decision tree for contaminated this compound.
References
Improving the stability of antimony oxalate solutions
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of antimony oxalate (B1200264) solutions. Address common issues through our detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in antimony oxalate solutions?
A1: The primary cause of instability in aqueous antimony(III) oxalate solutions is hydrolysis. Antimony(III) salts readily react with water, especially as the pH increases, to form insoluble precipitates. These are typically antimony oxides (e.g., Sb₂O₃) or antimony oxychlorides if chloride ions are present.[1][2][3] This process leads to a decrease in the concentration of dissolved antimony and is often observed as the solution turning cloudy or forming a white precipitate.
Q2: My this compound solution has become cloudy. What is happening?
A2: Cloudiness or turbidity in your solution is a clear indicator of precipitation, most likely due to the hydrolysis of Sb(III) ions to form insoluble antimony oxides.[2][3] This reaction is highly dependent on the solution's pH; stability is generally favored in acidic conditions, while neutral or alkaline conditions promote precipitation.[4][5]
Q3: What is the ideal pH range for maintaining the stability of antimony(III) solutions?
A3: Acidic conditions are crucial for preventing the hydrolysis of antimony(III). While an exact optimal pH for this compound is not well-documented, studies on related antimony compounds show that hydrolysis and precipitation are minimized at a low pH, often below 4.[4] For some applications, optimal stability and recovery of antimony are achieved in a pH range of 0.5 to 1.0.[4] It is critical to avoid neutral or alkaline pH, as this will strongly favor the formation of insoluble antimony oxides.[5]
Q4: How can I stabilize my this compound solution against precipitation?
A4: The most effective method is to use a chelating agent, such as tartaric acid or its salt, sodium potassium tartrate.[6][7][8][9] Tartaric acid forms a stable, soluble complex with antimony(III) ions, effectively preventing them from hydrolyzing and precipitating out of solution.[10][11] This is the same principle behind the well-known stability of Antimony Potassium Tartrate (also known as Tartar Emetic) solutions.[11][12][13]
Troubleshooting Guide
Issue 1: White Precipitate Forms in the Solution
-
Root Cause: Hydrolysis of antimony(III) ions due to a suboptimal (too high) pH.
-
Corrective Action:
-
pH Adjustment: Carefully lower the pH of the solution by adding a suitable acid. However, this may not redissolve antimony oxide precipitates efficiently.
-
Add a Chelating Agent: The preferred method is to add a stabilizing agent like tartaric acid. This can often redissolve existing precipitate by forming a soluble antimony-tartrate complex.[8] For future preparations, include the stabilizer from the start.
-
Experimental Protocols & Data
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes how to prepare an this compound solution stabilized with tartaric acid to prevent hydrolysis and precipitation.
-
Reagents and Materials:
-
Antimony(III) Oxalate (Sb₂(C₂O₄)₃)
-
Tartaric Acid (C₄H₆O₆)
-
Deionized Water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare Stabilizer Solution: Weigh a molar equivalent of tartaric acid to the amount of this compound you intend to use. A 1:1 molar ratio of Antimony to Tartaric Acid is a good starting point. Dissolve the tartaric acid completely in approximately 70% of the final desired volume of deionized water.
-
Dissolve this compound: While stirring the tartaric acid solution, slowly add the powdered this compound. Gentle heating (e.g., to 40-50°C) may be used to facilitate dissolution, but avoid boiling.
-
pH Check (Optional but Recommended): Once the solid is dissolved, allow the solution to cool to room temperature. Check the pH to ensure it is in the acidic range.
-
Final Volume Adjustment: Quantitatively transfer the solution to a volumetric flask and add deionized water to reach the final target volume.
-
Storage: Store the solution in a well-sealed container, preferably in a cool, dark place.
-
Protocol 2: Experimental Workflow for Stability Assessment
This experiment is designed to compare the stability of an unstabilized this compound solution against a solution stabilized with tartaric acid over time.
-
Solution Preparation:
-
Prepare two identical batches of an this compound solution (e.g., 0.05 M).
-
Solution A (Unstabilized): Dissolve this compound in deionized water only.
-
Solution B (Stabilized): Prepare the solution following Protocol 1 , incorporating tartaric acid as a stabilizer.
-
-
Storage Conditions:
-
Divide each solution into several aliquots in sealed containers.
-
Store all aliquots under the same conditions (e.g., room temperature, protected from light).
-
-
Analysis Schedule:
-
Establish time points for analysis (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month).
-
-
Analytical Method:
-
At each time point, take a sample from one aliquot of each solution.
-
Filter the sample (e.g., using a 0.22 µm syringe filter) to remove any precipitate.
-
Quantify the concentration of dissolved antimony in the filtrate using an appropriate analytical technique such as ICP-OES, ICP-MS, or titration.[14][15]
-
-
Data Evaluation:
-
Record the antimony concentration for each solution at every time point.
-
Plot concentration versus time for both solutions to visualize the stability profile.
-
Data Presentation: Impact of Stabilizers on Solution Stability
The following table presents hypothetical but expected data from the stability assessment protocol described above, illustrating the effectiveness of tartaric acid.
| Time Point | Unstabilized Solution Sb Conc. (% of Initial) | Stabilized Solution Sb Conc. (% of Initial) | Visual Observation (Unstabilized) |
| T = 0 | 100% | 100% | Clear |
| T = 24 hours | 92% | 99.8% | Slight Haze |
| T = 1 week | 65% | 99.5% | Noticeable white precipitate |
| T = 1 month | 30% | 99.2% | Heavy precipitate |
Note: This data is illustrative and demonstrates the expected trend. Actual results will vary based on specific experimental conditions.
Visual Guides
Troubleshooting Precipitation in this compound Solutions
The following diagram outlines the logical steps to diagnose and solve stability issues with your solution.
Caption: Troubleshooting flowchart for this compound solution instability.
Workflow for Preparing and Testing a Stabilized Solution
This diagram illustrates the experimental workflow for creating a stable this compound solution and verifying its stability over time.
Caption: Workflow for preparing and validating a stabilized solution.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Hydrolysis of Antimony(III)-Hydrochloric Acid Solution at 25°C | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH Hydrolysis on the Recovery of Antimony from Spent Electrolytes from Copper Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajsonline.org [ajsonline.org]
- 8. Assaying Antimony Determination Method - 911Metallurgist [911metallurgist.com]
- 9. Testing Procedure (Method of analysis) for Antimony, Arsenic and Barium Salts | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. brainly.in [brainly.in]
- 12. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]
- 13. Potassium antimony tartrate - Sciencemadness Wiki [sciencemadness.org]
- 14. Table 1.3, Analytical methods for the measurement of antimony or antimony chemical species in environmental or biological mediaa - Cobalt, Antimony Compounds, and Weapons-Grade Tungsten Alloy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting unexpected results in antimony oxalate experiments
Welcome to the technical support center for antimony oxalate (B1200264) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and navigate challenges encountered during their work with antimony oxalate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (Sb₂(C₂O₄)₃) is a chemical compound of antimony and oxalic acid. It is known to be highly insoluble in water and decomposes to antimony oxide upon heating.[1] Due to its properties as a precursor, it is often used in the synthesis of other antimony compounds, including nanoscale materials and catalysts. Antimony compounds, in general, have applications in medicine, particularly in the treatment of leishmaniasis, and as flame retardants.
Q2: What are the expected physical and chemical properties of pure this compound?
Pure this compound is typically a white crystalline powder. It is stable under normal conditions but will decompose with heat. Key characterization data can be found in the tables below.
Q3: What are the primary safety concerns when working with this compound?
This compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[2] It is crucial to handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), and avoid generating dust. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Q4: My final product is not a pure white powder. What could be the cause?
Discoloration, such as a yellowish or grayish tint, can indicate the presence of impurities or partial decomposition. Common impurities could include iron from starting materials. Oxidation of antimony(III) to other oxidation states or the formation of antimony oxide can also lead to color changes. Ensure high-purity reagents are used and that drying is performed at a controlled, low temperature.
Q5: I am observing a very low yield in my this compound precipitation. What are the potential reasons?
Several factors can contribute to a low yield. These include:
-
Incorrect stoichiometry of the reactants.
-
Suboptimal pH of the reaction mixture, which can affect the solubility of this compound.
-
Incomplete precipitation due to insufficient reaction time or inappropriate temperature.
-
Loss of product during washing and filtration steps.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Color in the Final Product
| Observation | Potential Cause | Suggested Solution |
| Yellowish or brownish tint | Presence of iron or other metallic impurities in the reactants. | Use high-purity starting materials. Analyze reactants for trace metal content. |
| Grayish or off-white color | Partial decomposition to antimony oxide due to excessive heat during drying. | Dry the product under vacuum at a controlled, low temperature. Perform thermogravimetric analysis (TGA) to determine the decomposition temperature. |
| Oxidation of Sb(III) to higher oxidation states. | Conduct the reaction and washing steps under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Low Experimental Yield
| Observation | Potential Cause | Suggested Solution |
| The mass of the obtained dry product is significantly lower than the theoretical yield. | Incorrect stoichiometric ratio of antimony salt to oxalic acid/oxalate source. | Carefully recalculate and precisely measure the amounts of all reactants. |
| The pH of the solution is not optimal for complete precipitation. | Monitor and adjust the pH of the reaction mixture. The solubility of metal oxalates can be pH-dependent.[3] | |
| The product is partially soluble in the washing solvent. | Minimize the volume of the washing solvent. Use a solvent in which this compound has minimal solubility. Consider cooling the solvent before washing. | |
| Incomplete precipitation due to insufficient reaction time or temperature. | Increase the reaction time and/or adjust the temperature to ensure the precipitation is complete. |
Issue 3: Poor Crystallinity or Amorphous Product
| Observation | Potential Cause | Suggested Solution |
| X-ray diffraction (XRD) pattern shows broad peaks or no distinct peaks. | The precipitation process was too rapid, leading to the formation of amorphous solid instead of crystalline material. | Slow down the addition of the precipitating agent. Ensure constant and controlled stirring during the reaction. |
| Presence of impurities that inhibit crystal growth. | Purify the reactants before use. Analyze the product for impurities that might interfere with crystallization. | |
| Inappropriate reaction temperature affecting crystal nucleation and growth. | Optimize the reaction temperature. Slower cooling or maintaining a constant temperature might promote better crystal formation. |
Experimental Protocols and Data
Synthesis of this compound (Illustrative Protocol)
This protocol describes a general method for the precipitation of this compound.
Materials:
-
Antimony(III) chloride (SbCl₃)
-
Oxalic acid (H₂C₂O₄·2H₂O)
-
Ammonia (B1221849) solution (NH₄OH)
-
Deionized water
Procedure:
-
Prepare a solution of antimony(III) chloride in a minimal amount of dilute hydrochloric acid to prevent hydrolysis.
-
In a separate beaker, dissolve oxalic acid in deionized water.
-
Slowly add the oxalic acid solution to the antimony chloride solution with constant stirring.
-
Adjust the pH of the mixture to the desired value (e.g., pH 4-5) by dropwise addition of ammonia solution to initiate precipitation.
-
Continue stirring for a set period (e.g., 2 hours) to ensure complete precipitation.
-
Filter the white precipitate using vacuum filtration.
-
Wash the precipitate with deionized water followed by ethanol to remove soluble impurities.
-
Dry the resulting this compound powder in a vacuum oven at a low temperature (e.g., 60 °C) to a constant weight.
Characterization Data
The following tables summarize typical characterization data for this compound.
Table 1: Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 100-200 | Variable | Loss of adsorbed water |
| > 250 | Significant | Decomposition to antimony oxide[4] |
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (adsorbed water) |
| ~1600-1700 | C=O stretching (oxalate) |
| ~1300-1400 | C-O stretching and O-C=O bending (oxalate) |
| ~800 | O-C=O bending and M-O stretching |
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. americanelements.com [americanelements.com]
- 2. chemos.de [chemos.de]
- 3. Effect of Water Chemistry on Antimony Removal by Chemical Coagulation: Implications of ζ-Potential and Size of Precipitates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 488. The thermal decomposition of oxalates. Part II. Thermogravimetric analysis of various oxalates in air and in nitrogen - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude Antimony Oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude antimony oxalate (B1200264). The following information is designed to help you purify your product and address common issues encountered during the process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude antimony oxalate?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route and the purity of the starting materials. Common impurities include:
-
Unreacted starting materials: Such as antimony(III) chloride, antimony(III) oxide, or oxalic acid.
-
Co-precipitated metal oxalates: If other metal ions are present in the reaction mixture, their oxalates may precipitate along with the this compound. Common metallic impurities in antimony compounds include lead, arsenic, and tin.
-
Hydrolysis products: Antimony salts are prone to hydrolysis in aqueous solutions, which can lead to the formation of insoluble antimony oxides or oxychlorides.
-
Adsorbed surface impurities: Various ions and solvent molecules can be adsorbed onto the surface of the this compound precipitate.
Q2: What is the general strategy for purifying crude this compound?
A2: Due to the low solubility of this compound in most common solvents, traditional recrystallization is often challenging. Therefore, the primary purification strategy involves a series of washing steps to remove impurities. A general workflow is as follows:
-
Initial Washing: Wash the crude precipitate with deionized water to remove soluble unreacted starting materials and co-precipitated salts.
-
Acidic Washing: Wash with a dilute acidic solution (e.g., dilute oxalic acid or another suitable acid) to remove acid-soluble impurities and to suppress hydrolysis of the this compound.
-
Organic Solvent Washing: Wash with an organic solvent (e.g., ethanol (B145695), acetone) to remove organic impurities and to aid in drying.
-
Drying: Dry the purified product under vacuum at a controlled temperature to remove residual solvents.
The specific conditions for each step, such as the choice of washing solvent, temperature, and pH, will depend on the nature of the impurities present.
Q3: How can I prevent the hydrolysis of this compound during purification?
A3: Antimony(III) salts are susceptible to hydrolysis, which can lead to the formation of insoluble antimony oxides or oxychlorides, reducing the purity of your product. To prevent hydrolysis:
-
Maintain an acidic pH: During aqueous washing steps, using a dilute acidic solution can help to keep the antimony ions in solution and prevent the formation of hydrolysis products. The optimal pH will depend on the specific impurities you are trying to remove, but a pH below 4 is generally recommended.
-
Work at low temperatures: Hydrolysis reactions are typically slower at lower temperatures. Performing washing steps with cold solutions can help to minimize hydrolysis.
-
Minimize contact time with water: Reduce the duration of aqueous washing steps as much as possible.
-
Use non-aqueous solvents: When possible, use organic solvents for washing to avoid introducing water.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Washing | Ineffective removal of specific impurities. | 1. Identify the impurity: Use analytical techniques like ICP-MS or XRF to identify the elemental impurities. 2. Targeted Washing: Based on the impurity, select a more specific washing solution. For example, a dilute solution of a chelating agent may help remove certain metal ions. 3. Optimize pH: Adjust the pH of the washing solution to selectively dissolve impurities without dissolving the this compound. |
| Product is Off-White or Colored | Presence of colored metal impurities or organic byproducts. | 1. Solvent Wash: Wash the precipitate with a suitable organic solvent in which the colored impurity is soluble. 2. Activated Carbon: If the impurity is organic, you can try to remove it by treating a suspension of the crude product with activated carbon, followed by filtration. This is less common for insoluble products. |
| Low Yield of Purified Product | Dissolution of this compound during washing steps. | 1. Control pH: Ensure the pH of the washing solution is not too low, as this compound may have some solubility in strongly acidic conditions. 2. Use Cold Solvents: Perform all washing steps with ice-cold solvents to minimize solubility losses. 3. Reduce Wash Volume: Use the minimum volume of washing solvent necessary to effectively remove impurities. |
| Product is Difficult to Filter | Very fine particle size of the precipitate. | 1. Digestion: Before filtration, allow the precipitate to "digest" in the mother liquor, sometimes with gentle heating. This can promote the growth of larger crystals that are easier to filter. 2. Centrifugation: If filtration is extremely slow, consider using centrifugation to separate the solid, followed by decantation of the supernatant. |
| Presence of Antimony Oxide/Oxychloride in Final Product | Hydrolysis occurred during the purification process. | 1. Review Washing Protocol: Ensure that aqueous washing steps were performed under sufficiently acidic conditions and at a low temperature. 2. Re-work the material: It may be possible to dissolve the impure product in a suitable acid and re-precipitate the oxalate under controlled conditions. |
Experimental Protocols
Protocol 1: General Purification of Crude this compound by Solvent Washing
This protocol provides a general procedure for the purification of crude this compound. The specific washing solvents and number of cycles may need to be optimized based on the impurities present in your material.
Materials:
-
Crude this compound
-
Deionized water
-
0.1 M Oxalic acid solution (or another suitable dilute acid)
-
Ethanol (or acetone)
-
Beakers, Buchner funnel, filter paper, vacuum flask
Procedure:
-
Initial Water Wash:
-
Suspend the crude this compound in deionized water (e.g., 10 mL of water per 1 g of crude product).
-
Stir the slurry for 15-20 minutes at room temperature.
-
Filter the solid using a Buchner funnel under vacuum.
-
Repeat this washing step 2-3 times.
-
-
Acidic Wash:
-
Resuspend the washed solid in a 0.1 M oxalic acid solution.
-
Stir for 15-20 minutes at room temperature.
-
Filter the solid under vacuum.
-
Wash the filter cake with a small amount of fresh 0.1 M oxalic acid solution.
-
Repeat the acidic wash if significant impurities are expected to be acid-soluble.
-
-
Final Water Wash:
-
Wash the filter cake with deionized water to remove the residual acid. Perform this step quickly to minimize hydrolysis.
-
-
Organic Solvent Wash:
-
Wash the filter cake with ethanol to remove water and any organic-soluble impurities.
-
Repeat the ethanol wash 1-2 times.
-
-
Drying:
-
Transfer the purified solid to a clean, pre-weighed dish.
-
Dry the product in a vacuum oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Protocol 2: Purity Assessment by ICP-MS for Trace Metal Impurities
This protocol outlines the sample preparation for the analysis of trace metal impurities in purified this compound using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Materials:
-
Purified this compound sample
-
High-purity nitric acid (e.g., trace metal grade)
-
High-purity hydrochloric acid (e.g., trace metal grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Digestion:
-
Accurately weigh a small amount of the dried, purified this compound (e.g., 10-50 mg) into a clean digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) to dissolve the sample. Gentle heating may be required.
-
Ensure complete dissolution of the sample.
-
-
Dilution:
-
Quantitatively transfer the digested sample to a volumetric flask of appropriate size (e.g., 50 or 100 mL).
-
Dilute to the mark with deionized water. The final acid concentration should be suitable for ICP-MS analysis (typically 1-2% nitric acid).
-
-
Analysis:
-
Analyze the diluted sample using a calibrated ICP-MS instrument to determine the concentration of trace metal impurities.
-
Prepare and analyze procedural blanks and standards to ensure the accuracy of the results.
-
Data Presentation
Table 1: Example of Purity Improvement Data
| Purification Step | Purity (this compound, %) | Lead (Pb, ppm) | Arsenic (As, ppm) | Tin (Sn, ppm) |
| Crude Product | 95.2 | 150 | 80 | 200 |
| After Water Wash | 97.5 | 100 | 60 | 150 |
| After Acid Wash | 99.1 | 20 | 15 | 30 |
| Final Product | >99.8 | <5 | <5 | <10 |
Note: The data presented in this table is for illustrative purposes only and actual results may vary.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A logical diagram for troubleshooting common purification issues.
Technical Support Center: Safe Disposal of Antimony Oxalate Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of antimony oxalate (B1200264) waste. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with antimony oxalate waste?
A1: this compound is harmful if swallowed or inhaled.[1] Antimony compounds, in general, are classified as hazardous waste due to their potential toxicity.[2] Long-term exposure to antimony can lead to health issues. Therefore, it is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Q2: Can I dispose of small quantities of this compound waste in the regular trash or down the drain?
A2: No. Antimony and its compounds are classified as heavy metal hazardous waste and should not be disposed of in regular trash or flushed down the drain.[2] Improper disposal can lead to environmental contamination of soil and water. All waste containing antimony must be collected and treated as hazardous waste according to institutional and regulatory guidelines.
Q3: What are the general principles for the safe disposal of this compound waste?
A3: The primary principle is to convert the soluble this compound into a more stable and insoluble form, typically an oxide or hydroxide (B78521). This process, known as chemical stabilization or precipitation, reduces the leachability of antimony. The treated solid waste must then be tested to ensure it meets the waste acceptance criteria for a designated hazardous waste landfill.
Q4: What is a Toxicity Characteristic Leaching Procedure (TCLP) test, and why is it necessary?
A4: The Toxicity Characteristic Leaching Procedure (TCLP) is a laboratory test designed to simulate the leaching of waste in a landfill.[3][4][5] It determines the mobility of contaminants present in the waste.[5] Regulatory agencies like the U.S. Environmental Protection Agency (EPA) use TCLP results to classify waste as hazardous or non-hazardous.[3] For treated antimony waste, a TCLP test is necessary to demonstrate that the concentration of leachable antimony is below the regulatory limits for landfill disposal.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete precipitation of antimony during treatment. | Incorrect pH of the solution. | The pH is a critical factor for the precipitation of antimony compounds.[7] Use a calibrated pH meter to monitor and adjust the pH of the waste solution carefully. The optimal pH for antimony hydroxide precipitation is typically in the neutral to slightly alkaline range. |
| Insufficient mixing or reaction time. | Ensure the solution is continuously stirred during the addition of reagents and for a sufficient period afterward to allow for complete reaction and precipitation. | |
| The treated antimony waste fails the TCLP test. | The chosen treatment method is not effective enough. | Re-evaluate the treatment protocol. It may be necessary to adjust the pH, increase the reagent concentration, or consider an alternative precipitation agent. |
| The precipitate was not washed sufficiently. | Thoroughly wash the filtered precipitate with deionized water to remove any soluble, unreacted antimony compounds. | |
| The final solid waste volume is too large. | Excessive use of precipitating agents. | Optimize the amount of precipitating agent used. A stoichiometric or slight excess is often sufficient. Excessive amounts can increase the final waste volume and cost. |
Data Presentation
Table 1: Landfill Acceptance Criteria for Antimony
The following table provides examples of leaching limit values for antimony in waste acceptable at different types of landfills, based on European Council Decision 2003/33/EC.[8]
| Landfill Type | Parameter | Leaching Limit Value (mg/kg) |
| Inert Waste | Antimony (Sb) | 0.06 |
| Stable non-reactive / non-hazardous | Antimony (Sb) | 0.7 |
| Hazardous Waste | Antimony (Sb) | 5 |
Table 2: Leaching of Antimony from Various Waste Materials (for context)
This table shows the leaching potential of antimony from different sources, highlighting the importance of treatment.
| Waste Source | Leaching Conditions | Antimony Leached | Reference |
| Antimony Mining Waste Rocks | Dynamic Soaking (low pH) | Increased dissolution and precipitation | [1] |
| Municipal Solid Waste Incineration (MSWI) Bottom Ash | pH-dependent | Maximum leaching around pH 8 | [9] |
| Antimony Smelting Slag | TCLP | Significantly exceeded acceptable limits | [6] |
| Antimony Ore Tailings | Simulated Rainfall | 42.508 mg from 500 g tailings | [10] |
Experimental Protocols
Protocol 1: Chemical Precipitation of this compound Waste via Hydrolysis
This protocol describes a method to convert soluble this compound into insoluble antimony(III) oxide. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (1 M)
-
Deionized water
-
pH meter
-
Beakers
-
Stir plate and stir bar
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
Dilution: Dilute the this compound waste solution with deionized water in a beaker to a concentration that is safe and easy to handle (e.g., 1-5% this compound).
-
pH Adjustment: Place the beaker on a stir plate and begin stirring. Slowly add the 1 M NaOH solution dropwise to the this compound solution.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Precipitation: Continue adding NaOH until the pH of the solution reaches a neutral to slightly alkaline range (pH 7-8). A white precipitate of antimony(III) hydroxide/oxide will form.
-
Digestion: Continue stirring the mixture for at least one hour to allow the precipitate to fully form and age.
-
Filtration: Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities.
-
Drying: Carefully transfer the solid precipitate to a watch glass or evaporating dish and dry it in an oven at a low temperature (e.g., 105 °C) until a constant weight is achieved. The dried solid is primarily antimony(III) oxide.
-
Waste Collection: Collect the dried, treated antimony oxide powder in a clearly labeled, sealed container for hazardous waste.
-
Verification: The treated solid waste should be analyzed via a TCLP test by an accredited laboratory to ensure it meets landfill acceptance criteria before final disposal.
Mandatory Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Logical relationship of chemical treatment for this compound.
References
- 1. pjoes.com [pjoes.com]
- 2. antimony.com [antimony.com]
- 3. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2018195642A1 - Direct oxalate precipitation for rare earth elements recovery - Google Patents [patents.google.com]
- 8. alsglobal.se [alsglobal.se]
- 9. diva-portal.org [diva-portal.org]
- 10. pjoes.com [pjoes.com]
Technical Support Center: Mitigating Toxicity of Antimony Compounds in the Laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antimony compounds.
Quick Links
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Frequently Asked Questions (FAQs)
A list of common questions regarding the handling and mitigation of antimony compound toxicity in a laboratory setting.
| Question | Answer |
| What are the primary routes of exposure to antimony compounds in a lab? | The primary routes of exposure are inhalation of dust or aerosols, ingestion, and skin or eye contact.[1] |
| What are the initial signs of acute exposure to antimony compounds? | Symptoms of acute exposure can include irritation of the eyes, skin, nose, throat, and mouth, as well as coughing, dizziness, headache, nausea, vomiting, diarrhea, and stomach cramps.[1] |
| Are there specific personal protective equipment (PPE) recommendations for handling antimony compounds? | Yes. It is recommended to use chemical safety goggles or a face shield, impermeable gloves (such as neoprene or natural rubber), and a lab coat. For procedures that may generate dust, a NIOSH-approved respirator is necessary.[2] |
| How should I store antimony compounds? | Store them in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[2] |
| What are the long-term health effects of chronic exposure to antimony? | Chronic exposure can lead to pneumoconiosis, chronic bronchitis, emphysema, and cardiovascular effects. Antimony trioxide is also classified as a possible human carcinogen (IARC Group 2B).[2] |
| How do I dispose of antimony-contaminated waste? | Antimony compounds are generally considered hazardous waste.[1] All contaminated materials, including gloves, paper towels, and solutions, should be collected in sealed, properly labeled containers for hazardous waste disposal according to local, state, and federal regulations.[3][4][5] Do not dispose of antimony waste down the drain.[5] |
Troubleshooting Guides
This section provides practical solutions to specific problems that may arise during experiments involving antimony compounds.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results in cell viability assays (e.g., MTT assay). | 1. Direct reduction of the assay reagent (e.g., MTT) by the antimony compound.[6] 2. Interference from media components like phenol (B47542) red or serum. 3. Incomplete dissolution of formazan (B1609692) crystals.[1] 4. Changes in cellular metabolism not related to viability.[6] | 1. Control for direct reduction: Run a cell-free control with your antimony compound and the assay reagent to see if a color change occurs. If it does, consider an alternative viability assay (e.g., LDH assay).[1] 2. Optimize media: Use phenol red-free media and consider reducing or removing serum during the assay incubation. 3. Ensure complete dissolution: After adding the solubilization solvent (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes. Visually inspect for complete dissolution of crystals. 4. Corroborate with another assay: Use a different cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay), to confirm your results.[1] |
| A precipitate has formed in my antimony stock solution. | 1. Hydrolysis: Some antimony compounds, like antimony trichloride, are sensitive to moisture and can hydrolyze to form insoluble oxychlorides.[7][8] 2. Low solubility: The concentration of the compound may have exceeded its solubility in the chosen solvent. 3. pH changes: The pH of the solution may have shifted, causing the compound to precipitate. | 1. For hydrolyzed solutions: If using a water-sensitive compound like SbCl₃, prepare fresh solutions in an acidic solvent (e.g., dilute HCl) to prevent hydrolysis.[8] Do not use a solution with a precipitate for experiments. 2. Check solubility: Refer to solubility data for your specific antimony compound and solvent. You may need to prepare a more dilute stock solution or use a different solvent. 3. Verify pH: Check the pH of your stock solution and adjust if necessary, keeping in mind the stability of your compound at different pH values. |
| I suspect my cell culture or experimental solution is contaminated with antimony. | Accidental introduction of an antimony compound into a solution. | 1. Isolate and label: Immediately isolate the suspected contaminated material and label it clearly. 2. Chelation/Removal: For valuable solutions, consider a laboratory-scale chelation or coagulation procedure to remove the antimony. (See Experimental Protocols for a general method). 3. Verify removal: If possible, use analytical methods like ICP-MS to confirm the removal of antimony before using the solution. 4. Dispose of waste: Dispose of all materials used in the decontamination process as hazardous waste. |
| My fluorescence-based assay is giving inconsistent readings. | Antimony compounds can potentially interfere with fluorescence-based assays by quenching the fluorescent signal or through light scattering if a precipitate is present.[9] | 1. Run controls: Include controls with the antimony compound alone (no cells or other reagents) to measure its intrinsic fluorescence or quenching properties at the assay's excitation and emission wavelengths. 2. Use a different fluorophore: If interference is observed, consider using a fluorophore with a different excitation/emission spectrum. Red-shifted fluorescent probes are often less prone to interference.[9] 3. Check for precipitation: Visually inspect the wells for any precipitate that could cause light scattering. |
Quantitative Data Summary
This section provides quantitative toxicological and solubility data for common antimony compounds.
Toxicological Data: LD₅₀ and IC₅₀ Values
| Compound | Organism/Cell Line | Route | LD₅₀ / IC₅₀ | Reference |
| Antimony (metal powder) | Rat | Oral | 7,000 mg/kg | [10] |
| Antimony Trichloride | Rat | Oral | 525 mg/kg | [11] |
| Antimony Trioxide | Rat | Oral | >20,000 mg/kg | [8] |
| Antimony Potassium Tartrate | Rat | Oral | 115 mg/kg | [8] |
| Antimony Compound 1 | HCT116 (Colon Cancer) | In vitro | 22.4 µM | [12] |
| Antimony Compound 2 | HCT116 (Colon Cancer) | In vitro | 0.34 µM | [12] |
| Antimony Compounds (various) | TK-10 (Renal Cancer) | In vitro | 0.62 - 7.72 µM | [13][14] |
| Antimony Compounds (various) | UACC-62 (Melanoma) | In vitro | 0.62 - 7.72 µM | [13][14] |
| Antimony Compounds (various) | MCF-7 (Breast Cancer) | In vitro | 0.62 - 7.72 µM | [13][14] |
Solubility of Common Antimony Compounds
| Compound | Solvent | Solubility | Reference |
| Antimony Trichloride | Water (25°C) | 985.1 g/100 mL (hydrolyzes) | [2] |
| Ethanol | Soluble | [3][15] | |
| Acetone, Benzene, Chloroform | Soluble | [3][16] | |
| Antimony Potassium Tartrate | Water (cold) | 8.3 g/100 mL | [17] |
| Water (hot) | 33.3 g/100 mL | [17] | |
| Glycerol | 6.7 g/100 mL | [17] | |
| Alcohol | Insoluble | [17][18] | |
| Antimony Trioxide | Water | Very slightly soluble | [19] |
| Organic Solvents | Insoluble | [20] |
Experimental Protocols
Detailed methodologies for key experiments related to assessing and mitigating antimony toxicity.
Protocol 1: MTT Assay for Assessing Antimony Compound Cytotoxicity
This protocol is adapted for testing the cytotoxicity of metal-based compounds and includes specific considerations for antimony.[12][15][16][21]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phenol red-free cell culture medium
-
Antimony compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the antimony compound in phenol red-free medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the antimony compound.
-
Include a "vehicle control" (medium with the solvent used to dissolve the antimony compound) and a "no-treatment control" (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell-Free Control (Crucial for Antimony):
-
In separate wells without cells, add the same concentrations of the antimony compound to phenol red-free medium. This will test for direct reduction of MTT by the compound.[1]
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well (including cell-free controls).
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. For adherent cells, aspirate gently. For suspension cells, centrifuge the plate and then aspirate.
-
Add 100-150 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the cell-free control from the corresponding treated wells to correct for any direct MTT reduction.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Plot the percentage of cell viability against the concentration of the antimony compound to determine the IC₅₀ value.
-
Protocol 2: Laboratory-Scale Removal of Antimony from Aqueous Solutions
This protocol provides a general procedure for removing antimony from a contaminated laboratory solution (e.g., buffer, cell culture medium) using coagulation with a ferric salt.[22][23]
Materials:
-
Antimony-contaminated solution
-
Ferric chloride (FeCl₃) stock solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M and 0.1 M) for pH adjustment
-
Hydrochloric acid (HCl) solution (e.g., 1 M and 0.1 M) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Centrifuge and centrifuge tubes
-
0.45 µm syringe filters
Procedure:
-
Initial pH Adjustment:
-
Place the contaminated solution in a beaker with a stir bar on a stir plate.
-
Measure the initial pH.
-
Adjust the pH of the solution to between 6.0 and 7.0 using NaOH or HCl. This is the optimal pH range for antimony removal by ferric coagulation.[23]
-
-
Coagulant Addition:
-
While stirring, add the ferric chloride stock solution to the contaminated solution. A typical starting dose is 10-20 mg Fe/L.
-
-
Rapid Mixing:
-
Immediately after adding the coagulant, stir the solution vigorously for 1-2 minutes to ensure rapid and uniform dispersion of the ferric chloride.
-
-
Slow Mixing (Flocculation):
-
Reduce the stirring speed to a gentle mix (e.g., 20-40 rpm) to promote the formation of flocs (precipitates of hydrous ferric oxide with adsorbed antimony).
-
Continue slow mixing for 20-30 minutes.
-
-
Sedimentation:
-
Turn off the stirrer and allow the flocs to settle for at least 30-60 minutes.
-
-
Separation:
-
Carefully decant or pipette the supernatant (the cleared liquid) without disturbing the settled precipitate.
-
For complete removal of fine particles, centrifuge the supernatant and then filter it through a 0.45 µm syringe filter.
-
-
Waste Disposal:
-
Collect the precipitate (sludge) and any contaminated materials (e.g., pipette tips, centrifuge tubes) and dispose of them as hazardous antimony-containing waste.
-
Signaling Pathways
Diagrams of key signaling pathways affected by antimony toxicity.
Antimony-Induced Oxidative Stress
Antimony compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This can trigger downstream signaling pathways that result in apoptosis or other toxic effects.[23][24][25]
Antimony's Effect on the Wnt/β-catenin Signaling Pathway
Studies have shown that antimony can inhibit the Akt/Wnt/β-catenin signaling pathway, which is crucial for cell survival and proliferation. This inhibition can lead to apoptosis.[26][27][28]
Safe Handling and Disposal
A summary of best practices for the safe handling and disposal of antimony compounds in the laboratory.
Safe Handling Checklist
-
Engineering Controls: Always handle antimony compounds, especially powders, in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene:
-
Wash hands thoroughly with soap and water after handling antimony compounds, before leaving the lab, and before eating, drinking, or smoking.
-
Do not store or consume food or beverages in areas where antimony compounds are handled.
-
-
Spill Preparedness:
-
Know the location of the nearest safety shower and eyewash station.[3]
-
Have a chemical spill kit readily available that is appropriate for solid and liquid spills.
-
Emergency Spill Procedures
In the event of a spill of an antimony compound, follow these steps:
-
Evacuate and Alert:
-
Immediately alert others in the area and evacuate the immediate vicinity of the spill.[29]
-
If the spill is large, volatile, or in a poorly ventilated area, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Assess the Hazard:
-
If trained and it is safe to do so, assess the extent of the spill. For large or highly hazardous spills (e.g., antimony trichloride), do not attempt to clean it up yourself.[7]
-
-
Clean-up (for small, manageable spills):
-
Don the appropriate PPE, including respiratory protection if dealing with a powder.[30]
-
For solid spills: Gently cover the spill with a moist paper towel or use a HEPA-filtered vacuum to avoid generating dust. Do not dry sweep.[21] Place the material in a sealed, labeled container for hazardous waste.
-
For liquid spills: Contain the spill with absorbent material from your spill kit.[11] Work from the outside of the spill inwards. Place the used absorbent material in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.[3]
-
-
Reporting: Report all spills to your lab supervisor and your institution's EHS department.[30]
Waste Disposal
-
Classification: All antimony compounds and materials contaminated with them (e.g., gloves, wipes, pipette tips, glassware) must be treated as hazardous waste.[1][31]
-
Collection:
-
Collect solid and liquid waste in separate, clearly labeled, leak-proof containers.
-
Ensure containers are compatible with the waste (e.g., do not store acidic waste in a metal container).
-
Keep waste containers closed except when adding waste.[4]
-
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name of the antimony compound(s).
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not pour any antimony-containing waste down the sink or dispose of it in the regular trash.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. research.uga.edu [research.uga.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. Antimony Potassium Tartrate | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Antimony compounds - IDLH | NIOSH | CDC [cdc.gov]
- 9. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. Antimony Trichloride Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. youtube.com [youtube.com]
- 13. Antimony Potassium Tartrate [drugfuture.com]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sciencemadness Discussion Board - Preparation of Potassium Antimony Tartrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Appendix A: Datasheet for the 11 metals, Danish Environmental Protection Agency [www2.mst.dk]
- 19. cot.food.gov.uk [cot.food.gov.uk]
- 20. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Effects of Antimony on Reactive Oxygen and Nitrogen Species (ROS and RNS) and Antioxidant Mechanisms in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Akt inhibition-dependent downregulation of the Wnt/β-Catenin Signaling pathway contributes to antimony-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Environmental Exposure to Heavy Metals Contributes to Diseases Via Deregulated Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lobachemie.com [lobachemie.com]
- 30. CN104892677A - Synthesis method of pharmaceutical-grade potassium antimony tartrate - Google Patents [patents.google.com]
- 31. antimony.com [antimony.com]
Validation & Comparative
A Comparative Guide to Characterization Techniques for Antimony Oxalate Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of antimony oxalate (B1200264), a critical parameter in its various applications, including as a catalyst and in pharmaceuticals, necessitates rigorous analytical characterization. This guide provides a comparative overview of key analytical techniques for determining the purity of antimony oxalate, complete with experimental protocols and data interpretation.
Comparison of Key Purity Determination Techniques
The selection of an appropriate analytical method for assessing this compound purity depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the primary techniques and their key characteristics.
| Technique | Principle of Detection | Information Provided | Advantages | Limitations |
| Permanganate (B83412) Titration | Redox reaction between oxalate ions and potassium permanganate. | Quantitative determination of oxalate content, and thereby the purity of this compound. | High accuracy and precision, low cost, established methodology. | Not suitable for detecting non-redox active impurities, can be influenced by other reducing agents present in the sample. |
| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | Measurement of mass loss and heat flow as a function of temperature. | Thermal stability, decomposition pattern, and presence of volatile or thermally labile impurities. | Provides information on both organic and inorganic volatile impurities, relatively fast analysis. | May not detect thermally stable impurities, requires careful interpretation of complex decomposition profiles. |
| X-Ray Diffraction (XRD) | Diffraction of X-rays by the crystalline structure of the material. | Identification of crystalline phases, determination of phase purity, and quantification of crystalline impurities. | Highly specific for crystalline materials, can provide quantitative information on impurity content through Rietveld refinement. | Not suitable for amorphous impurities, sensitivity may be limited for low concentrations of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, qualitative detection of organic and some inorganic impurities. | Fast, non-destructive, provides structural information about impurities. | Primarily qualitative, quantification can be challenging, spectral overlap can complicate interpretation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific samples and instrumentation.
Permanganate Titration for Oxalate Content
This method determines the purity of this compound by quantifying the oxalate content through a redox titration with a standardized potassium permanganate solution.
Materials:
-
This compound sample
-
Potassium permanganate (KMnO4), analytical grade
-
Sodium oxalate (Na2C2O4), primary standard grade
-
Sulfuric acid (H2SO4), concentrated
-
Deionized water
-
Burette, pipette, conical flasks, heating plate
Procedure:
-
Preparation of 0.1 N Potassium Permanganate Solution: Dissolve approximately 3.2 g of KMnO4 in 1 liter of deionized water. Boil the solution for 1 hour, let it stand for 24 hours, and then filter it through a sintered glass funnel.
-
Standardization of KMnO4 Solution:
-
Accurately weigh about 0.25 g of dried sodium oxalate into a conical flask.
-
Add 200 mL of 1 M H2SO4.
-
Heat the solution to 80-90°C.
-
Titrate the hot solution with the KMnO4 solution from the burette until a faint, persistent pink color is observed.
-
Calculate the normality of the KMnO4 solution.
-
-
Titration of this compound:
-
Accurately weigh about 0.5 g of the this compound sample into a conical flask.
-
Add 200 mL of 1 M H2SO4.
-
Heat the solution to 80-90°C.
-
Titrate with the standardized KMnO4 solution to a persistent pink endpoint.
-
-
Calculation of Purity:
-
Calculate the percentage of oxalate in the sample using the volume and normality of the KMnO4 solution.
-
Determine the purity of this compound based on the theoretical oxalate content.
-
Thermal Analysis (TGA/DSC)
Thermal analysis provides information on the thermal stability and decomposition profile of this compound, which can indicate the presence of impurities.
Instrument Parameters (Illustrative):
-
Instrument: Simultaneous TGA/DSC analyzer
-
Sample Weight: 5-10 mg
-
Crucible: Alumina
-
Temperature Range: 30°C to 600°C
-
Heating Rate: 10°C/min
-
Atmosphere: Nitrogen, 50 mL/min
Procedure:
-
Accurately weigh the this compound sample into the TGA crucible.
-
Place the crucible in the TGA furnace.
-
Run the analysis using the specified parameters.
-
Analyze the resulting TGA (mass loss vs. temperature) and DSC (heat flow vs. temperature) curves.
Data Interpretation:
-
Pure this compound: A pure, anhydrous sample is expected to show a distinct, single-step decomposition.
-
Impurities: The presence of volatile impurities (e.g., water, residual solvents) will result in an initial mass loss at lower temperatures. Other impurities may alter the decomposition temperature or introduce additional decomposition steps.
Illustrative TGA/DSC Data for a Metal Oxalate (Calcium Oxalate Monohydrate as an example):
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Reaction |
| Dehydration | 100 - 250 | ~12.3 | CaC₂O₄·H₂O → CaC₂O₄ + H₂O |
| Decomposition to Carbonate | 400 - 500 | ~19.2 | CaC₂O₄ → CaCO₃ + CO |
| Decomposition to Oxide | 650 - 800 | ~30.1 | CaCO₃ → CaO + CO₂ |
Note: The decomposition profile of this compound will differ but will similarly show characteristic mass loss steps corresponding to its decomposition pathway.
X-Ray Diffraction (XRD)
XRD is used to identify the crystalline phases present in the this compound sample and to quantify any crystalline impurities.
Instrument Parameters (Illustrative):
-
Instrument: Powder X-ray diffractometer
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 10° to 80°
-
Step Size: 0.02°
-
Scan Speed: 2°/min
Procedure:
-
Grind the this compound sample to a fine powder.
-
Mount the powder on a sample holder.
-
Acquire the XRD pattern using the specified instrument parameters.
-
Compare the obtained diffraction pattern with standard reference patterns for this compound and potential impurities.
-
For quantitative analysis, perform Rietveld refinement of the XRD data. This method models the entire diffraction pattern to determine the weight fraction of each crystalline phase.[1][2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups and detecting impurities in this compound.
Instrument Parameters (Illustrative):
-
Instrument: FTIR spectrometer with an ATR accessory
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Procedure:
-
Place a small amount of the powdered this compound sample on the ATR crystal.
-
Record the FTIR spectrum.
-
Identify the characteristic absorption bands for this compound and compare the spectrum with that of a high-purity reference standard.
Data Interpretation:
-
Characteristic Bands for Metal Oxalates:
-
~1600-1700 cm⁻¹: Asymmetric C=O stretching
-
~1300-1400 cm⁻¹: Symmetric C-O stretching
-
~800 cm⁻¹: O-C=O bending
-
-
Impurities: The presence of impurities will introduce additional absorption bands in the spectrum. For example, a broad band around 3400 cm⁻¹ would indicate the presence of water.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process for determining the purity of this compound.
Caption: Workflow for this compound Purity Analysis.
Caption: Decision Tree for Selecting an Analytical Technique.
References
A Comparative Guide to Antimony Precursors: Antimony Oxalate in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate precursor is a critical step in the synthesis of antimony-containing compounds. This guide provides an objective comparison of antimony oxalate (B1200264) with other common antimony precursors, namely antimony(III) acetate (B1210297), antimony(III) chloride, antimony(III) oxide, and antimony potassium tartrate. The following sections detail their performance characteristics, supported by experimental data and protocols, to aid in making an informed decision for your research and development needs.
Performance Comparison of Antimony Precursors
The choice of an antimony precursor is often dictated by the specific application, desired purity, solubility requirements, and thermal stability. This section provides a comparative overview of key performance indicators for antimony oxalate and its alternatives.
Physicochemical Properties
A summary of the key physical and chemical properties of the compared antimony precursors is presented in Table 1. This data is crucial for understanding the behavior of each precursor under various experimental conditions.
| Property | This compound | Antimony(III) Acetate | Antimony(III) Chloride | Antimony(III) Oxide | Antimony Potassium Tartrate |
| Formula | Sb₂(C₂O₄)₃ | Sb(CH₃COO)₃[1] | SbCl₃ | Sb₂O₃[2] | K₂Sb₂(C₄H₂O₆)₂·3H₂O[3] |
| Molecular Weight | 507.57 g/mol | 298.89 g/mol | 228.11 g/mol | 291.52 g/mol | 667.87 g/mol |
| Appearance | White powder | White powder[1] | Colorless solid[4] | White powder | Colorless crystals or white powder[3][5] |
| Melting Point | Decomposes | 126-131 °C[6] | 73.4 °C | 655 °C[7] | Decomposes |
| Solubility in Water | Insoluble | Moderately soluble[1] | 601.1 g/100 mL (0 °C)[4] | 3.3 x 10⁻⁴ g/100 mL (22.2 °C)[7] | 8.3 g/100 mL (25 °C) |
| Purity (Typical Commercial) | Varies | up to 99.99%[6] | ≥99% | 99.2-99.5%[2] | ≥99.0% |
Application-Specific Performance
The performance of antimony precursors is highly dependent on the intended application. Key areas where these compounds are utilized include catalysis and the synthesis of flame retardants.
Catalysis in Polyester (B1180765) Synthesis:
Antimony compounds are widely used as catalysts in the production of polyethylene (B3416737) terephthalate (B1205515) (PET).[8][9] Antimony acetate and antimony trioxide are the most common choices in industrial settings.
-
Antimony Acetate: Known for its high catalytic activity and good solubility in ethylene (B1197577) glycol, the primary diol used in PET synthesis.[10] This ensures a homogeneous distribution of the catalyst in the reaction mixture.
-
Antimony Trioxide: While also a highly effective catalyst, it has lower solubility in ethylene glycol compared to antimony acetate.[10] However, studies have shown that in some cases, antimony trioxide can lead to a higher molecular weight polymer compared to antimony acetate under similar conditions.[11]
-
This compound: While not as commonly used as the acetate or oxide, its thermal decomposition to antimony oxide at relatively low temperatures could be advantageous in certain catalytic processes, allowing for the in situ formation of the active catalytic species.
A study comparing antimony oxide and antimony acetate in the synthesis of poly(ethylene furanoate) (PEF), a bio-based polyester, found that antimony trioxide resulted in a polymer with a higher molecular weight and, consequently, higher glass transition (Tg) and melting (Tm) temperatures.[11] This suggests a superior catalytic performance of antimony trioxide in that specific system.[11]
Flame Retardants:
Antimony trioxide is a well-established synergistic flame retardant, used in conjunction with halogenated compounds in various polymers.[12][13][14] It reacts with the halogenated flame retardant upon heating to form antimony trihalides, which act as radical traps in the gas phase, inhibiting combustion.
-
Antimony Trioxide: The industry standard due to its high efficacy. Commercial grades typically have a purity of 99.2-99.5%.[2]
-
This compound: Can serve as a precursor to antimony trioxide. Its decomposition at elevated temperatures can generate finely dispersed antimony oxide particles, which could enhance its flame-retardant efficiency.
When used in a polypropylene (B1209903) (PP) resin matrix with an intumescent system, the addition of 2 wt% of antimony trioxide can increase the limiting oxygen index (LOI) from 27.8% to 36.6% and achieve a UL-94 V-0 rating.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of antimony precursors. This section provides methodologies for the preparation of this compound and other key antimony compounds.
Synthesis of Antimony Precursors
The following diagram illustrates a generalized workflow for the synthesis of various antimony precursors from a common starting material, antimony trioxide.
Caption: General synthesis routes for antimony precursors.
Protocol 1: Synthesis of this compound
-
Materials: Antimony(III) oxide (Sb₂O₃), Oxalic acid dihydrate (H₂C₂O₄·2H₂O), Deionized water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add a stoichiometric amount of antimony(III) oxide and oxalic acid dihydrate in deionized water.
-
Heat the mixture to reflux with constant stirring for 2-3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the white precipitate of this compound by filtration.
-
Wash the product with deionized water and then with ethanol.
-
Dry the product in a vacuum oven at 80 °C.
-
Protocol 2: Synthesis of Antimony(III) Acetate
-
Materials: Antimony(III) oxide (Sb₂O₃), Acetic anhydride ((CH₃CO)₂O), Glacial acetic acid (CH₃COOH).
-
Procedure:
-
Gently reflux 10 g of antimony(III) oxide with 35 ml of acetic anhydride for approximately 2 hours until the solid dissolves.[15]
-
While the solution is still hot, dilute it with 25 ml of glacial acetic acid.[15]
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration. The product is moisture-sensitive and should be handled accordingly.[15]
-
A yield of over 75% can be expected.[15]
-
Protocol 3: Synthesis of Antimony Potassium Tartrate
-
Materials: Antimony trioxide (Sb₂O₃), Potassium hydrogen tartrate (KHC₄H₄O₆), Deionized water.
-
Procedure:
-
Mix 5 g of antimony trioxide and 5 g of potassium hydrogen tartrate in a flask with 30 ml of deionized water.[5]
-
Boil the mixture under reflux for 15 minutes.[5]
-
Filter the hot solution to remove any unreacted solids.[5]
-
Allow the filtrate to cool to room temperature to crystallize the product.[5]
-
Collect the colorless crystals of antimony potassium tartrate by filtration and dry them. A yield of approximately 5 g is expected.[5]
-
Evaluation of Catalytic Activity in Polyesterification
This protocol provides a general method for comparing the catalytic activity of different antimony precursors in a laboratory-scale polyesterification reaction.
Caption: Experimental workflow for catalyst evaluation.
Protocol 4: Comparative Evaluation of Catalytic Activity
-
Materials: Terephthalic acid (TPA), Ethylene glycol (EG), Antimony precursor to be tested (e.g., this compound, antimony acetate, antimony trioxide).
-
Procedure:
-
Charge the polymerization reactor with TPA and EG in a molar ratio of 1:1.2.
-
Add the antimony precursor at a specific concentration (e.g., 200-300 ppm based on the weight of TPA).
-
Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, typically at 240-260 °C, while removing the water produced.
-
After the esterification is complete (as indicated by the amount of water collected), apply a vacuum and increase the temperature to 270-280 °C to start the polycondensation reaction.
-
Monitor the reaction progress by measuring the torque of the stirrer, which correlates with the melt viscosity and polymer molecular weight.
-
Once the desired viscosity is reached, stop the reaction and extrude the polymer.
-
Analysis: Characterize the resulting polymer for:
-
Intrinsic Viscosity (IV): To determine the molecular weight.
-
Molecular Weight Distribution (MWD): Using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Color: Using a colorimeter to assess the yellowness of the polymer.
-
-
Conclusion
The selection of an appropriate antimony precursor is a multifaceted decision that depends on the specific requirements of the intended application.
-
This compound presents an interesting option as a precursor that can generate antimony oxide in situ upon thermal decomposition. This could be beneficial for applications requiring highly dispersed catalytic or flame-retardant species. However, its insolubility in common solvents may limit its use in certain solution-based processes.
-
Antimony(III) Acetate is a strong candidate for catalysis, particularly in polyester synthesis, due to its high activity and good solubility in the reaction medium.
-
Antimony(III) Chloride is a versatile precursor for the synthesis of other antimony compounds but its hygroscopic nature and the release of HCl upon hydrolysis require careful handling.
-
Antimony(III) Oxide remains the benchmark for many applications, including flame retardancy and catalysis, owing to its proven performance and commercial availability.
-
Antimony Potassium Tartrate offers good water solubility, making it suitable for aqueous-based syntheses and certain biomedical applications.
By providing a clear comparison of their properties and detailed experimental protocols, this guide aims to empower researchers to select the most suitable antimony precursor for their specific needs, thereby accelerating innovation and discovery.
References
- 1. Antimony(III) acetate - Wikipedia [en.wikipedia.org]
- 2. web.mit.edu [web.mit.edu]
- 3. Potassium antimony tartrate - Sciencemadness Wiki [sciencemadness.org]
- 4. Table 4-2, Physical and Chemical Properties of Antimony and Compoundsa - Toxicological Profile for Antimony and Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 醋酸锑 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 7. Table 1-1, Physical and Chemical Properties for Antimony(III) Trioxide - Report on Carcinogens Monograph on Antimony Trioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. US3415860A - Preparation of antimony triacetate - Google Patents [patents.google.com]
- 9. Polyethylene Terephthalate (PET) Catalyst Market | Global Market Analysis Report - 2035 [factmr.com]
- 10. Antimony-Based Catalysts [um-material.com]
- 11. Investigation of the catalytic activity and reaction kinetic modeling of two antimony catalysts in the synthesis of poly(ethylene furanoate) - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC04254D [pubs.rsc.org]
- 12. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 13. nihonseiko.co.jp [nihonseiko.co.jp]
- 14. pubs.usgs.gov [pubs.usgs.gov]
- 15. DSpace [kb.osu.edu]
A Comparative Guide to the Crystal Structure Validation of Antimony Oxalate and its Alternatives in Material Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystal structure and thermal performance of antimony oxalate (B1200264), a compound of interest in various applications including catalysis and flame retardants. Its performance is evaluated against two common alternatives: aluminum hydroxide (B78521) and zinc borate (B1201080). The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for material selection and development.
Crystal Structure Validation: A Comparative Overview
The validation of a material's crystal structure is paramount in predicting its physical and chemical properties. For antimony oxalate and its alternatives, powder X-ray diffraction (PXRD) is the primary technique for structure elucidation and validation.
This compound Hydroxide (Sb(C₂O₄)OH)
The crystal structure of this compound hydroxide has been determined and refined using powder X-ray diffraction data and the Rietveld method.[1] It crystallizes in the orthorhombic space group Pnma.[1] The structure consists of pentagonal pyramidal Sb³⁺ cations, which are bridged by hydroxyl groups to form zigzag chains. These chains are further linked by oxalate anions, creating a three-dimensional framework.[1][2]
Key Crystallographic Data for this compound Hydroxide:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 5.82713(3) |
| b (Å) | 11.29448(10) |
| c (Å) | 6.31377(3) |
| Volume (ų) | 415.537(5) |
| Z | 4 |
Data sourced from Powder Diffraction.[1]
Alternatives to this compound:
While direct crystallographic comparisons for identical applications are scarce, understanding the structures of common alternatives is crucial for material design.
-
Aluminum Hydroxide (Al(OH)₃): Commonly known as alumina (B75360) trihydrate (ATH), it exists in several polymorphic forms, with gibbsite being the most stable. Gibbsite has a monoclinic crystal structure and its flame-retardant properties are attributed to its endothermic decomposition.
-
Zinc Borate (2ZnO·3B₂O₃·3.5H₂O): This compound is a versatile flame retardant and smoke suppressant. It has a complex crystal structure and its mechanism involves the release of water and the formation of a protective glassy layer upon heating.[3][4]
Performance Comparison: Thermal Stability
The performance of these materials, particularly in applications like flame retardants, is intrinsically linked to their thermal decomposition behavior. This is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Comparative Thermal Decomposition Data:
| Material | Decomposition Onset (°C) | Key Decomposition Products | Reference |
| This compound Hydroxide | ~291 (564 K) | Sb₂O₃, H₂O, CO₂, CO | [2] |
| Aluminum Hydroxide | ~220 | Al₂O₃, H₂O | |
| Zinc Borate (2ZnO·3B₂O₃·3.5H₂O) | ~290 | ZnO, B₂O₃, H₂O | [5] |
Note: The decomposition temperatures can vary depending on the heating rate and atmosphere. The data presented here is for comparative purposes and is sourced from different studies.
Experimental Protocols
1. Synthesis of this compound Hydroxide
A common method for the synthesis of this compound hydroxide involves the reaction of antimony(III) oxide with oxalic acid dihydrate.[1]
-
Procedure: A slurry of antimony(III) oxide (Sb₂O₃) and oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water is refluxed for several hours. After cooling, the resulting white solid product, Sb(C₂O₄)OH, is recovered by filtration, washed with deionized water, and dried.[1]
2. Powder X-ray Diffraction (PXRD) for Crystal Structure Validation
PXRD is a non-destructive analytical technique used to identify crystalline phases and determine their structure.
-
Sample Preparation: The crystalline powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Data Collection: A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis (Rietveld Refinement): The experimental diffraction pattern is compared to a calculated pattern based on a theoretical crystal structure model. The structural parameters (lattice parameters, atomic positions, etc.) are then refined using a least-squares method to minimize the difference between the observed and calculated patterns.
3. Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)
TGA and DSC are thermal analysis techniques used to measure changes in mass and heat flow, respectively, as a function of temperature.
-
Procedure: A small, accurately weighed sample is placed in a crucible. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument measures the change in sample mass, while the DSC measures the difference in heat flow between the sample and a reference. This allows for the determination of decomposition temperatures, mass loss, and endothermic/exothermic transitions.
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of a crystal structure, from synthesis to data analysis.
Caption: Workflow for Crystal Structure Validation.
References
A Comparative Guide to the Birefringence of Antimony(III) Fluoride Oxalate and α-BaB₂O₄
For researchers, scientists, and professionals in drug development, the selection of birefringent materials is a critical decision in the design and function of optical systems. This guide provides an objective comparison of the performance of a promising new material, Antimony(III) fluoride (B91410) oxalate (B1200264) (specifically, KSb₂C₂O₄F₅), with the well-established α-Barium Borate (B1201080) (α-BaB₂O₄). The following sections present a detailed analysis of their optical properties, supported by experimental data, to aid in material selection for various applications.
Executive Summary
Antimony(III) fluoride oxalate (KSb₂C₂O₄F₅) has emerged as a material with exceptionally high birefringence, reportedly exceeding that of the widely used α-BaB₂O₄ (α-BBO) in the visible spectrum.[1][2] While α-BBO offers a broad transparency range from the deep ultraviolet to the infrared, making it a versatile choice for a variety of applications, the significantly larger birefringence of KSb₂C₂O₄F₅ presents new possibilities for the miniaturization of polarizing optics and other polarization-dependent components. This guide will delve into the quantitative differences in their optical properties and provide an overview of the experimental methods used to characterize these materials.
Data Presentation: A Head-to-Head Comparison
The optical and physical properties of Antimony(III) fluoride oxalate and α-BaB₂O₄ are summarized in the tables below for easy comparison.
Table 1: Optical Properties
| Property | Antimony(III) Fluoride Oxalate (KSb₂C₂O₄F₅) | α-BaB₂O₄ |
| Birefringence (Δn) | 0.170 @ 546 nm[1][2] | -0.1242 @ 532 nm, -0.1205 @ 1064 nm |
| Refractive Indices | Wavelength-dependent; specific values not fully reported. nz is the maximum refractive index and nx is the minimum refractive index.[1] | nₑ = 1.5534, nₒ = 1.6776 @ 532 nm[3][4] nₑ = 1.5379, nₒ = 1.6579 @ 1064 nm[3] |
| Transparency Range | UV-Vis region (deduced from transmittance spectrum)[1] | 190 nm to 3500 nm[3][4][5][6] |
Table 2: Physical and Chemical Properties
| Property | Antimony(III) Fluoride Oxalate (KSb₂C₂O₄F₅) | α-BaB₂O₄ |
| Crystal System | Information not readily available | Trigonal, space group R3c[7] |
| Crystal Growth Method | Hydrothermal method[1] | Czochralski or Flux method |
| Thermal Stability | Data not available | Melting point: ~1095 °C[7] |
| Chemical Stability | Data not available | Low hygroscopicity[4] |
| Density | Data not available | 3.85 g/cm³[3][4][7] |
| Mohs Hardness | Data not available | 4.5[3][4] |
| Damage Threshold | Data not available | 1 GW/cm² @ 1064 nm, 0.5 GW/cm² @ 532 nm[3][4] |
Experimental Protocols
The characterization of the birefringent properties of these materials involves precise optical measurements. The following are detailed methodologies for key experiments.
Birefringence Measurement
Objective: To determine the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices (Δn = nₑ - nₒ).
Method 1: Polarimetry
-
Sample Preparation: A thin, polished plate of the crystal with a known thickness is prepared. The crystal is cut with a specific orientation relative to its optical axis.
-
Optical Setup: The crystal is placed between two crossed polarizers. A monochromatic light source is used to illuminate the sample.
-
Measurement: The intensity of the light transmitted through the second polarizer (analyzer) is measured as the crystal is rotated. The maximum and minimum transmitted intensities are recorded.
-
Calculation: The birefringence is calculated from the phase difference (retardation) introduced by the crystal, which is determined from the intensity modulation. The retardation (Γ) is related to the birefringence (Δn), the thickness of the crystal (d), and the wavelength of light (λ) by the equation: Γ = 2πΔnd/λ.
Method 2: Interferometry
-
Interferometer Setup: A Michelson or Mach-Zehnder interferometer is used. The crystal is placed in one arm of the interferometer.
-
Light Source: A polarized laser beam is split into two paths. One path passes through the crystal, and the other serves as a reference.
-
Measurement: The orientation of the crystal's optical axis is varied with respect to the polarization of the incident light. The interference pattern produced by the recombination of the two beams is recorded.
-
Analysis: The shift in the interference fringes for different crystal orientations allows for the precise determination of the phase difference between the ordinary and extraordinary rays, from which the birefringence can be calculated.
Transparency Range Measurement
Objective: To determine the range of wavelengths over which the material is transparent.
Method: UV-Vis-NIR Spectroscopy
-
Sample Preparation: A polished, parallel-faced sample of the crystal with a known thickness is prepared.
-
Spectrophotometer: The sample is placed in the beam path of a UV-Vis-NIR spectrophotometer.
-
Measurement: The transmittance and absorbance of the material are measured over a wide range of wavelengths (typically from the deep UV to the near-infrared).
-
Analysis: The transparency range is defined as the wavelength region where the material exhibits high transmittance and low absorbance.
Visualization of the Comparison Logic
The following diagram illustrates the logical workflow for comparing the birefringence of Antimony(III) fluoride oxalate and α-BaB₂O₄.
Caption: Comparison workflow for birefringent materials.
Conclusion
Antimony(III) fluoride oxalate (KSb₂C₂O₄F₅) demonstrates a significantly larger birefringence than α-BaB₂O₄, making it a highly attractive candidate for applications requiring strong polarization splitting in a compact form factor. However, α-BaB₂O₄ remains a robust and versatile material with a well-characterized, broad transparency range and established physical and chemical stability. The choice between these two materials will ultimately depend on the specific requirements of the application, with KSb₂C₂O₄F₅ being particularly promising for novel devices in the visible spectrum where high birefringence is paramount. Further research into the thermal and chemical stability, as well as the full spectral dependence of the refractive indices of Antimony(III) fluoride oxalate, is warranted to fully assess its potential in a wider range of optical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. An Antimony(III) Fluoride Oxalate with Large Birefringence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha_Barium_Borate [pmoptics.com]
- 4. Barium borate - Wikipedia [en.wikipedia.org]
- 5. α-BBO [rayseroptronics.com]
- 6. α-BBO - Alpha-Barium Borate-CASTECH INC. _A Leading Photonics Solutions Partner [castech.com]
- 7. Beta-Barium Borate (β-BaB2O4,BBO) [sintecoptronics.com]
First-Principles Insights into Antimony Oxalates: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the fundamental properties of materials at the atomic level is crucial. First-principles calculations, based on density functional theory (DFT), provide a powerful tool for predicting and analyzing the structural, electronic, and optical characteristics of novel compounds. This guide offers a comparative overview of the properties of various antimony oxalate (B1200264) compounds, derived from experimental data and first-principles calculations, to aid in the development of new materials and pharmaceuticals.
Structural and Electronic Properties: A Comparative Analysis
First-principles calculations have been instrumental in elucidating the properties of several antimony oxalate derivatives. The data presented below summarizes key structural and electronic parameters, offering a basis for comparison between different compounds and with experimentally determined values.
| Compound | Formula | Crystal System | Space Group | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Reference |
| This compound Hydroxide | Sb(C2O4)OH | Orthorhombic | Pnma | - | - | [1][2] |
| Ammonium Antimony Fluoride Oxalate Hydrate | NH4Sb(C2O4)F2·H2O | Monoclinic | P21/c | 2.968 (GGA) | 3.45 | [3] |
| Guanidinium Antimony Fluoride Oxalate Dihydrate | [C(NH2)3]3Sb(C2O4)2F2·2H2O | Triclinic | P-1 | 2.992 (GGA) | 3.29 | [3] |
| Ammonium Antimony Fluoride Oxalate Dihydrate | (NH4)4Sb2(C2O4)3F4·2H2O | Monoclinic | P21/c | 2.771 (GGA) | - | [3] |
Note: The calculated band gaps were obtained using the GGA (Generalized Gradient Approximation) functional, which is known to often underestimate experimental values[3].
Optical Properties: Birefringence in Focus
Certain this compound compounds have garnered interest for their potential as birefringent materials, which are crucial for modulating the polarization of light. First-principles calculations have been key to understanding the origin of this property.
| Compound | Formula | Calculated Birefringence (@546 nm) | Experimental Birefringence (@546 nm) | Reference |
| Ammonium Antimony Fluoride Oxalate Hydrate | NH4Sb(C2O4)F2·H2O | 0.381 | - | [3] |
| Guanidinium Antimony Fluoride Oxalate Dihydrate | [C(NH2)3]3Sb(C2O4)2F2·2H2O | 0.251 | - | [3] |
| Ammonium Antimony Fluoride Oxalate Dihydrate | (NH4)4Sb2(C2O4)3F4·2H2O | 0.066 | - | [3] |
| Potassium Antimony Fluoride Oxalate | KSb2C2O4F5 | - | 0.170 | [4] |
The large birefringence in these materials is attributed to the synergistic effect of the planar π-conjugated oxalate anions and the highly distorted polyhedra around the antimony cation, which possesses a stereochemically active lone pair of electrons[4][5].
Experimental and Computational Protocols
The following section details the typical methodologies employed in the first-principles calculations and experimental characterization of this compound compounds.
First-Principles Calculation Workflow
First-principles calculations for this compound properties are typically performed using Density Functional Theory (DFT). The general workflow is as follows:
-
Crystal Structure Input : The calculation begins with a known crystal structure, usually obtained from experimental X-ray or neutron diffraction data[1][2].
-
Structural Optimization : The atomic positions and lattice parameters are relaxed to find the minimum energy configuration.
-
Electronic Structure Calculation : The electronic band structure, density of states (DOS), and other electronic properties are calculated.
-
Optical Properties Calculation : Based on the electronic structure, optical properties such as the dielectric function and birefringence are determined.
Computational Details from Literature
-
Software : Quantum ESPRESSO, CASTEP, VASP are commonly used packages for such calculations.
-
Functionals : The Generalized Gradient Approximation (GGA) with functionals like PBE or PW91 is often employed for structural optimization and electronic property calculations[3]. For more accurate band gap calculations, hybrid functionals like B3LYP or HSE06 may be used. For vibrational properties, the B3LYP functional with a basis set like LanL2DZ has been reported[6].
-
Basis Sets : Plane-wave basis sets are typical for periodic systems. For molecular calculations, basis sets like LanL2DZ can be used[6].
-
Pseudopotentials : To simplify the calculation, core electrons are often treated using pseudopotentials.
Experimental Characterization
-
Synthesis : this compound compounds can be synthesized through methods like refluxing antimony(III) oxide in oxalic acid or by precipitation from a solution of SbCl3 in hydrochloric acid with the addition of oxalic acid[2].
-
Structural Analysis : X-ray diffraction (XRD) and neutron diffraction are used to determine the crystal structure, including lattice parameters, space group, and atomic positions[1][2].
-
Optical Measurements : UV-vis diffuse reflectance spectroscopy is used to measure the experimental band gap[3]. Birefringence can be measured using a polarizing microscope.
Signaling Pathways and Logical Relationships
The relationship between the structural features of antimony oxalates and their resulting optical properties can be visualized as follows:
References
- 1. Crystal structure of this compound hydroxide, Sb(C2O4)OH | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural chemistry of antimony(iii) oxalates with lone pairs: polyhedral distortion [SbO4F2], π-conjugation [C2O4], and birefringence tuning - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. An Antimony(III) Fluoride Oxalate with Large Birefringence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Antimony Oxalate Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the two primary methods for the synthesis of antimony oxalate (B1200264), identified in the literature as antimony oxalate hydroxide (B78521) (SbC₂O₄OH). The comparison focuses on the reaction of antimony(III) oxide with oxalic acid and the reaction of antimony(III) chloride with oxalic acid. This document presents experimental protocols, quantitative data where available, and visual representations of the synthesis workflows to aid researchers in selecting the most suitable method for their applications.
Executive Summary
The synthesis of this compound hydroxide can be effectively achieved through two main pathways: the reaction of antimony(III) oxide with oxalic acid and the precipitation from an antimony(III) chloride solution with oxalic acid.[1] Both methods yield the same end product, this compound hydroxide, which is a precursor for various antimony-containing compounds.[1] The choice between the two methods will likely depend on the availability and cost of the starting materials, desired purity, and scalability of the process. While detailed comparative studies on yield and purity are limited in the available literature, this guide consolidates the existing information to provide a clear comparison.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Method 1: From Antimony(III) Oxide | Method 2: From Antimony(III) Chloride |
| Starting Materials | Antimony(III) oxide (Sb₂O₃), Oxalic acid (H₂C₂O₄) | Antimony(III) chloride (SbCl₃), Oxalic acid (H₂C₂O₄), Hydrochloric acid (HCl) |
| Reaction Principle | Refluxing a suspension of antimony(III) oxide in an oxalic acid solution. | Precipitation reaction upon addition of oxalic acid to a solution of antimony(III) chloride in hydrochloric acid.[1] |
| Solvent | Water | Water, Hydrochloric acid |
| Product | This compound hydroxide (SbC₂O₄OH) | This compound hydroxide (SbC₂O₄OH)[1] |
| Reported Yield | Not specified in available literature. | Not specified in available literature. |
| Reported Purity | The product's composition has been established by various analytical techniques.[1] | The product is described as a colorless precipitate.[1] |
| Key Reaction Conditions | Refluxing temperature. | Typically carried out at room temperature. |
| Byproducts | None explicitly mentioned, likely unreacted starting materials. | Hydrochloric acid (in the filtrate). |
Experimental Protocols
Method 1: Synthesis from Antimony(III) Oxide
This method involves the direct reaction of antimony(III) oxide with oxalic acid in an aqueous solution.
Materials:
-
Freshly prepared antimony(III) oxide (Sb₂O₃)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
Procedure:
-
Suspend freshly prepared antimony(III) oxide in a solution of oxalic acid in deionized water.
-
Heat the mixture to reflux.
-
Maintain reflux for a sufficient period to allow the reaction to complete. The exact duration may require optimization.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with deionized water to remove any unreacted oxalic acid.
-
Dry the product, this compound hydroxide, under appropriate conditions (e.g., in a desiccator or a vacuum oven at a mild temperature).
Method 2: Synthesis from Antimony(III) Chloride
This method relies on the precipitation of this compound hydroxide from a solution of antimony(III) chloride.
Materials:
-
Antimony(III) chloride (SbCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
Procedure:
-
Prepare a solution of antimony(III) chloride by dissolving it in concentrated hydrochloric acid. This is necessary to prevent the hydrolysis of SbCl₃.
-
Slowly add a solution of oxalic acid in deionized water to the antimony(III) chloride solution with constant stirring.
-
A colorless precipitate of this compound hydroxide will form.
-
Allow the precipitation to complete.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water to remove residual hydrochloric acid and any unreacted starting materials.
-
Dry the final product, this compound hydroxide.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of this compound hydroxide from antimony(III) oxide.
References
Evaluating the Performance of Antimony Oxalate in Catalysis: A Comparative Guide
For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics, product yield, and purity. Antimony compounds have long been utilized as effective catalysts in various industrial processes, most notably in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). This guide provides a comparative analysis of antimony oxalate's catalytic performance, contextualized within the broader family of antimony-based catalysts and their alternatives.
While specific quantitative data for antimony oxalate (B1200264) is less prevalent in publicly available literature compared to antimony trioxide and antimony acetate (B1210297), its performance can be inferred from the general behavior of antimony catalysts in polymerization and esterification reactions. These catalysts are valued for their high activity, cost-effectiveness, and limited side reactions.[1][2]
Performance Comparison of Catalysts in Polyesterification
The primary application of antimony catalysts is in the polycondensation step of polyester (B1180765) synthesis. The catalyst's role is to accelerate the reaction rate, enabling the formation of high molecular weight polymers. The following table summarizes the comparative performance of antimony-based catalysts against common alternatives.
| Catalyst System | Typical Concentration | Advantages | Disadvantages | Key Performance Metrics (Illustrative) |
| Antimony-Based Catalysts | ||||
| Antimony Trioxide (Sb₂O₃) | 200-300 ppm[3] | High catalytic activity, cost-effective, low tendency for side reactions.[1][4] | Poor solubility in ethylene (B1197577) glycol, potential for grayish polymer color due to reduction to metallic antimony.[5] | High molecular weight polymer achieved, good thermal stability.[3][6] |
| Antimony Acetate (Sb(CH₃COO)₃) | 200-300 ppm[7] | Good solubility in ethylene glycol, high catalytic activity, often results in better polymer color than Sb₂O₃.[5] | Can be more expensive than antimony trioxide. | Faster reaction rates compared to Sb₂O₃ in some cases.[5] |
| This compound | N/A | Expected to have similar catalytic activity to other antimony (III) compounds. | Limited specific performance data available in the literature. | N/A |
| Alternative Catalysts | ||||
| Titanium-Based (e.g., Titanium Dioxide, Alkoxides) | 5-25 ppm[4][7] | Higher catalytic activity than antimony at lower concentrations, more environmentally friendly.[4][8] | Can cause polymer yellowing, may catalyze polymer degradation at high temperatures.[7] | Shorter reaction times compared to antimony catalysts.[4] |
| Germanium-Based (e.g., Germanium Dioxide) | 50-100 ppm | Produces polyesters with high clarity and brightness. | High cost, less earth-abundant than antimony or titanium. | Excellent polymer color and transparency. |
| Tin-Based (e.g., Tin Oxalate) | Variable | Can be used in combination with antimony catalysts to enhance performance.[9] | Can cause undesirable side reactions and polymer degradation.[2] | Synergistic effects on reaction time when combined with other catalysts.[10] |
Experimental Protocols
Below are generalized experimental protocols for key reactions involving antimony catalysts, based on common laboratory and industrial practices.
Protocol 1: Synthesis of Polyethylene Terephthalate (PET) via Melt Polycondensation
Objective: To synthesize PET from terephthalic acid (TPA) and ethylene glycol (EG) using an antimony catalyst.
Materials:
-
Terephthalic acid (TPA)
-
Ethylene glycol (EG)
-
Antimony trioxide (or other antimony catalyst) (200-300 ppm based on final polymer weight)
-
Phosphoric acid (stabilizer, optional)
Procedure:
-
Esterification:
-
A slurry of TPA and EG (molar ratio typically 1:1.1 to 1:1.5) is charged into a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.
-
The mixture is heated to approximately 240-260°C under a pressure of 3-4 bar.
-
Water, the byproduct of esterification, is continuously removed and collected.
-
The reaction is monitored until the formation of bis(2-hydroxyethyl) terephthalate (BHET) oligomers is complete, as indicated by the cessation of water distillation.
-
-
Polycondensation:
-
The antimony catalyst is introduced into the reactor containing the molten BHET oligomers.
-
The temperature is gradually raised to 270-290°C.
-
A vacuum is slowly applied to the system, reaching a final pressure of less than 1 mbar.
-
The removal of excess ethylene glycol under vacuum drives the polycondensation reaction, leading to an increase in the polymer's molecular weight and viscosity.
-
The reaction is continued until the desired intrinsic viscosity of the polymer is achieved, which is monitored by measuring the torque on the stirrer.
-
The molten PET is then extruded, cooled, and pelletized.[6][11]
-
Protocol 2: Transesterification of Diethyl Oxalate with Phenol (B47542)
Objective: To synthesize diphenyl oxalate (DPO) via transesterification, a reaction where antimony compounds can act as Lewis acid catalysts.
Materials:
-
Diethyl oxalate (DEO)
-
Phenol
-
Antimony compound (e.g., antimony pentoxide as a solid acid catalyst)
-
Solvent (e.g., toluene)
Procedure:
-
A mixture of diethyl oxalate, an excess of phenol, and the antimony catalyst is charged into a reaction flask equipped with a reflux condenser and a Dean-Stark trap.
-
The reaction mixture is heated to reflux (typically 180-200°C).
-
Ethanol, the byproduct of the transesterification, is removed by azeotropic distillation with the solvent to drive the reaction towards the product.
-
The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the catalyst is separated by filtration (if heterogeneous), and the product, diphenyl oxalate, is isolated by distillation or crystallization after removal of the solvent and excess phenol.[8][12]
Mandatory Visualizations
The following diagrams illustrate key aspects of antimony-catalyzed reactions.
Conclusion
Antimony-based catalysts, including this compound, play a significant role in industrial catalysis, particularly in polyester production. While antimony trioxide and acetate are more extensively documented, the fundamental catalytic mechanism is expected to be similar across these compounds. The choice of catalyst ultimately depends on a balance of factors including desired reaction kinetics, cost, and the final properties of the polymer. Alternatives like titanium and germanium offer advantages in terms of lower toxicity and improved polymer color, respectively, but often come with their own set of drawbacks such as higher cost or potential for side reactions. For researchers and drug development professionals, understanding these trade-offs is crucial for process optimization and the development of high-quality materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20080033084A1 - Catalyst Composition for Producing Polyethylene Terephthalate from Terephthalic Acid and Ethylene Glycol, and Process Therefore - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Investigation of the catalytic activity and reaction kinetic modeling of two antimony catalysts in the synthesis of poly(ethylene furanoate) - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC04254D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US20130184414A1 - Catalyst system and process for preparing of polyester resins, fibre, filaments and yarn using said catalyst system - Google Patents [patents.google.com]
- 10. US6372879B1 - Polyester polycondensation with catalyst and a catalyst enhancer - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Transesterification of diethyl oxalate with phenol over sol-gel MoO(3)/TiO(2) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Antimony Oxalate Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic techniques used to analyze antimony oxalate (B1200264) compounds. It is intended to assist researchers in selecting the appropriate analytical methods and in interpreting the resulting data. The information is presented in a structured format, including data tables, detailed experimental protocols, and workflow diagrams to facilitate understanding and application in a laboratory setting.
Introduction to the Spectroscopic Characterization of Antimony Oxalates
Antimony oxalate compounds are of significant interest due to their diverse applications, including as catalysts, in flame retardants, and potentially in pharmaceuticals. A thorough understanding of their molecular structure and bonding is crucial for the development and quality control of these materials. Spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating these structural features. This guide focuses on the practical application of these methods for the analysis of this compound compounds.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes both IR and Raman techniques, provides insights into the molecular vibrations of a compound. For antimony oxalates, these methods are particularly useful for identifying the coordination of the oxalate ligand to the antimony center and for characterizing the overall molecular structure.
Comparative Vibrational Data
The vibrational frequencies of the oxalate ligand are sensitive to the metal center to which it is coordinated. A comparison with other metal oxalates can, therefore, provide valuable information about the nature of the antimony-oxalate bond.
Table 1: Comparison of Key Infrared (IR) Absorption Bands for Various Metal Oxalates (cm⁻¹)
| Compound | νas(C=O) | νs(C-O) + ν(C-C) | δ(O-C=O) | ν(M-O) | Reference |
| Triphenylantimony (B1630391) Oxalate | ~1740, ~1655 | ~1360 | ~1200 | - | Inferred from text |
| Trimethylantimony (B1201520) Oxalate | (similar to triphenylthis compound) | (similar to triphenylthis compound) | (similar to triphenylthis compound) | - | Inferred from text |
| Iron(II) Oxalate Dihydrate | 1625 | 1360, 1316 | 798 | 492, 466 | [1] |
| Iron(III) Oxalate Tetrahydrate | 1675 | 1385, 1285 | 817 | 545 | [1] |
| Ammonium Oxalate Monohydrate | ~1624 | ~1402 | ~732 | - | [2] |
Table 2: Comparison of Key Raman Scattering Peaks for Various Metal Oxalates (cm⁻¹)
| Compound | νs(C-O) | ν(C-C) | δ(O-C=O) | ν(M-O) | Reference |
| Iron(II) Oxalate Dihydrate | 1469 | 914 | 825 | 531 | [1] |
| Calcium(II) Oxalate Monohydrate | 1464 | - | - | - | |
| Magnesium(II) Oxalate Dihydrate | 1473 | - | - | - | |
| Copper(II) Oxalate Hydrate | 1513 | 924 | 831 | 557 |
Experimental Protocols for Vibrational Spectroscopy
This is a common method for obtaining the IR spectrum of a solid sample.
Materials:
-
This compound compound (finely ground)
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.[3][4][5]
-
Agate mortar and pestle[5]
-
Pellet press with die set[6]
-
FTIR spectrometer
Procedure:
-
Sample Preparation: In a dry environment (e.g., a glove box for air-sensitive samples), grind 1-2 mg of the this compound compound to a fine powder using the agate mortar and pestle.[6]
-
Mixing: Add approximately 200-300 mg of dry KBr to the mortar.[3] Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained. The final concentration of the sample in KBr should be between 0.2% and 1%.[4]
-
Pellet Pressing: Transfer a small amount of the mixture to the pellet die. Assemble the die and apply pressure (typically 8-10 tons for a 13 mm die) for a few minutes to form a transparent or translucent pellet.[3][6] A vacuum die can be used to help remove trapped air and moisture.[6]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Raman spectroscopy is often simpler in terms of sample preparation as it can be performed directly on the solid sample.
Materials:
-
This compound compound
-
Microscope slide or capillary tube
-
Raman spectrometer with a suitable laser excitation source
Procedure:
-
Sample Mounting:
-
Non-air-sensitive samples: Place a small amount of the powder on a microscope slide and gently flatten the surface.[7]
-
Air-sensitive samples: Load the powder into a glass capillary tube and seal it.[8] Alternatively, prepare the sample in an inert atmosphere (glove box) and seal it between two glass slides.[8]
-
-
Data Acquisition: Place the mounted sample under the microscope objective of the Raman spectrometer. Focus the laser on the sample and acquire the spectrum. It may be necessary to adjust the laser power and acquisition time to obtain a good signal-to-noise ratio and to avoid sample degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) can provide detailed information about the local environment of specific nuclei. For this compound compounds, ¹²¹Sb and ¹³C ssNMR would be particularly informative.
Potential of ¹²¹Sb Solid-State NMR
While specific ¹²¹Sb NMR data for antimony oxalates is scarce in the literature, the technique holds significant promise for their characterization. ¹²¹Sb is a quadrupolar nucleus, and its NMR spectrum is sensitive to the symmetry of the local environment around the antimony atom. This can provide information on:
-
The coordination number of the antimony center.
-
The presence of different crystallographic sites.
-
The nature of the antimony-oxygen bonds.
Challenges in obtaining high-resolution ¹²¹Sb ssNMR spectra can arise from the large quadrupole moment of the nucleus, which can lead to significant line broadening. However, modern ssNMR techniques, such as Magic Angle Spinning (MAS), can help to mitigate these effects.
Experimental Considerations for Solid-State NMR
General Protocol:
-
Sample Packing: The powdered this compound sample is packed into an NMR rotor (typically made of zirconia). The rotor size will depend on the spectrometer's probe.
-
Data Acquisition: The rotor is spun at a high speed (the "magic angle") inside the NMR spectrometer. A standard cross-polarization magic angle spinning (CP/MAS) experiment is often used for ¹³C NMR to enhance the signal of the low-abundant ¹³C nuclei. For ¹²¹Sb, a simple MAS experiment may be sufficient.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
Workflow and Signaling Pathway Diagrams
To visualize the process of spectroscopic analysis and the relationships between different analytical steps, the following diagrams are provided.
Caption: General workflow for the spectroscopic analysis of this compound compounds.
Caption: Logical relationships in the interpretation of spectroscopic data for antimony oxalates.
Conclusion
The spectroscopic analysis of this compound compounds provides essential information for their characterization. While IR and Raman spectroscopy are readily applicable for identifying the oxalate ligand and probing its coordination to the antimony center, solid-state NMR, particularly ¹²¹Sb NMR, offers a promising avenue for more detailed structural elucidation. This guide provides a foundational framework for researchers working with these compounds. The further development of a comprehensive database of spectroscopic data for a wider range of this compound derivatives will be invaluable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Diffraction Analysis of Antimony Oxalate and its Alternatives
For researchers, scientists, and drug development professionals, understanding the solid-state properties of antimony compounds is crucial for ensuring the quality, stability, and efficacy of pharmaceutical products. X-ray diffraction (XRD) stands as a primary analytical technique for the structural characterization of crystalline materials. This guide provides a detailed comparison of the XRD analysis of antimony oxalate (B1200264) hydroxide (B78521) with two relevant alternatives: bismuth oxalate and tin(II) oxalate. Furthermore, it contrasts XRD with other key analytical techniques, offering a comprehensive overview for selecting the appropriate methodology for the characterization of these metal oxalates.
Performance Comparison of Metal Oxalates by XRD
The crystallographic properties of antimony oxalate hydroxide and its alternatives, bismuth oxalate and tin(II) oxalate, as determined by X-ray diffraction, are summarized below. These parameters are fundamental for phase identification, purity assessment, and understanding the material's structural attributes.
| Parameter | This compound Hydroxide (Sb(C₂O₄)OH) | Bismuth Oxalate (Basic Bismuth Oxalate, BiC₂O₄(OH)) | Tin(II) Oxalate (SnC₂O₄) |
| Crystal System | Orthorhombic | - | Monoclinic |
| Space Group | Pnma[1] | - | C2/c[2] |
| Lattice Parameters | a = 5.82713(3) Åb = 11.29448(10) Åc = 6.31377(3) Å[1] | - | a = 10.56 Åb = 5.80 Åc = 8.50 Åβ = 125.19°[2] |
| Key XRD Features | Exhibits significant preferred orientation in powder patterns.[1] | Used for phase identification and composition confirmation.[3][4] | Well-defined diffraction peaks allowing for Rietveld refinement.[2] |
| Notes | The crystal structure has been solved and refined using the Rietveld method from laboratory powder XRD data.[1] | Isotypic with Sb(C₂O₄)OH.[5] | The precursor material is composed of tin oxalate without other crystal impurities.[6] |
Experimental Protocols
Detailed methodologies for the synthesis and XRD analysis of this compound hydroxide and its alternatives are crucial for reproducible results.
Synthesis of this compound Hydroxide
A common method for the synthesis of this compound hydroxide is through the reaction of antimony(III) oxide with oxalic acid.[1]
Materials:
-
Antimony(III) oxide (Sb₂O₃)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Procedure:
-
A slurry is prepared by mixing Sb₂O₃ and oxalic acid dihydrate in deionized water.
-
The mixture is refluxed for approximately 3 hours.
-
After cooling, the resulting slurry is filtered to collect the solid product.
-
The obtained white solid is washed multiple times with deionized water.
-
The final product is dried in an oven at 110 °C for 3 hours.
Synthesis of Tin(II) Oxalate
Tin(II) oxalate can be synthesized via a precipitation reaction.[2]
Materials:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of tin(II) chloride dihydrate and oxalic acid dihydrate.
-
Slowly add the oxalic acid solution to the tin(II) chloride solution while constantly stirring.
-
A white precipitate of tin(II) oxalate will form immediately.
-
Continue stirring to ensure complete precipitation.
-
Isolate the precipitate by filtration.
-
Wash the solid with deionized water to remove impurities.
-
Dry the purified tin(II) oxalate powder.
Powder X-ray Diffraction (PXRD) Analysis
The following is a general protocol for the characterization of metal oxalates using a powder X-ray diffractometer.
Instrumentation:
-
Powder X-ray diffractometer
-
Cu Kα radiation source (λ = 1.5406 Å)
Procedure:
-
Sample Preparation: Finely grind the synthesized metal oxalate powder to a homogeneous consistency to ensure random orientation of the crystallites. Mount the powder onto a sample holder.
-
Data Collection: Irradiate the sample with a monochromatic X-ray beam. Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). Data is typically collected over a wide angular range (e.g., 10-90° 2θ) with a defined step size and counting time.
-
Data Analysis (Rietveld Refinement): The resulting XRD pattern is analyzed to identify the crystalline phases present. For quantitative analysis and detailed structural information, Rietveld refinement is employed. This method involves fitting a calculated diffraction pattern based on a theoretical crystal structure model to the experimental data.[2]
Visualizing the Workflow
The following diagram illustrates the general workflow from synthesis to characterization of metal oxalates.
Figure 1. Experimental workflow for the synthesis and characterization of metal oxalates.
Comparison with Alternative Analytical Techniques
While XRD is a powerful tool for structural analysis, a multi-technique approach provides a more complete characterization of this compound and its alternatives.
| Technique | Principle | Information Provided | Comparison with XRD |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice. | Crystal structure, phase purity, lattice parameters, crystallite size. | Provides detailed atomic arrangement in crystalline materials. Less sensitive to amorphous content and light elements like hydrogen. |
| Neutron Diffraction | Scattering of neutrons by atomic nuclei. | Precise location of light atoms (e.g., hydrogen), magnetic structure.[5][7] | Complementary to XRD, especially for determining the position of hydrogen atoms in hydroxide-containing structures like Sb(C₂O₄)OH.[5] |
| Infrared (IR) & Raman Spectroscopy | Absorption or scattering of light due to molecular vibrations. | Information on functional groups (e.g., C-O, O-H), coordination of the oxalate ion, and presence of water.[5] | Provides information about chemical bonding and molecular structure, which complements the long-range order information from XRD. |
| Thermal Analysis (TGA/DSC) | Measurement of changes in physical and chemical properties as a function of temperature. | Thermal stability, decomposition pathways, water content.[5] | Provides information on the thermal behavior and composition, which is not directly obtained from XRD. For example, it can confirm the presence of water of hydration. |
Visualizing Analytical Relationships
The interplay between different analytical techniques provides a holistic understanding of the material's properties.
Figure 2. Interrelationship of analytical techniques for metal oxalate characterization.
References
- 1. Crystal structure of this compound hydroxide, Sb(C2O4)OH | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Verification of a novel oxalate - ceramic method of synthesis using neutron diffraction [inis.iaea.org]
Unveiling the Structure of Antimony Oxalate Hydroxide: A Comparative Guide to Characterization Techniques
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's crystal structure is paramount for predicting its properties and behavior. This guide provides a comparative analysis of the characterization of antimony oxalate (B1200264) hydroxide (B78521) (SbC₂O₄OH), with a special focus on the pivotal role of neutron diffraction in elucidating its complete atomic arrangement.
Antimony oxalate hydroxide is a metal-organic framework with potential applications as a precursor in the synthesis of various antimony-containing materials. While techniques like X-ray diffraction (XRD) are routinely employed for structural analysis, they often fall short in precisely locating lighter atoms, such as hydrogen. This limitation necessitates the use of more advanced methods like neutron diffraction to gain a comprehensive understanding of the crystal structure, particularly the role of hydrogen bonding.
The Challenge of Hydrogen Atom Localization
In the crystal structure of this compound hydroxide, the position of the hydrogen atom within the hydroxide group is crucial for understanding the bonding network and overall structural stability. However, X-rays interact with the electron cloud of an atom, and since hydrogen has only one electron, its scattering contribution is minimal, especially in the presence of a heavy atom like antimony.[1][2][3][4] This makes the precise determination of hydrogen's coordinates by XRD exceptionally challenging.
Neutron Diffraction to the Rescue
Neutron diffraction overcomes this limitation. Neutrons interact with the atomic nucleus, and the scattering cross-section does not have a simple dependence on the atomic number.[2][4] Fortuitously, the nucleus of deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a strong scatterer of neutrons.[1][2] By synthesizing a deuterated version of this compound hydroxide (SbC₂O₄OD), researchers can leverage neutron diffraction to pinpoint the location of the deuterium atom, and by extension, the hydrogen atom in the original structure.
Comparative Analysis of Structural Data
The following table summarizes the crystallographic data obtained from both X-ray and neutron diffraction studies on this compound hydroxide and its deuterated analog. The Rietveld refinement method was employed to analyze the powder diffraction data from both techniques.[5][6][7][8]
| Parameter | SbC₂O₄OH (X-ray Diffraction)[5] | SbC₂O₄OD (Neutron Diffraction)[6][8][9] |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnma | Pnma |
| a (Å) | 5.82713(3) | 5.8207(3) |
| b (Å) | 11.29448(10) | 11.2873(5) |
| c (Å) | 6.31377(3) | 6.3126(4) |
| **Cell Volume (ų) ** | 415.537(5) | 415.05(3) |
| Hydrogen/Deuterium Position | Inferred to be disordered | Confirmed to be disordered over two sites |
| Sb-O Bond Lengths (Å) | 1.97 - 2.46 | 1.97 - 2.45 |
| C-C Bond Length (Å) | ~1.55 | 1.515(5) |
| C-O Bond Lengths (Å) | ~1.25 | 1.258(5) - 1.267(5) |
The data reveals a high degree of consistency between the two techniques regarding the overall crystal lattice. However, the neutron diffraction study on the deuterated sample was instrumental in confirming the disordered nature of the hydroxyl group, where the deuterium atom occupies two equivalent positions with 50% occupancy.[6][8][9]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the critical evaluation of the presented data.
Synthesis of Deuterated this compound Hydroxide (SbC₂O₄OD)
The synthesis of the deuterated compound is a prerequisite for the neutron diffraction experiment. The procedure involves:
-
Reactants: Antimony(III) oxide (Sb₂O₃) and anhydrous oxalic acid (C₂H₂O₄) are used as starting materials.
-
Solvent: Deuterium oxide (D₂O) is used as the solvent to provide the deuterium source for the hydroxide group.
-
Procedure: A mixture of Sb₂O₃ and oxalic acid in D₂O is refluxed for several hours.
-
Product Recovery: The resulting precipitate of SbC₂O₄OD is filtered, washed with D₂O, and dried.
Neutron Powder Diffraction
The neutron powder diffraction data for SbC₂O₄OD was collected using a high-resolution diffractometer. The key steps in the experimental workflow are outlined below:
Rietveld Refinement
Rietveld refinement is a powerful technique used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of various structural parameters such as lattice parameters, atomic positions, and site occupancies.[5][6][7][8]
Comparison with Other Characterization Techniques
While diffraction methods provide detailed structural information, a comprehensive characterization of this compound hydroxide also involves other techniques.
| Technique | Information Provided | Advantages | Limitations for SbC₂O₄OH |
| X-ray Diffraction (XRD) | Crystal system, space group, lattice parameters, overall atomic arrangement. | Readily available, relatively fast. | Poor sensitivity to hydrogen atoms.[1][2][4] |
| Neutron Diffraction | Precise location of light atoms (H, D), detailed hydrogen bonding information, magnetic structure. | High sensitivity to light atoms, non-destructive. | Requires access to a neutron source (nuclear reactor or spallation source), deuteration of the sample is often necessary. |
| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition pathway, presence of water molecules.[10] | Quantitative information on thermal events. | Does not provide direct structural information. |
| Infrared (IR) & Raman Spectroscopy | Presence of functional groups (e.g., C=O, O-H), information on bonding.[11][12] | Sensitive to molecular vibrations, non-destructive. | Interpretation of spectra can be complex, does not provide atomic coordinates. |
| Scanning Electron Microscopy (SEM) & Energy Dispersive X-ray Spectroscopy (EDS) | Particle morphology, elemental composition.[11] | High-resolution imaging of surface features, elemental mapping. | Provides no information on the crystal structure. |
The following diagram illustrates the logical relationship and complementary nature of these techniques in the characterization of this compound hydroxide.
Conclusion
The structural elucidation of this compound hydroxide serves as a compelling case for the indispensable role of neutron diffraction in modern materials science. While X-ray diffraction provides a foundational understanding of the crystal lattice, it is the unique sensitivity of neutrons to lighter elements that allows for a complete and accurate determination of the structure, including the critical positioning of hydrogen atoms. For researchers in drug development and materials science, the integration of multiple characterization techniques, with a clear understanding of the strengths and limitations of each, is essential for the rational design and development of new materials with tailored properties.
References
- 1. Hydrogen atoms can be located accurately and precisely by x-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Locating hydrogen in metal hydrides by x-ray and neutron diffraction [inis.iaea.org]
- 4. iiif.library.cmu.edu [iiif.library.cmu.edu]
- 5. Crystal structure of this compound hydroxide, Sb(C2O4)OH | Powder Diffraction | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. digital.csic.es [digital.csic.es]
Safety Operating Guide
Proper Disposal of Antimony Oxalate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of antimony oxalate (B1200264) is a critical aspect of laboratory safety and environmental responsibility. Antimony and its compounds are classified as hazardous, necessitating strict adherence to disposal protocols to mitigate risks to human health and the environment. This guide provides essential procedural information for the proper handling and disposal of antimony oxalate waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. This compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator is required if dust is generated.
-
Protective Clothing: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Spill Management and Emergency Procedures
In the event of a spill, immediate action is crucial to prevent dispersion and exposure.
Spill Cleanup Steps:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways.[1][3] Use an inert absorbent material like sand or earth to contain the spill.
-
Collect: Carefully sweep or scoop the spilled material into a designated, labeled hazardous waste container. Avoid creating dust.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Plan
This compound waste must be treated as hazardous waste. Do not dispose of it in the regular trash or pour it down the drain.[1]
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure substance, contaminated labware (e.g., weigh boats, gloves), and spill cleanup materials, must be collected separately.
-
Do not mix this compound waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Containerization:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.[1]
-
The label should include: "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Contacting Environmental Health and Safety (EHS):
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Provide them with accurate information about the waste composition and quantity.
-
-
Professional Disposal:
Quantitative Data on Antimony Waste Regulation
The following table summarizes key regulatory limits relevant to antimony waste. These values are critical for determining if a waste stream is classified as hazardous and for guiding treatment and disposal decisions.
| Parameter | Regulatory Limit | Jurisdiction/Standard | Description |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit | 15 mg/L | US EPA (RCRA) | If the leachate from a waste sample contains antimony at or above this concentration, it is classified as hazardous waste.[3] |
| Hazardous Waste Classification | "Heavy Metal" | European Union | Antimony trioxide (a common related compound) is explicitly classified as a hazardous waste.[5][6] |
| Occupational Exposure Limit (8-hr TWA) | 0.5 mg/m³ | OSHA/NIOSH | The permissible exposure limit for antimony in the workplace air over an 8-hour workday.[7] |
Experimental Protocol: Precipitation of Aqueous Antimony Waste
For laboratories generating aqueous waste containing dissolved this compound, a precipitation step can be a viable pre-treatment to reduce the volume and hazard of the liquid waste. The following is a generalized protocol based on the co-precipitation of antimony with ferric hydroxide (B78521).[1][4] Note: This procedure should be performed in a fume hood with appropriate PPE. Optimization may be required based on the specific waste matrix.
Materials:
-
Aqueous antimony waste
-
Ferric chloride (FeCl₃) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) to adjust pH
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker or flask
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Characterize Waste: Determine the approximate concentration of antimony in the aqueous waste.
-
Add Co-precipitant: To the stirring aqueous waste, add a solution of ferric chloride. A common starting point is a 10:1 molar ratio of Fe:Sb.
-
Adjust pH: Slowly add sodium hydroxide solution while monitoring the pH. Adjust the pH to a range of 6-8 for optimal precipitation of ferric hydroxide and co-precipitation of antimony.
-
Mix and Settle: Allow the mixture to stir for at least one hour to ensure complete precipitation. Turn off the stirrer and let the precipitate settle.
-
Separate Solid and Liquid: Separate the solid precipitate from the liquid supernatant by filtration or decantation.
-
Analyze Supernatant: Before disposal, the liquid supernatant should be analyzed to ensure that the antimony concentration is below the local sewer discharge limits. If not, the precipitation process may need to be repeated.
-
Manage Waste Streams:
-
Solid Precipitate: The filtered solid, containing the antimony and iron hydroxides, must be collected, dried, and disposed of as hazardous solid waste.
-
Liquid Supernatant: If the antimony concentration is confirmed to be below permissible limits, the liquid may be eligible for sewer disposal, pending approval from your institution's EHS department.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Antimony Oxalate
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Antimony Oxalate (B1200264), tailored for research and drug development professionals.
Hazard Identification and Immediate Precautions
Antimony oxalate is a hazardous chemical that poses significant health risks. It is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[1] Inhalation may cause damage to the lungs through prolonged or repeated exposure, and the substance is a suspected carcinogen.[2] Exposure can lead to symptoms such as headache, dizziness, nausea, vomiting, and abdominal pain.[3]
Key Hazards:
-
Acute toxicity (oral and inhalation)[1]
-
Specific target organ toxicity (lungs) with repeated exposure[2]
-
Eye irritation[5]
-
Chronic aquatic toxicity[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[5][6] | To prevent eye contact with dust or splashes. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile), a lab coat, and an apron.[2][5][6] | To avoid skin contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95, R95, or P95) is required when dust may be generated or when working outside of a ventilated enclosure.[1][2][5][7] | To prevent inhalation of harmful dust particles. |
| General Safety | Accessible safety shower and eyewash station.[6][8] | For immediate decontamination in case of exposure. |
Occupational Exposure Limits
The following table summarizes the established occupational exposure limits for antimony compounds. Adherence to these limits is crucial to minimize health risks.
| Organization | Exposure Limit (Time-Weighted Average) |
| Occupational Safety and Health Administration (OSHA) | 0.5 mg/m³[3][5] |
| American Conference of Governmental Industrial Hygienists (ACGIH) | 0.5 mg/m³[3][5] |
| National Institute for Occupational Safety and Health (NIOSH) | 0.5 mg/m³[3][7] |
Safe Handling and Operational Workflow
The following diagram and procedural steps outline the mandatory workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure.
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Skin Contact : Remove all contaminated clothing. Immediately flush the affected skin with large amounts of water for at least 15 minutes.[1][3]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and contact a poison control center.[1]
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection :
-
Disposal Protocol :
-
Never dispose of this compound down the drain or in regular trash.[1]
-
Arrange for disposal through a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[1][2]
-
Handle contaminated packaging with the same precautions as the substance itself.[1][4]
-
References
- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nathantrotter.com [nathantrotter.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Antimony [cdc.gov]
- 8. Antimony Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Antimony - ESPI Metals [espimetals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
